6-Hydroxy Doxazosin
Description
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Properties
IUPAC Name |
[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHRYIETHRCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662010 | |
| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102932-26-3 | |
| Record name | [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102932-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Hydroxy Doxazosin: A Comprehensive Guide to Chemical Synthesis and Structural Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Doxazosin is a potent α1-adrenergic receptor blocker widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Following administration, it is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation of the benzodioxan moiety.[2][3] Among its metabolites, 6-Hydroxy Doxazosin is a significant product of this biotransformation.[4] The availability of a pure, well-characterized standard of this metabolite is critical for a range of research and development activities, including pharmacokinetic (PK) studies, drug-drug interaction (DDI) assessments, and safety profiling. This guide provides a detailed, field-proven framework for the chemical synthesis, purification, and comprehensive characterization of this compound, designed for researchers and scientists in the pharmaceutical industry.
Strategic Approach to Synthesis
The direct hydroxylation of doxazosin is a challenging synthetic route due to the potential for multiple reactive sites, leading to a mixture of isomers (e.g., 6'-hydroxy and 7'-hydroxy) and low regioselectivity. A more robust and controllable strategy involves a convergent synthesis approach. This methodology utilizes a key hydroxylated intermediate, (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol, which is then elaborated and coupled with the quinazoline core of the molecule. This ensures the unambiguous placement of the hydroxyl group at the desired 6-position (also referred to as the 7-position in some IUPAC naming conventions for the benzodioxan ring itself, but commonly known as the 6'-position relative to the quinazoline core in the context of doxazosin metabolites).
The overall synthetic workflow is designed to build the final molecule by coupling two primary fragments: the hydroxylated benzodioxan-piperazine moiety and the 4-amino-6,7-dimethoxyquinazoline moiety. This approach is adapted from established methods for doxazosin synthesis, which involve the reaction of an N-(1,4-benzodioxan-2-carbonyl)piperazine intermediate with a 2-chloro-quinazoline derivative.[1][7]
Experimental Protocols: Synthesis and Purification
The following protocols are presented as a self-validating system. Each step includes in-process checks and rationale to ensure the successful formation of the desired product before proceeding to the next stage.
Synthesis of Key Intermediate: (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)(piperazin-1-yl)methanone
-
Rationale: This multi-step synthesis creates the piperazine-coupled benzodioxan fragment with the hydroxyl group correctly positioned. Starting with 1,2,4-benzenetriol ensures the regiochemistry. Oxidation to the aldehyde followed by reductive amination is a reliable method for coupling with piperazine.
-
Step-by-Step Protocol:
-
Cyclization: In a nitrogen-flushed round-bottom flask, dissolve 1,2,4-benzenetriol in anhydrous DMF. Add potassium carbonate as a base. Slowly add a solution of glycidyl tosylate in DMF at room temperature. Heat the reaction to 80°C for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up & Isolation: Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete conversion to the aldehyde.
-
Reductive Amination: Quench the oxidation reaction with a saturated solution of sodium thiosulfate. Separate the organic layer. To the DCM solution of the aldehyde, add an excess of piperazine followed by sodium triacetoxyborohydride. Stir at room temperature for 8-12 hours.
-
Final Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution. Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure piperazine intermediate.
-
Final Coupling: Synthesis of this compound
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperazine intermediate displaces the chlorine atom on the 2-chloro-quinazoline, a well-established coupling method for doxazosin and its analogues.[8] n-Butanol is used as a high-boiling solvent to facilitate the reaction.
-
Step-by-Step Protocol:
-
Reaction Setup: Combine the synthesized piperazine intermediate and 2-chloro-6,7-dimethoxyquinazolin-4-amine in a flask containing n-butanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) for 6-8 hours. The progress of the reaction can be monitored by HPLC or TLC, observing the formation of the product and consumption of reactants.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual solvent and impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by preparative HPLC to achieve >98% purity.
-
Structural Characterization Workflow
A systematic and multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. The logical flow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity
-
Trustworthiness: HPLC is the gold standard for determining the purity of a synthesized compound and for separating it from any starting materials or side products. A validated method ensures reliable and reproducible results.[9]
-
Detailed Protocol:
-
System: HPLC with UV/PDA Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 95:5 (A:B), ramp to 20:80 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 265 nm.[10]
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 0.5 mg/mL.
-
-
Expected Data Summary:
| Parameter | Expected Result |
| Retention Time (tR) | ~12-15 minutes (expected to be slightly more polar/shorter tR than Doxazosin) |
| Purity (by area %) | ≥ 98.0% |
| Peak Tailing Factor | 0.9 - 1.5 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Expertise: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The presence of the correct molecular ion peak ([M+H]⁺) is primary evidence of a successful synthesis. Tandem MS (MS/MS) provides fragmentation data that confirms the compound's core structure.[10]
-
Expected Data Summary:
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₂₃H₂₅N₅O₆ | Addition of one oxygen atom to Doxazosin (C₂₃H₂₅N₅O₅) |
| Exact Mass | 467.18 | Calculated molecular weight |
| [M+H]⁺ (m/z) | 468.19 | Protonated molecular ion observed in positive ESI mode |
| Key MS/MS Fragments (m/z) | 290.1, 247.1 | These fragments correspond to the 6,7-dimethoxy-2-(piperazin-1-yl)-4-amine moiety, which should be identical to the fragmentation of the parent Doxazosin, confirming the integrity of the quinazoline portion.[10] |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Authoritative Grounding: NMR is the most powerful technique for unambiguous structural determination. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allow for the assignment of every proton and carbon in the molecule, confirming the connectivity and regiochemistry of the hydroxyl group. Assignments are based on established data for the parent Doxazosin structure.[11][12]
-
Expected ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz): (Note: Shifts are predictive and may vary slightly. The key is the change in the aromatic region of the benzodioxan ring compared to Doxazosin.)
| Atom Position (Benzodioxan Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-5' | ~6.70 (d) | ~117.0 | C-7', C-8a' |
| H-8' | ~6.65 (s) | ~115.5 | C-6', C-4a' |
| -OH | ~9.50 (s, broad) | - | C-6' |
| CH (C-2') | ~5.33 (dd) | ~69.5 | C=O, C-3' |
| CH₂ (C-3') | ~4.43 (dd), ~4.22 (dd) | ~64.7 | C-2', C-4a' |
| Atom Position (Quinazoline & Piperazine) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | ~7.65 (s) | ~104.8 |
| H-8 | ~7.24 (s) | ~99.0 |
| OCH₃ x 2 | ~3.90 (s), ~3.84 (s) | ~56.2 |
| Piperazine CH₂ | ~3.99 (m), ~3.54 (m) | ~40-45 |
| C=O | - | ~165.3 |
Infrared (IR) Spectroscopy
-
Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.
-
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |
| ~3350, ~3150 | N-H Stretch | Primary Amine (-NH₂) |
| ~1650 | C=O Stretch | Amide Carbonyl |
| ~1620 | N-H Bend | Primary Amine (-NH₂) |
| ~1250, ~1030 | C-O Stretch | Aryl ethers (dimethoxy and dioxan) |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a convergent synthetic strategy, researchers can achieve unambiguous regiochemical control, leading to the desired isomer with high purity. The subsequent multi-technique characterization workflow provides a self-validating system to confirm the identity, structure, and purity of the final compound. The generation of this well-characterized reference standard is an essential prerequisite for advancing drug metabolism, pharmacokinetic, and toxicology studies in the development and life-cycle management of Doxazosin.
References
-
ResearchGate. (2025). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]
-
Taylor & Francis Online. (2007). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]
-
Taylor & Francis Online. (2007). Full article: Synthesis of a New Doxazosin-Related Compound. Available at: [Link]
-
Ingenta Connect. (2007). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]
-
PubMed. (n.d.). Pharmacokinetic overview of doxazosin. Available at: [Link]
-
PMC - NIH. (n.d.). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. Available at: [Link]
-
SynZeal. (n.d.). 6'-Hydroxy Doxazosin | 102932-29-6. Available at: [Link]
- Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
-
Geneesmiddeleninformatiebank. (n.d.). Public Assessment Report Scientific discussion Myocard Doxazosin mesilate DK/H/1388/001/DC. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate. Available at: [Link]
- Google Patents. (n.d.). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
-
ResearchGate. (n.d.). A complete study of Doxazosin characterization. Available at: [Link]
- Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
-
seer.ufrgs.br. (n.d.). View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. Available at: [Link]
-
ResearchGate. (2017). (PDF) A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Available at: [Link]
-
PMC - NIH. (n.d.). Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Available at: [Link]
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Unveiling the Enigmatic Role of 6-Hydroxy Doxazosin: A Technical Guide to Its Biological Activity
Abstract
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a widely prescribed therapeutic for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its clinical efficacy is well-documented, with a notable induction of apoptosis in prostate and other cancer cell lines, an effect that may be independent of its α1-adrenoceptor antagonism.[4][5][6] While the parent compound has been the focus of extensive research, the biological activities of its metabolites remain largely unexplored. Doxazosin is extensively metabolized in the liver, primarily by O-demethylation and C-hydroxylation, leading to the formation of several metabolites, including 6-Hydroxy Doxazosin.[7][8] This in-depth technical guide delves into the current understanding of this compound's biological activity, addresses the prevailing assumption of its pharmacological insignificance, and provides a comprehensive roadmap for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the complete pharmacological profile of doxazosin and its metabolic fate.
The Metabolic Genesis of this compound
Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the administered dose being excreted unchanged.[7] The primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[8] These enzymatic reactions result in the formation of O-demethylated and C-hydroxylated metabolites. Among these, 6'- and 7'-hydroxy doxazosin are notable hydroxylated derivatives.[9]
The generation of this compound from its parent compound can be visualized as follows:
Caption: Metabolic conversion of Doxazosin.
Known Biological Activities and Unanswered Questions
The prevailing view in the literature is that the metabolites of doxazosin contribute minimally to its overall pharmacological effect.[7][10] However, a critical evaluation of this assertion is warranted, especially given the potent biological activities of the parent compound that are independent of its primary mechanism of action.
Antioxidant Properties
One of the few specific biological activities attributed to the hydroxylated metabolites of doxazosin is their antioxidant potential. In vitro studies have demonstrated that 6'- and 7'-hydroxy metabolites of doxazosin exhibit antioxidant properties at a concentration of 5 µM.[9] This finding is significant, as oxidative stress is implicated in the pathophysiology of various cardiovascular and hyperplastic diseases.
The Question of Pro-Apoptotic Efficacy
Doxazosin is a well-established inducer of apoptosis in both benign and malignant prostate cells, a mechanism that is thought to be independent of its α1-adrenoceptor blockade.[4][5] This pro-apoptotic effect is mediated through the activation of the death receptor pathway, involving the upregulation of Fas and Bax, and the subsequent activation of caspase-8 and caspase-3.[5] A crucial unanswered question is whether this compound retains, potentiates, or lacks this pro-apoptotic activity. Given that the quinazoline nucleus is a key structural feature for this effect, and it remains intact in the 6-hydroxy metabolite, it is plausible that this metabolite contributes to the apoptotic signaling cascade.
A Proposed Research Framework for Characterizing this compound
To definitively elucidate the biological activity of this compound, a systematic and multi-faceted research approach is necessary. The following sections outline a series of proposed experiments with detailed protocols.
In Vitro Characterization
A foundational step is to determine the binding affinity of this compound for α1-adrenergic receptor subtypes (α1A, α1B, and α1D). This will quantitatively assess its potential contribution to the antihypertensive and BPH therapeutic effects of doxazosin.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparations using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine membrane preparations (typically 10-50 µg of protein) with increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
Add a fixed concentration of a suitable radioligand, such as [³H]prazosin, to each well.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
To investigate whether this compound induces apoptosis, a series of cell-based assays should be performed using relevant cell lines, such as the human prostate cancer cell lines PC-3 and LNCaP, and the benign prostate hyperplasia cell line BPH-1.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Seed PC-3, LNCaP, or BPH-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) and a vehicle control for 24, 48, and 72 hours. Include doxazosin as a positive control.
-
-
Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Gate on the cell population to exclude debris.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V⁻/PI⁻): Live cells
-
Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Upper-left (Annexin V⁻/PI⁺): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) in the treated groups to the control group.
-
To dissect the molecular pathway of this compound-induced apoptosis, Western blotting can be employed to assess the expression levels of key apoptotic proteins.
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-8, Bax, Bcl-2, Fas). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands and normalize to the loading control.
-
Compare the expression levels of the target proteins in treated versus control cells.
-
Caption: Hypothesized Apoptotic Pathway.
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.
| Parameter | Doxazosin (Positive Control) | This compound | Interpretation |
| α1A-Adrenoceptor Ki (nM) | Comparative binding affinity | ||
| α1B-Adrenoceptor Ki (nM) | Comparative binding affinity | ||
| α1D-Adrenoceptor Ki (nM) | Comparative binding affinity | ||
| % Apoptosis (PC-3 cells, 48h) | Pro-apoptotic potential | ||
| Cleaved Caspase-3 Expression (Fold Change) | Activation of executioner caspase | ||
| Bax/Bcl-2 Ratio | Regulation of mitochondrial pathway |
Conclusion
While this compound is a known metabolite of doxazosin, its biological activity remains a significant knowledge gap. The prevailing assumption of its pharmacological irrelevance is based on limited evidence. The antioxidant properties of hydroxylated doxazosin metabolites suggest that they are not inert. A thorough investigation into the α1-adrenoceptor binding affinity and pro-apoptotic potential of this compound is crucial for a complete understanding of the clinical pharmacology of doxazosin. The experimental framework provided in this guide offers a robust and systematic approach for researchers to unravel the enigmatic role of this metabolite, potentially revealing new insights into the therapeutic effects and side-effect profile of its parent drug.
References
- Young, J., et al. (1986). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 58(11), 3D-9D.
- Ibraheem, J. J., et al. (2020). Linear pharmacokinetics of doxazosin in healthy subjects. International Journal of Research in Pharmaceutical Sciences, 11(1), 1031-1039.
- Myocard Doxazosin mesilate DK/H/1388/001/DC - Public Assessment Report.
- Ford, A. P., et al. (1996). The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. British journal of pharmacology, 118(1), 47–54.
- Kong, D., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in pharmacology, 13, 843825.
- CARDURA®XL (doxazosin mesylate extended release tablets)
- Shaw, Y. J., et al. (2006).
- Thomas, D., et al. (2008). Doxazosin induces apoptosis of cells expressing hERG K+ channels. European journal of pharmacology, 579(1-3), 98–103.
- Kyprianou, N., & Benning, C. M. (2006).
- DOXAZOSIN- doxazosin mesyl
- Lee, H. K., et al. (2014). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Tumour biology, 35(12), 12595–12602.
- Synthesis of a New Doxazosin‐Related Compound. (2025).
- A complete study of Doxazosin characterization. (2017).
- Taylor, A. A. (2000). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. Clinical pharmacokinetics, 38(4), 339–346.
- Al-Majdoub, Z. M., et al. (2023).
- Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
- Minutoli, L., et al. (2006). Effect of doxazosin on oxidative stress-related proteins in benign prostatic hyperplasia.
- 6'-Hydroxy Doxazosin | 102932-29-6. SynZeal.
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A Comprehensive Technical Guide to the Physicochemical Properties of 6'-Hydroxy Doxazosin
Introduction: The Clinical and Research Significance of a Key Doxazosin Metabolite
Doxazosin, a potent and selective α1-adrenergic receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Upon administration, doxazosin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor.[3] This biotransformation leads to the formation of several metabolites, including O-demethylated and C-hydroxylated species.[1][3] Among these, 6'-Hydroxy Doxazosin emerges as a significant product of this metabolic pathway.[1] While its contribution to the primary antihypertensive effect of the parent drug is considered to be minimal, emerging research has highlighted its potential antioxidant properties, suggesting a role in mitigating oxidative stress.[3]
This technical guide provides an in-depth exploration of the physicochemical properties of 6'-Hydroxy Doxazosin. For drug development professionals, researchers, and scientists, a thorough understanding of these characteristics is paramount. These properties govern the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into analytical standards and its behavior in various in vitro and in vivo experimental settings. This document will not only summarize the available data but also provide detailed experimental protocols for the determination of these key parameters, thereby offering a comprehensive resource for the scientific community.
Metabolic Pathway of Doxazosin to 6'-Hydroxy Doxazosin
The metabolic conversion of doxazosin to 6'-Hydroxy Doxazosin is a critical aspect of its pharmacology. The following diagram illustrates this biotransformation, which primarily occurs in the liver.
Caption: Metabolic pathway of Doxazosin to its hydroxylated metabolites.
Physicochemical Properties of 6'-Hydroxy Doxazosin
A comprehensive understanding of the physicochemical properties of 6'-Hydroxy Doxazosin is essential for predicting its behavior in biological systems and for the development of analytical methods. The following table summarizes the key known and predicted properties. It is important to note that while some data for the parent compound, doxazosin, is experimentally determined, much of the specific data for 6'-Hydroxy Doxazosin is based on prediction and requires experimental verification.
| Property | Doxazosin (Parent Drug) | 6'-Hydroxy Doxazosin | Method of Determination | Significance in Drug Development |
| Molecular Formula | C23H25N5O5 | C23H25N5O6 | Mass Spectrometry | Fundamental for identity and molecular weight determination. |
| Molecular Weight | 451.48 g/mol | 467.48 g/mol | Mass Spectrometry | Crucial for stoichiometric calculations in experimental work. |
| CAS Number | 74191-85-8 | 102932-29-6 | Chemical Abstract Service | Unique identifier for the specific chemical substance. |
| Melting Point | 275-277 °C | Not experimentally determined | Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-state stability. |
| pKa | 6.52 | 10.03 (Predicted) | Potentiometric Titration / UV-Vis Spectroscopy | Governs the ionization state at different physiological pH values, affecting solubility and membrane permeability. |
| Aqueous Solubility | Poorly soluble | Not experimentally determined | Shake-Flask Method / HPLC | Impacts bioavailability and formulation strategies. |
| LogP (Octanol/Water) | ~2.1 | Not experimentally determined | Shake-Flask Method / HPLC | Measures lipophilicity, which influences membrane permeability and protein binding. |
| LogD (pH 7.4) | Not experimentally determined | Not experimentally determined | Shake-Flask Method / HPLC | Represents the effective lipophilicity at physiological pH for ionizable compounds. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6'-Hydroxy Doxazosin. These protocols are designed to be self-validating and are grounded in established analytical principles.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Rationale: This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a pH range of 2 to 12 (e.g., phosphate, borate, and citrate buffers) with a constant ionic strength.
-
Preparation of Stock Solution: Prepare a stock solution of 6'-Hydroxy Doxazosin in methanol or DMSO at a concentration of approximately 1 mg/mL.
-
Sample Preparation: For each buffer solution, add a small aliquot of the stock solution to a known volume of the buffer to achieve a final concentration that gives an absorbance reading between 0.3 and 1.0 AU.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm against a blank of the corresponding buffer solution.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 6'-Hydroxy Doxazosin to a series of vials containing purified water and various buffered solutions at different pH values (e.g., 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of 6'-Hydroxy Doxazosin using a validated HPLC-UV method (see Protocol 4).
Protocol 3: Determination of LogP and LogD by the Shake-Flask Method
Rationale: This method determines the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH for all species) between n-octanol and water, providing a measure of the compound's lipophilicity.
Step-by-Step Methodology:
-
Solvent Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Sample Preparation: Prepare a solution of 6'-Hydroxy Doxazosin in either pre-saturated water or pre-saturated n-octanol.
-
Partitioning: Add a known volume of the prepared solution to a vial containing a known volume of the other pre-saturated solvent. For LogD determination, use a buffered aqueous phase at the desired pH (e.g., 7.4).
-
Equilibration: Shake the vials at a constant temperature for a sufficient time to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of 6'-Hydroxy Doxazosin in both the aqueous and n-octanol phases using a validated HPLC-UV method.
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water])
-
LogD = log ([Total Concentration in Octanol] / [Total Concentration in Water])
-
Protocol 4: Development of a Validated HPLC-UV Method for Quantification
Rationale: A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the accurate quantification of 6'-Hydroxy Doxazosin in the aforementioned physicochemical tests.
Step-by-Step Methodology:
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV-Vis spectrum of 6'-Hydroxy Doxazosin (likely around 245 nm, similar to doxazosin).[4]
-
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental work required for the complete physicochemical characterization of 6'-Hydroxy Doxazosin.
Caption: Workflow for the synthesis and physicochemical characterization of 6'-Hydroxy Doxazosin.
Conclusion: Implications for Drug Development and Future Research
The characterization of the physicochemical properties of 6'-Hydroxy Doxazosin is a critical step in fully understanding the disposition and potential biological effects of its parent drug, doxazosin. While its direct contribution to the primary pharmacological activity may be limited, its antioxidant potential warrants further investigation. The lack of extensive experimental data for this metabolite highlights a gap in the current scientific literature.
The protocols detailed in this guide provide a clear and robust framework for researchers to generate this much-needed data. A comprehensive understanding of the solubility, pKa, and lipophilicity of 6'-Hydroxy Doxazosin will enable more accurate pharmacokinetic modeling, facilitate the development of reliable analytical standards, and support further research into its biological activities. As the field of drug metabolism and safety continues to evolve, a thorough characterization of major metabolites is no longer a secondary consideration but a primary requirement for the development of safer and more effective medicines.
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6-Hydroxy Doxazosin pharmacology and toxicology
An In-Depth Technical Guide to the Pharmacology and Toxicology of 6-Hydroxy Doxazosin
Introduction
Doxazosin is a quinazoline-based pharmaceutical agent widely prescribed for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] As a selective alpha-1 adrenergic receptor antagonist, its therapeutic effects are primarily mediated by the relaxation of smooth muscle in blood vessels and the prostate gland.[1][3] Following administration, doxazosin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[4][5][6] Among these, this compound is a prominent C-hydroxylated metabolite.[4][5] Understanding the distinct pharmacological and toxicological profile of this metabolite is critical for a comprehensive assessment of doxazosin's overall clinical efficacy and safety. This guide provides a detailed examination of this compound, synthesizing current knowledge for researchers and drug development professionals.
Pharmacology of this compound
Metabolic Formation
Doxazosin is primarily metabolized in the liver, with only about 5% of the parent drug excreted unchanged.[4] The metabolic process involves two main pathways: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[5][6][7] this compound is formed through the latter pathway.
Cytochrome P450 (CYP) enzymes are central to doxazosin metabolism.[8][9][10] While CYP3A4 is the primary enzyme involved, studies indicate that CYP2D6, CYP2C19, and CYP2C9 also contribute to the formation of its various metabolites.[1][11] The biotransformation of doxazosin into its hydroxylated forms, including this compound, is a critical step that influences the drug's overall activity and clearance.
Caption: Metabolic Pathway of Doxazosin.
Mechanism of Action and Pharmacodynamics
The primary mechanism of action for doxazosin is the competitive and selective blockade of alpha-1 (α1) adrenergic receptors, which are located on postsynaptic membranes.[5][12] This antagonism leads to vasodilation of veins and arterioles, reducing total peripheral resistance and lowering blood pressure.[1] In BPH, it relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow.[1][3]
While the parent compound, doxazosin, is principally responsible for the antihypertensive activity, its metabolites have been investigated for their potential contribution.[5] The plasma concentrations of known active metabolites are generally low compared to the parent drug.[5] Consequently, the contribution of this compound to the primary antihypertensive effect in humans is considered to be small.[5]
Interestingly, in vitro studies have revealed that this compound, along with its 7-hydroxy counterpart, possesses antioxidant properties.[5][7][13] At a concentration of 5 µM, these metabolites demonstrated the ability to scavenge free radicals and protect low-density lipoprotein (LDL) from oxidation in laboratory settings.[7][13] However, clinical studies in hypertensive patients treated with doxazosin did not show a significant effect on the ex vivo oxidation of LDL, suggesting the in vivo relevance of this antioxidant activity may be limited.[13]
Caption: Alpha-1 Adrenergic Receptor Signaling Blockade.
Pharmacokinetics
Doxazosin exhibits a terminal elimination half-life of approximately 22 hours, making it suitable for once-daily dosing.[4][5] It is highly protein-bound (around 98%) and has an oral bioavailability of about 65%.[4][5][7] The pharmacokinetics of the individual metabolites, including this compound, have not been fully characterized.[5][6] Doxazosin and its metabolites are primarily eliminated through feces (around 63%), with a smaller portion (9%) excreted in the urine.[1][6]
| Pharmacokinetic Parameter | Doxazosin (Parent Drug) | This compound (Metabolite) |
| Oral Bioavailability | ~65%[4][5][7] | Data not fully characterized |
| Terminal Half-Life | ~22 hours[4][5] | Data not fully characterized |
| Protein Binding | ~98%[1][4] | Data not fully characterized |
| Primary Route of Elimination | Feces (~63%)[1][6] | Primarily via feces as a metabolite |
| Metabolizing Enzymes | CYP3A4, CYP2D6, CYP2C9, CYP2C19[1][11] | N/A (Is a product of metabolism) |
Toxicological Profile
The toxicological assessment of drug metabolites is a cornerstone of preclinical safety evaluation. For this compound, this involves evaluating its potential for cytotoxicity, genotoxicity, and other specific organ toxicities like cardiotoxicity.
General Safety and Adverse Effects
The overall safety profile of doxazosin is well-established. Common side effects are extensions of its alpha-blocking activity and include dizziness, headache, fatigue, and postural hypotension.[2][14] Severe adverse reactions are rare but can include syncope, especially after the initial dose or a dosage increase.[15] Allergic reactions to quinazolines, including doxazosin, have been reported.[2][15] There is no specific evidence to suggest that this compound contributes uniquely or disproportionately to this known adverse effect profile.
Cytotoxicity Assessment
Cytotoxicity assays are essential for determining a compound's potential to damage or kill cells. The MTT assay is a standard colorimetric method used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[16][17][18][19] A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic effect.
-
Cell Plating: Seed cells (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.[19]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[19]
Genotoxicity (Mutagenicity) Assessment
Genotoxicity testing evaluates a compound's ability to damage DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.[20][21][22][23] It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures whether the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][22]
-
Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) overnight.[20]
-
Metabolic Activation (S9 Mix): The test is performed with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some compounds only become mutagenic after being metabolized.[21][23]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.[20][23]
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (which lacks histidine).[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control plate indicates a mutagenic effect.[24]
Caption: Workflow for the Ames Test of Mutagenicity.
Cardiotoxicity (hERG Channel Inhibition)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes.[25][26] Therefore, assessing the effect of new chemical entities and their major metabolites on the hERG channel is a regulatory requirement.[25] The patch-clamp electrophysiology assay is the gold standard for this evaluation.[26][27]
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.[26][28]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on an isolated cell. This involves forming a high-resistance (giga-seal) between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.[28]
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +40 mV) to activate the channels, and then repolarizing to elicit a characteristic "tail current," which is measured.[25][28][29]
-
Compound Application: After recording a stable baseline current, perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
Measurement: Measure the peak tail current at each concentration and compare it to the baseline to determine the percentage of channel inhibition.
-
Data Analysis: Plot the percent inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
This compound is a major C-hydroxylated metabolite of doxazosin, formed primarily by hepatic CYP450 enzymes. While it retains some affinity for alpha-1 adrenergic receptors, its low plasma concentrations relative to the parent drug suggest its contribution to doxazosin's primary antihypertensive effect is minimal.[5] In vitro studies have identified interesting secondary properties, such as antioxidant activity, though the clinical significance of this remains to be fully established.[13] A thorough toxicological evaluation, including assessments for cytotoxicity, genotoxicity, and hERG channel liability, is essential to fully characterize its safety profile and its role in the overall risk-benefit assessment of doxazosin therapy. The standardized protocols outlined in this guide provide the framework for conducting such critical evaluations in a drug development setting.
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The Emergent Antioxidant Profile of Doxazosin Metabolites: An In Vitro Perspective
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the in vitro antioxidant properties exhibited by the metabolites of doxazosin, a quinazoline-based alpha-1 adrenergic blocker. It synthesizes current knowledge, presents detailed experimental protocols for assessment, and explores the underlying structure-activity relationships that confer these secondary pharmacological characteristics.
Executive Summary
Doxazosin, widely prescribed for hypertension and benign prostatic hyperplasia (BPH), undergoes extensive hepatic metabolism, yielding derivatives with distinct bioactivity.[1][2] Emerging research has identified significant antioxidant capabilities within its principal hydroxylated metabolites, 6'- and 7'-hydroxydoxazosin.[3][4][5] These properties are primarily attributed to their potent radical scavenging activity, which presents a compelling, yet underexplored, facet of doxazosin's overall pharmacological profile. This guide offers a technical deep-dive into the science underpinning these observations, providing researchers with the foundational knowledge and practical methodologies required to investigate the antioxidant potential of these and similar compounds. We will dissect the metabolic pathways, elucidate the structural features responsible for antioxidant action, and provide validated, step-by-step protocols for key in vitro assays including DPPH, ABTS, and FRAP.
Introduction to Doxazosin and its Metabolic Landscape
Doxazosin: The Quinazoline Core
Doxazosin is a quinazoline compound that functions as a selective antagonist of alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[6] Its chemical structure is characterized by a quinazoline nucleus linked via a piperazine ring to a 1,4-benzodioxane moiety.[7] This quinazoline scaffold is prevalent in numerous biologically active compounds and is a known contributor to a range of pharmacological effects, including antioxidant activity.[8]
The Relevance of Oxidative Stress
The therapeutic applications of doxazosin in hypertension and BPH are linked to conditions where oxidative stress is a known pathophysiological component.[9][10] Reactive oxygen species (ROS) can impair endothelial function and promote tissue remodeling, processes that are central to cardiovascular disease and prostatic growth.[11][12] The potential for a drug or its metabolites to mitigate oxidative stress could therefore represent a significant, value-added therapeutic benefit.
Hepatic Metabolism: The Origin of Antioxidant Activity
Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, with less than 5% of the parent drug excreted unchanged.[1][13] The key enzymatic pathway involves cytochrome P450 enzymes, particularly CYP3A4.[6][13] This biotransformation process is not merely for detoxification or excretion; it generates metabolites that possess their own biological activity. The most notable among these, from an antioxidant perspective, are the 6'- and 7'-hydroxy metabolites, formed by hydroxylation of the benzodioxan moiety.[2][4][5]
Caption: Doxazosin metabolic pathway highlighting key antioxidant metabolites.
Structure-Activity Relationship: Why Hydroxylation Matters
The antioxidant capacity of phenolic compounds is intrinsically linked to the presence of hydroxyl (-OH) groups on an aromatic ring. These groups can readily donate a hydrogen atom to stabilize a free radical, thereby terminating the oxidative chain reaction.
Studies on various quinazolinone derivatives confirm this principle. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is required.[14][15] The potency is further enhanced when a second hydroxyl group is introduced at the ortho or para position, which increases the stability of the resulting phenoxyl radical through resonance.[14]
The 6'- and 7'-hydroxydoxazosin metabolites fit this profile perfectly. The introduction of a hydroxyl group onto the benzodioxan ring transforms a relatively inert moiety into a potent antioxidant pharmacophore, capable of participating in radical scavenging reactions. This structural modification is the primary reason for the observed antioxidant properties of the metabolites, which are significantly more potent than the parent drug in this regard.[3]
Methodologies for In Vitro Antioxidant Assessment
A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the single electron transfer (SET) mechanism. DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Expert Insight: The DPPH assay is widely used due to its simplicity and stability. However, steric hindrance can be a factor, and some compounds may react slowly. It is essential to perform kinetic measurements to determine the point at which the reaction reaches a steady state.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve doxazosin metabolites and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Standard workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the doxazosin metabolites and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH.[17][18] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically. This assay is a measure of total antioxidant power, based on the single electron transfer mechanism.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ Solution (10 mM TPTZ in 40 mM HCl).
-
FeCl₃ Solution (20 mM FeCl₃·6H₂O in water).
-
-
FRAP Working Solution: Prepare fresh by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Sample Preparation: Prepare dilutions of metabolites. A standard curve is typically generated using FeSO₄·7H₂O.
-
Reaction: Add a small volume of the sample (e.g., 25 µL) to a large volume of the FRAP working solution (e.g., 175 µL).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents.
Synthesized Findings and Data Interpretation
Comparative Antioxidant Activity
Published studies have consistently demonstrated that the hydroxylated metabolites of doxazosin are effective antioxidants in vitro. One key study showed that both 6- and 7-hydroxydoxazosin possess significant radical scavenging capacity as measured by the DPPH assay.[3] Furthermore, these metabolites were shown to be highly effective at protecting low-density lipoprotein (LDL) from oxidation. At a concentration of 10 µM, they reduced mononuclear cell-mediated LDL oxidation to as low as 6-10% of the control.[3] The parent drug, doxazosin, has also demonstrated free radical scavenging effects in FRAP and DPPH assays, though direct comparative studies on potency against its metabolites are less common.[19]
| Compound | Assay | Key Finding | Concentration | Reference |
| 6-Hydroxydoxazosin | DPPH | Showed radical scavenging capacity | Not specified | [3] |
| LDL Oxidation (Cell-mediated) | Significantly reduced lipid peroxide formation | 10 µM | [3] | |
| LDL Oxidation (Cu²⁺-induced) | Significantly reduced conjugated diene formation | 5 µM | [3] | |
| 7-Hydroxydoxazosin | DPPH | Showed radical scavenging capacity | Not specified | [3] |
| LDL Oxidation (Cell-mediated) | Significantly reduced lipid peroxide formation | 10 µM | [3] | |
| LDL Oxidation (Cu²⁺-induced) | Significantly reduced conjugated diene formation | 5 µM | [3] | |
| Doxazosin (Parent) | DPPH, FRAP, ORAC | Demonstrated appreciable free radical scavenging | 2.5–100 µM | [19] |
Mechanistic Insights
The primary mechanism of antioxidant action for 6'- and 7'-hydroxydoxazosin is direct radical scavenging via hydrogen atom donation from their phenolic hydroxyl groups. However, there is also evidence that doxazosin can exert antioxidant effects through cellular mechanisms. Studies have shown that doxazosin treatment can reduce the gene and protein expression of p22(phox), an essential subunit of NADPH oxidase, which is a major source of cellular ROS.[9][10] This suggests a dual mode of action: direct chemical scavenging by the metabolites and indirect cellular effects by the parent drug that reduce the overall oxidative burden.
Caption: Mechanism of direct radical scavenging by a doxazosin metabolite.
Conclusion and Future Directions
The in vitro evidence strongly supports the classification of doxazosin's primary hydroxylated metabolites as potent antioxidants. This activity stems directly from their chemical structure, specifically the addition of a phenolic hydroxyl group during hepatic metabolism. While the direct radical scavenging properties of 6'- and 7'-hydroxydoxazosin are well-documented, the full spectrum of their antioxidant potential, and that of other metabolites, remains an area ripe for further investigation.
Future research should focus on:
-
Comprehensive Metabolite Screening: A systematic evaluation of all major doxazosin metabolites using a standardized panel of antioxidant assays.
-
Cell-Based Assays: Moving beyond simple chemical assays to more biologically relevant models, such as measuring intracellular ROS production in endothelial or smooth muscle cells.
-
Enzymatic Inhibition: Investigating whether metabolites can inhibit pro-oxidant enzymes like xanthine oxidase.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel doxazosin analogs to further probe the structural requirements for optimal antioxidant activity.
Understanding these secondary pharmacological properties could provide a more complete picture of doxazosin's therapeutic effects and may inform the development of future quinazoline-based drugs with enhanced antioxidant profiles.
References
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Young, J., et al. (1986). Pharmacokinetic overview of doxazosin. The American Journal of Cardiology. [Link]
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Murár, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
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Tetere, Z., et al. (2013). Synthesis and Antioxidant Properties of Novel Quinazoline Derivatives. Materials Science and Applied Chemistry. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Organic Chemistry International. [Link]
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Murár, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6588. [Link]
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Medicine.com. (2020). Doxazosin: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
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Al-Suhaimi, E. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
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Jürgens, G., et al. (1998). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. British Journal of Clinical Pharmacology. [Link]
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DailyMed. (2023). DOXAZOSIN TABLETS, USP. U.S. National Library of Medicine. [Link]
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Drugs.com. (2023). Doxazosin: Package Insert / Prescribing Information / MOA. [Link]
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Drugs.com. (2024). Doxazosin Monograph for Professionals. [Link]
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Calò, L. A., et al. (2006). Effect of doxazosin on oxidative stress related proteins in essential hypertensive patients. Clinical and Experimental Hypertension. [Link]
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Moreland, R. S., et al. (1998). Effect of doxazosin on endothelial dysfunction in hypercholesterolemic/antioxidant-deficient rats. Journal of Cardiovascular Pharmacology. [Link]
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ResearchGate. (2021). Antioxidant efficacy of doxazosin: A FRAP, B DPPH, C Chemiluminescence, D ORAC. [Link]
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Tsuchihashi, H., et al. (1999). Doxazosin, an alpha1-adrenergic antihypertensive agent, decreases serum oxidized LDL. American Journal of Hypertension. [Link]
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G-Biosciences. FRAP Antioxidant Assay. [Link]
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Al-Majdoub, Z. M., et al. (2023). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Pharmaceuticals. [Link]
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Gebicka, L., & Banasiak, E. (2002). Scavenging of reactive oxygen species as the mechanism of drug action. Polish Journal of Pharmacology. [Link]
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Du, J., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. [Link]
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Au, A., et al. (2012). Novel anti-inflammatory effects of doxazosin in rodent models of inflammation. International Archives of Allergy and Immunology. [Link]
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ResearchGate. (2019). Chemical structure of doxazosin mesylate. [Link]
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LOUIS. (2017). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. [Link]
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Farmacia Journal. (2015). ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY. [Link]
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ResearchGate. (2017). A complete study of Doxazosin characterization. [Link]
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Lee, S., et al. (2017). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Journal of the Korean Society of Food Science and Nutrition. [Link]
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Calò, L. A., et al. (2006). Effect of doxazosin on oxidative stress-related proteins in benign prostatic hyperplasia. Urologia Internationalis. [Link]
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Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. British Journal of Clinical Pharmacology. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2023). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. [Link]
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An In-Depth Technical Guide to 6-Hydroxy Doxazosin: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Hydroxy Doxazosin, a primary metabolite of the peripherally acting alpha-1-adrenergic blocker, Doxazosin. This document delves into the structural intricacies, plausible synthetic pathways, and detailed analytical methodologies essential for the identification, quantification, and characterization of this significant metabolite. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding for researchers in pharmacology, medicinal chemistry, and drug metabolism.
Introduction: The Significance of Metabolite Analysis
Doxazosin is a widely prescribed medication for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The study of its metabolites, such as this compound, is paramount for a complete understanding of the drug's pharmacokinetics, potential drug-drug interactions, and overall therapeutic effect. This guide focuses specifically on the 6-hydroxy metabolite, providing the technical foundation necessary for its synthesis and analysis in a research setting.
Structural Elucidation of this compound
The definitive structure of this compound is crucial for its unambiguous identification and for understanding its chemical properties.
Chemical Structure and Nomenclature
This compound is characterized by the addition of a hydroxyl group to the 6-position of the benzodioxin ring of the parent Doxazosin molecule.
-
IUPAC Name: [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
-
Molecular Formula: C₂₃H₂₅N₅O₆
-
Molecular Weight: 467.48 g/mol
-
CAS Number: 102932-29-6
The structural formula is presented below in a 2D representation.
Caption: 2D Structural Formula of this compound.
Synthetic Strategy: A Plausible Pathway
While the direct synthesis of this compound is not extensively detailed in publicly available literature, a logical and efficient synthetic route can be postulated based on the known synthesis of Doxazosin and related compounds. The most viable approach involves the synthesis of a hydroxylated benzodioxin precursor, followed by its coupling with the pre-formed quinazoline-piperazine moiety.
Synthesis of the Key Intermediate: 6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
The synthesis of this crucial precursor is achievable through a multi-step process, likely starting from a readily available hydroxylated catechol derivative. A potential synthetic scheme is outlined below.
Caption: Plausible synthetic workflow for the key hydroxylated intermediate.
Rationale: This pathway prioritizes the early introduction of the hydroxyl group in a protected form to prevent unwanted side reactions during the subsequent coupling steps. The choice of protecting group and oxidizing agent would need to be optimized to ensure high yields and purity.
Final Coupling Step to Yield this compound
The final step involves the amide bond formation between the synthesized carboxylic acid and the 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine intermediate.
Protocol: Amide Coupling Reaction
-
Activation of the Carboxylic Acid: Dissolve 6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling Reaction: To the activated ester solution, add 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine (1 equivalent).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Final amide coupling to synthesize this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on a comprehensive NMR study of Doxazosin, the expected chemical shifts for this compound can be predicted.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Quinazoline) | ~7.10, ~6.85 | s, s |
| Aromatic (Benzodioxin) | ~6.7-6.9 | m |
| NH₂ (Quinazoline) | ~7.50 | br s |
| OCH₃ (Quinazoline) | ~3.85, ~3.80 | s, s |
| Piperazine | ~3.6-3.8, ~2.8-3.0 | m |
| CH (Benzodioxin) | ~4.90 | m |
| CH₂ (Benzodioxin) | ~4.3-4.5 | m |
| OH (Benzodioxin) | ~9.50 | br s |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Amide) | ~168 |
| Aromatic (Quinazoline) | ~105-160 |
| Aromatic (Benzodioxin) | ~115-150 |
| OCH₃ (Quinazoline) | ~56 |
| Piperazine | ~40-50 |
| CH (Benzodioxin) | ~70 |
| CH₂ (Benzodioxin) | ~65 |
Justification: The introduction of the hydroxyl group at the 6-position of the benzodioxin ring is expected to cause slight downfield shifts for the adjacent aromatic protons and carbons due to its electron-donating effect through resonance and inductive effects. The proton of the hydroxyl group itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺ ion at m/z 468.1877
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
The fragmentation pattern of this compound is expected to be similar to that of Doxazosin, with characteristic losses of the piperazine and quinazoline moieties. Key fragment ions would likely include those corresponding to the protonated 6-hydroxy-benzodioxin-carbonyl-piperazine fragment and the protonated 4-amino-6,7-dimethoxyquinazoline fragment. A detailed fragmentation study would be necessary for complete elucidation.
-
Caption: Predicted major fragmentation pathways for this compound in MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for its quantification in biological matrices.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Expected Retention Time: The retention time of this compound will be slightly shorter than that of Doxazosin due to the increased polarity from the hydroxyl group. The exact retention time will depend on the specific HPLC system and gradient profile used.
Self-Validating System for Purity Analysis: The described HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The use of a photodiode array (PDA) detector is recommended to confirm peak purity by assessing the spectral homogeneity across the chromatographic peak.
Conclusion and Future Perspectives
This technical guide provides a foundational framework for the synthesis and comprehensive analysis of this compound. The proposed synthetic route offers a logical and achievable pathway for obtaining this important metabolite for research purposes. The detailed analytical methodologies, grounded in established principles and data from the parent compound, provide a robust starting point for method development and validation.
Further research should focus on the experimental verification of the proposed synthetic pathway and the complete elucidation of the pharmacological and toxicological profile of this compound. A thorough understanding of this metabolite will undoubtedly contribute to a more complete picture of the clinical pharmacology of Doxazosin.
References
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PubChem. Doxazosin. National Center for Biotechnology Information. [Link]
-
Wikipedia. Doxazosin. [Link]
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-
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6-Hydroxy Doxazosin CAS number and chemical data
An In-depth Technical Guide to 6'-Hydroxy Doxazosin: A Key Metabolite
Introduction
Doxazosin is a potent and selective α1-adrenergic receptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3][4] Its therapeutic effects are primarily mediated by the relaxation of smooth muscle in blood vessels and the prostate gland.[5][6] Upon administration, doxazosin undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1][7][8] Among these, the hydroxylated derivatives are of significant interest to researchers and drug development professionals.
This technical guide provides a comprehensive overview of 6'-Hydroxy Doxazosin, a primary C-hydroxylated metabolite of Doxazosin. It is crucial to address a point of nomenclature: while sometimes referred to as "6-Hydroxy Doxazosin," the technically accurate name is 6'-Hydroxy Doxazosin . This designation specifies that the hydroxyl group is attached to the 6th position of the benzodioxan moiety, not the quinazoline ring system. This guide will delve into its chemical identity, pharmacological relevance, analytical methodologies, and experimental considerations, serving as a vital resource for the scientific community.
PART 1: Chemical Identity and Physicochemical Properties
Accurate identification and characterization are fundamental in scientific research. 6'-Hydroxy Doxazosin is a well-defined chemical entity with specific properties that distinguish it from its parent compound and other metabolites.
Core Chemical Data
The essential chemical and physical properties of 6'-Hydroxy Doxazosin are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 102932-29-6 | [9][10][11] |
| Molecular Formula | C23H25N5O6 | [9][11][12] |
| Molecular Weight | 467.47 g/mol | [9][11] |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | [11] |
| Synonyms | 6'-Hydroxy Doxazosin, Doxazosin Impurity 14 | [9][11] |
| Boiling Point | 774.8±70.0 °C (Predicted) | [9] |
| Density | 1.426±0.06 g/cm3 (Predicted) | [9] |
| pKa | 10.03±0.40 (Predicted) | [9] |
PART 2: Pharmacology and Metabolism
Understanding the metabolic fate and pharmacological activity of drug metabolites is critical for a complete safety and efficacy profile of the parent drug.
Metabolic Pathway of Doxazosin
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged.[7] The primary metabolic routes are O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[1][8] 6'-Hydroxy Doxazosin is a product of the latter pathway, formed through the action of cytochrome P450 (CYP) enzymes, with in vitro studies suggesting CYP3A4 as a key contributor.[5][13]
Caption: Metabolic pathways of Doxazosin in the liver.
Pharmacological Activity
While several active metabolites of doxazosin have been identified, their contribution to the overall antihypertensive effect in humans is considered minor.[1][3] This is primarily due to their significantly lower plasma concentrations compared to the parent drug.[14] However, the 6'- and 7'-hydroxy metabolites have demonstrated notable antioxidant properties in in vitro studies at concentrations of 5 µM.[1][3][13][14][15] This finding suggests a potential secondary mechanism or a role in mitigating oxidative stress, which is an area warranting further investigation. The hypotensive and alpha-adrenoceptor inhibitor activity have been directly related to the concentration of the parent doxazosin compound in the blood.[7]
PART 3: Synthesis and Analytical Characterization
The availability of pure reference standards is essential for accurate quantification and toxicological assessment.
Synthesis
As a metabolite, 6'-Hydroxy Doxazosin is naturally produced in biological systems. For research purposes, it is typically obtained via custom chemical synthesis. The synthesis would likely involve modifications of established routes for Doxazosin itself.[16][17][18] This generally involves the condensation of an activated 2,3-dihydro-7-hydroxy-1,4-benzodioxine-2-carboxylic acid derivative with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Commercial suppliers now offer 6'-Hydroxy Doxazosin as a reference standard for analytical and research applications.[19]
Analytical Methods
The analysis of Doxazosin and its metabolites in biological matrices and pharmaceutical formulations requires sensitive and specific analytical methods. A variety of techniques have been reported, with High-Performance Liquid Chromatography (HPLC) being the most common.[20][21][22]
Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC analysis of doxazosin metabolites.
Methods often employ reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[21][23][24] Detection is typically performed using UV spectrophotometry at wavelengths around 210-251 nm.[21][23] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[20]
PART 4: Experimental Protocols
To facilitate further research, this section provides a foundational protocol for assessing the in vitro antioxidant capacity of 6'-Hydroxy Doxazosin.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method to evaluate the antioxidant properties first identified in in vitro studies.[1][15]
Objective: To determine the free radical scavenging activity of 6'-Hydroxy Doxazosin using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
6'-Hydroxy Doxazosin reference standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Calibrated micropipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 6'-Hydroxy Doxazosin in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Store in the dark.
-
-
Assay Procedure:
-
Create a serial dilution of the 6'-Hydroxy Doxazosin stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well plate, add 100 µL of each concentration of 6'-Hydroxy Doxazosin to triplicate wells.
-
Prepare wells for the positive control (ascorbic acid) and a blank (methanol only).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % scavenging against the concentration of 6'-Hydroxy Doxazosin and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
PART 5: Safety, Handling, and Storage
Professionals handling 6'-Hydroxy Doxazosin should adhere to standard laboratory safety protocols for chemical reagents.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[25]
Conclusion
6'-Hydroxy Doxazosin is a principal metabolite of Doxazosin, formed via hepatic C-hydroxylation. While its direct contribution to the parent drug's primary α1-blocking effect is minimal, its demonstrated in vitro antioxidant properties present an intriguing avenue for future research. A thorough understanding of its chemical properties, metabolic pathway, and analytical quantification methods is essential for comprehensive pharmacokinetic and pharmacodynamic studies of Doxazosin. This guide consolidates the key technical information required by researchers and developers to effectively work with this important molecule.
References
-
Elliott, H. L. (1995). Pharmacokinetic overview of doxazosin. PubMed. [Link]
-
Drugs.com. (n.d.). Doxazosin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Drugs.com. (2024). Doxazosin Monograph for Professionals. Drugs.com. [Link]
-
SynZeal. (n.d.). 6'-Hydroxy Doxazosin | 102932-29-6. SynZeal. [Link]
-
Medicine.com. (2020). Doxazosin: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]
-
DailyMed. (n.d.). DOXAZOSIN TABLETS, USP. DailyMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 6'-Hydroxy Doxazosin. PubChem Compound Database. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 102932-26-3 | Product Name : this compound. Pharmaffiliates. [Link]
-
PubChemLite. (n.d.). 6'-hydroxy doxazosin (C23H25N5O6). PubChemLite. [Link]
-
Wikipedia. (n.d.). Doxazosin. Wikipedia. [Link]
-
electronic medicines compendium (emc). (n.d.). Doxazosin 4mg tablets - Summary of Product Characteristics (SmPC). emc. [Link]
-
DailyMed. (n.d.). DOXAZOSIN. DailyMed. [Link]
- Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
-
Medscape. (n.d.). Cardura, Cardura XL (doxazosin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
DailyMed. (n.d.). These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. DailyMed. [Link]
-
DailyMed. (n.d.). Doxazosin tablets, for oral use. DailyMed. [Link]
-
SciSpace. (n.d.). Determination of doxazosin in different matrices: a review. SciSpace. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. IJPSR. [Link]
- Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
- Google Patents. (n.d.). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
-
Young, R. A., & Brogden, R. N. (1995). Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. Drugs. [Link]
-
ResearchGate. (2021). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. [Link]
-
Hilaris Publisher. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studi. Hilaris Publisher. [Link]
Sources
- 1. drugs.com [drugs.com]
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- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
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- 5. medicine.com [medicine.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. 6'-HYDROXY DOXAZOSIN CAS#: 102932-29-6 [amp.chemicalbook.com]
- 10. 6'-HYDROXY DOXAZOSIN | 102932-29-6 [chemicalbook.com]
- 11. 6'-Hydroxy Doxazosin | C23H25N5O6 | CID 128217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 6'-hydroxy doxazosin (C23H25N5O6) [pubchemlite.lcsb.uni.lu]
- 13. These highlights do not include all the information needed to use Doxazosin safely and effectively. See full prescribing information for Doxazosin. Doxazosin tablets, for oral useInitial U.S. Approval: 1990 [dailymed.nlm.nih.gov]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. DOXAZOSIN TABLETS, USP [dailymed.nlm.nih.gov]
- 16. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 17. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 18. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 19. 6’-Hydroxy Doxazosin | 102932-29-6 | SynZeal [synzeal.com]
- 20. scispace.com [scispace.com]
- 21. ijpsr.com [ijpsr.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
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- 25. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of 6-Hydroxy Doxazosin in Biological Matrices
Abstract
This application note provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 6-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin. We present detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methodologies described herein are designed to offer high sensitivity, specificity, and reproducibility, making them suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into methodological choices and validation.
Introduction: The Significance of this compound Quantification
Doxazosin is a quinazoline-based alpha-1 adrenergic blocker widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH). Following administration, Doxazosin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key player. One of its major pharmacologically active metabolites is this compound. Accurate quantification of this metabolite is critical for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of this compound is essential for building a complete PK profile of Doxazosin.
-
Drug-Drug Interaction (DDI) Studies: Monitoring the levels of this metabolite can provide insights into potential DDIs, particularly with inhibitors or inducers of CYP3A4.
-
Metabolic Phenotyping: The ratio of parent drug to metabolite can serve as a probe for assessing an individual's metabolic capacity.
The inherent challenge in quantifying this compound lies in its low circulating concentrations in biological matrices such as plasma and urine, necessitating highly sensitive and selective analytical techniques.
Analytical Strategy: LC-MS/MS for Superior Sensitivity
For the quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard. This technique offers an unparalleled combination of sensitivity, specificity, and speed. The chromatographic separation provided by HPLC or UHPLC resolves the analyte from endogenous matrix components, while the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio (m/z).
The general workflow for this analysis is outlined below:
Figure 1: General workflow for the quantification of this compound.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is paramount to minimize matrix effects and ensure robust quantification. SPE is a highly effective technique for extracting and concentrating this compound from complex biological fluids. A mixed-mode cation exchange polymer-based sorbent is recommended due to the basic nature of the analyte.
Protocol: SPE from Human Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., 100 ng/mL Doxazosin-d8 in methanol).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing Steps:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Rationale for Choices:
-
Mixed-Mode Cation Exchange Sorbent: This choice leverages both hydrophobic interactions and strong ion exchange to selectively retain the basic this compound, providing a cleaner extract than reversed-phase alone.
-
Acidification: Pre-treating the sample with acid ensures that the amine groups on the analyte are protonated, facilitating strong binding to the cation exchange sorbent.
-
Ammoniated Elution Solvent: The basic elution solvent neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing for efficient recovery.
LC-MS/MS Method
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Figure 2 below for a typical gradient profile. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Figure 2: Representative LC gradient for separating this compound.
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The high specificity of the method is achieved by using MRM. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, high-intensity fragment ion.
Table 2: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 468.2 | 263.1 | 100 | 35 | 22 |
| This compound (Qualifier) | 468.2 | 165.1 | 100 | 35 | 30 |
| Doxazosin-d8 (IS) | 460.2 | 256.1 | 100 | 40 | 25 |
Rationale for Choices:
-
C18 Column: Provides excellent retention and peak shape for moderately polar compounds like this compound.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in ESI+ mode by providing a source of protons.
-
MRM: Ensures that only molecules with the specific precursor-product ion transition are detected, effectively filtering out background noise and co-eluting interferences, which is a principle of tandem mass spectrometry.
Method Validation and Performance
A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity: The method should be linear over a defined concentration range (e.g., 0.1 to 100 ng/mL), with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Recovery: Extraction efficiency should be consistent and reproducible across the concentration range.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Relative Error) | -5.8% to 6.2% |
| Precision (% Coefficient of Variation) | < 8.5% |
| Extraction Recovery | > 85% |
Conclusion
The combination of solid-phase extraction with a well-optimized LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in biological matrices. The detailed procedures and rationale provided in this application note offer a solid foundation for researchers in clinical pharmacology and drug metabolism to implement this assay. Adherence to these protocols and proper method validation will ensure the generation of high-quality data suitable for regulatory submission and pivotal research studies.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 6-Hydroxy Doxazosin
Introduction: The Analytical Imperative for 6-Hydroxy Doxazosin
Doxazosin, a potent and selective α1-adrenergic receptor antagonist, is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. Following administration, doxazosin is extensively metabolized in the liver, primarily through O-demethylation and C-hydroxylation, with only about 5% of the dose excreted unchanged.[1] Among its various metabolites, this compound is a key product of this biotransformation.
The accurate quantification of this compound, alongside the parent drug, is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, drug metabolism research, and in the development of novel formulations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of this compound using High-Performance Liquid Chromatography (HPLC), with a particular focus on coupling with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Analytical Challenges and Methodological Rationale
The primary challenge in the analysis of this compound lies in its structural similarity to the parent drug, Doxazosin, and other metabolites. This necessitates a chromatographic method with high resolving power to ensure accurate quantification without interference. Furthermore, as a metabolite, this compound is often present at significantly lower concentrations than the parent drug in biological matrices, demanding a highly sensitive detection method.
The choice of a reversed-phase HPLC method is predicated on the non-polar to moderately polar nature of Doxazosin and its hydroxylated metabolite. A C18 stationary phase provides the necessary hydrophobic interactions for retaining these compounds, while a gradient elution with an organic modifier (such as acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of selectivity and resolution. For detection, while UV absorbance can be utilized, its sensitivity may be insufficient for low-level metabolite quantification in biological fluids. Fluorescence detection offers a significant improvement in sensitivity for Doxazosin.[2] However, for unequivocal identification and the highest sensitivity, tandem mass spectrometry (MS/MS) is the gold standard.
Recommended Analytical Approach: LC-MS/MS
For the simultaneous determination of Doxazosin and this compound in biological matrices like plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is strongly recommended. This approach offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.
Experimental Workflow
The overall analytical workflow for the determination of this compound is depicted in the following diagram:
Caption: A typical workflow for the analysis of this compound in plasma.
Detailed Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a common and effective liquid-liquid extraction (LLE) procedure for the isolation of Doxazosin and this compound from a plasma matrix. LLE is chosen for its ability to provide a clean extract with high recovery.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Doxazosin and this compound reference standards
-
Internal Standard (IS) solution (e.g., Prazosin or a deuterated analog of Doxazosin)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the internal standard solution.
-
Add 50 µL of 5% ammonium hydroxide solution to alkalinize the sample, and vortex briefly. This ensures the analytes are in their non-ionized form, maximizing extraction efficiency into the organic solvent.
-
Add 1 mL of MTBE, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution, and vortex to dissolve.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Doxazosin and this compound. Method optimization may be required based on the specific instrumentation used.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B | A gradient is essential to separate the more polar this compound from the parent Doxazosin and ensure timely elution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive LC-MS/MS analysis. |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Doxazosin and its metabolite contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See table below | Specific transitions provide high selectivity and sensitivity for quantification. |
| Source Temperature | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Doxazosin | 452.2 | 344.2 | 247.1 |
| This compound | 468.2 | 360.2 | 247.1 |
| Prazosin (IS) | 384.2 | 247.1 | 309.1 |
Note: These transitions should be optimized on the specific mass spectrometer being used.
Method Validation and System Suitability
For use in regulated studies, the analytical method must be fully validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on analyte ionization.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing optimally. This typically involves injecting a standard solution and verifying parameters such as peak area reproducibility, retention time, and peak shape.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of this compound and its parent drug, Doxazosin, in human plasma. The combination of a well-designed sample preparation protocol and a selective chromatographic separation with highly specific mass spectrometric detection ensures reliable and accurate results, which are essential for advancing our understanding of the clinical pharmacology of Doxazosin.
References
- Al-Dirbashi, O. Y., Aboul-Enein, H. Y., Jacob, M., Al-Qahtani, K., & Rashed, M. S. (2006). UPLC-MS/MS determination of doxazosine in human plasma. Analytical and bioanalytical chemistry, 385(8), 1439–1443.
- Bakshi, M., & Singh, S. (2004). Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. Journal of pharmaceutical and biomedical analysis, 34(1), 19–26.
- Choi, R. L., Lee, H. W., & Lee, D. C. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets.
- Elliott, H. L. (1988). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 61(8), 29J–32J.
- Jackman, G. P., Colagrande, F., & Louis, W. J. (1991). Validation of a solid-phase extraction high-performance liquid chromatographic assay for doxazosin.
-
Drugs.com. (n.d.). Doxazosin. Retrieved from [Link]
- Sripalakit, P., Nermhom, P., & Saraphanchotiwitthaya, A. (2005). Improvement of doxazosin determination in human plasma using high-performance liquid chromatography with fluorescence detection.
-
USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets. USP's Emerging Standards. Retrieved from [Link]
- Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia pharmaceutica, 80(3), 619–632.
- Rao, K. S., Deb, K. B., Rao, M. E. B., Patro, S. S., & Patnaik, A. K. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studies. Chemical Sciences Journal, 3, 1-10.
- Bebawy, L. I., Moustafa, A. A., & Abo-Talib, N. F. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of pharmaceutical and biomedical analysis, 27(5), 779–793.
- Naidu, N. V. S., Reddy, M. R. M., & Suguna, P. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 3(8), 2705-2711.
- Vincent, J., Meredith, P. A., Elliott, H. L., Reid, J. L., & Macphee, G. J. (1987). The pharmacokinetics of doxazosin in patients with hypertension and renal impairment. British journal of clinical pharmacology, 24(5), 587–592.
- Maslarska, V. (2023).
-
S. Kailasam. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies Application Note. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of 6-Hydroxy Doxazosin in Human Plasma by LC-MS/MS
Abstract: This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 6-Hydroxy Doxazosin, a primary metabolite of Doxazosin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The protocol emphasizes a robust sample preparation technique, optimized chromatographic separation, and highly specific mass spectrometric detection, ensuring data integrity and reproducibility in accordance with bioanalytical method validation guidelines.[1][2][3]
Scientific Introduction & Rationale
Doxazosin is a long-acting, selective α1-adrenergic receptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5][6] Following administration, Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the dose excreted unchanged.[7][8][9] The primary metabolic pathways involve O-demethylation and hydroxylation, predominantly catalyzed by the CYP3A4 enzyme isoform.[4][5]
The 6'-hydroxylated metabolite, this compound, is a significant product of this biotransformation.[7][9] Therefore, accurate monitoring of its plasma concentration, alongside the parent drug, is critical for comprehensive pharmacokinetic profiling, understanding drug-drug interactions, and assessing metabolic phenotypes in diverse patient populations.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high-throughput capabilities.[4][10] The method described herein leverages the selectivity of Multiple Reaction Monitoring (MRM) to isolate the analyte of interest from the complex plasma matrix, providing reliable and accurate quantification essential for clinical and preclinical research.[10][11]
Metabolic Pathway Overview
The biotransformation of Doxazosin to its 6-Hydroxy metabolite is a critical step in its clearance. This diagram illustrates the simplified metabolic conversion.
Caption: Metabolic conversion of Doxazosin to this compound.
Principle of the Method
This method achieves accurate quantification of this compound through a systematic workflow. First, plasma proteins are removed using a simple and efficient protein precipitation step, which simultaneously releases the drug and its metabolite.[12][13][14] An internal standard (IS), such as Doxazosin-d8, is added prior to precipitation to correct for variability during sample processing and analysis.
The clarified supernatant is then injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column separates this compound from the parent drug, endogenous plasma components, and other potential interferences based on differential partitioning between the stationary and mobile phases.[4][15][16][17]
The column eluent is directed into a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the protonated molecular ion (precursor ion) of this compound. This ion is then fragmented in the second quadrupole (Q2), and a specific, stable fragment ion (product ion) is selected and detected by the third quadrupole (Q3). This highly specific precursor-to-product ion transition ensures that only the analyte of interest is measured, minimizing background noise and matrix effects.
Materials, Reagents, and Equipment
Standards and Reagents
-
Reference Standards: this compound, Doxazosin, and Doxazosin-d8 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Additives: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).[11][13][14]
-
Biological Matrix: Drug-free human plasma (K2EDTA).
Equipment and Consumables
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to a binary pump HPLC or UPLC system (e.g., Agilent, Sciex, Thermo Fisher, Waters).
-
Analytical Column: Reversed-phase C18 column (e.g., Waters Xbridge C18, 100 x 3.0 mm, 3.5 µm).[4]
-
Laboratory Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, calibrated micropipettes.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and Doxazosin-d8 (IS) reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the primary stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve ranging from 0.1 to 100 ng/mL. Independently prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).[12][18]
Plasma Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is selected for its simplicity, speed, and high recovery.[12][13][14]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma (blank, CC, QC, or unknown sample) into the corresponding tube.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to every tube (except for double blanks).
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]
-
Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Waters Xbridge C18 (100 x 3.0 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40°C[15] |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11][13][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: Optimized MRM Transitions and Compound Parameters
Note: Voltages (DP, CE, CXP) must be optimized empirically by infusing a pure standard of each analyte.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | 468.2 | 344.2 | 150 | 60 | 35 | 12 |
| Doxazosin | 452.2[4][11] | 344.2[4][11] | 150 | 60 | 35 | 12 |
| Doxazosin-d8 (IS) | 460.3 | 352.2 | 150 | 65 | 37 | 14 |
Overall Analytical Workflow
The diagram below illustrates the complete process from sample receipt to final data generation.
Caption: End-to-end workflow for this compound analysis.
Method Validation & Performance Characteristics
This analytical method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3][19] The validation process establishes the performance characteristics of the method and ensures its reliability for intended use.
Table 4: Summary of Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA Guidance)[2][3][19] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte retention time in blank plasma. |
| Linearity & Range | Proportionality of the response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise > 5; Precision ≤ 20%, Accuracy ±20%. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal (except LLOQ). |
| Precision | Closeness of replicate measurements (intra- and inter-day). | Coefficient of Variation (%CV) ≤ 15% (except LLOQ).[1][12][13][17] |
| Recovery | Efficiency of the sample preparation process. | Consistent, precise, and reproducible. |
| Matrix Effect | Ion suppression or enhancement from matrix components. | IS-normalized matrix factor CV ≤ 15%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of baseline. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of MRM detection make this method ideally suited for high-throughput analysis in support of clinical pharmacokinetic studies. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data for drug development and clinical research applications.
References
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Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. (2022). Frontiers in Pharmacology. Available at: [Link]
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Sripalakit, P., Nermhom, P., & Saraphanchotiwitthaya, A. (2005). Improvement of Doxazosin Determination in Human Plasma Using High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chromatographic Science, 43(2), 63–67. Available at: [Link]
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McLean, A. J., Giudicelli, J. F., & Taylor, C. R. (2000). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. Clinical Pharmacokinetics, 39(3), 169–181. Available at: [Link]
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Doxazosin. (n.d.). ResearchGate. Available at: [Link]
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Chromatograms for the analysis of doxazosin in drug-free human plasma. (n.d.). ResearchGate. Available at: [Link]
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LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). BioAgilytix. Available at: [Link]
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Elliott, H. L. (1988). Pharmacokinetic overview of doxazosin. The American Journal of Cardiology, 61(13), 35–40. Available at: [Link]
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Kaye, B., Cussans, N. J., Faulkner, J. K., Stopher, D. A., & Reid, J. L. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British Journal of Clinical Pharmacology, 21 Suppl 1, 19S–25S. Available at: [Link]
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Rao, J. R., Kumar, S. S., & Ramakrishna, K. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studi. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Lee, H. S., Kim, B. C., & Lee, W. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets. Biomedical Chromatography, 20(8), 812–816. Available at: [Link]
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HPLC Method for Analysis of Doxazosin Mesylate. (n.d.). SIELC Technologies. Available at: [Link]
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UPLC-MS/MS determination of doxazosine in human plasma. (n.d.). ResearchGate. Available at: [Link]
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Al-Majzoub, O., Al-Ghazawi, M., & Al-Momani, B. (2023). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Pharmaceuticals, 16(11), 1599. Available at: [Link]
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Rizzetto, R., et al. (2015). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study. PLOS ONE. Available at: [Link]
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Gogo-Evdokimova, E. N., et al. (2007). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science, 45(5), 261–266. Available at: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate. Available at: [Link]
-
A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. (n.d.). ResearchGate. Available at: [Link]
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An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. (2024). Highlights in Science, Engineering and Technology. Available at: [Link]
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Hložek, T., et al. (2011). Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1046–1051. Available at: [Link]
-
Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. (n.d.). ResearchGate. Available at: [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. Available at: [Link]
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Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxy Doxazosin
Introduction
6-Hydroxy Doxazosin is a principal active metabolite of Doxazosin, a selective α1-adrenergic receptor antagonist widely used in the clinical management of hypertension and benign prostatic hyperplasia (BPH).[1] The study of its pharmacological and toxicological profile is crucial for a comprehensive understanding of Doxazosin's in vivo activity and for the development of related compounds. Access to a reliable synthetic source of this compound is, therefore, essential for researchers in pharmacology, drug metabolism, and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, which are then coupled to form the final molecule. The key fragments are:
-
A protected 6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid: This fragment introduces the hydroxylated benzodioxan portion of the molecule. A benzyl protecting group is employed for the phenol to prevent unwanted side reactions during the synthesis.
-
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: This is the core quinazoline-piperazine fragment of Doxazosin.
These two fragments are coupled via an amide bond formation, followed by the deprotection of the benzyl ether to yield the final product, this compound.
Part 1: Synthesis of 6-Benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Intermediate 1)
This part of the synthesis starts with the commercially available 1,2,4-benzenetriol and proceeds through protection of one hydroxyl group, formation of the dioxan ring, and subsequent functional group manipulations to yield the desired carboxylic acid.
Step 1.1: Benzylation of 1,2,4-Benzenetriol
The selective protection of the 4-hydroxyl group of 1,2,4-benzenetriol is achieved using benzyl bromide.
-
Rationale: The 4-hydroxyl group is the most nucleophilic and sterically accessible, allowing for regioselective benzylation under controlled conditions. The benzyl ether is a robust protecting group that is stable to the conditions of the subsequent steps and can be selectively removed at the end of the synthesis.
Protocol:
-
To a solution of 1,2,4-benzenetriol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Slowly add benzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the reaction to 90°C and stir for 3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-benzyloxybenzene-1,2-diol.
Step 1.2: Formation of the Benzodioxan Ring
The dioxan ring is formed via a Williamson ether synthesis.[3][4][5][6][7]
-
Rationale: This classic and reliable method involves the reaction of a catechol with a dihaloalkane to form the dioxan ring.
Protocol:
-
Dissolve 4-benzyloxybenzene-1,2-diol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add methyl 2,3-dibromopropionate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain methyl 6-benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate.
Step 1.3: Hydrolysis to the Carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Rationale: Saponification using a strong base is a standard method for the hydrolysis of esters.
Protocol:
-
Dissolve methyl 6-benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Intermediate 1) .
Part 2: Synthesis of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (Intermediate 2)
This intermediate is synthesized from 4-amino-2-chloro-6,7-dimethoxyquinazoline and piperazine.
-
Rationale: This is a well-established nucleophilic aromatic substitution reaction to prepare the quinazoline core of Doxazosin and related compounds.[8][9]
Protocol:
-
Suspend 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) in 2-methoxyethanol.
-
Add piperazine (3.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (Intermediate 2) .[8]
Part 3: Final Coupling and Deprotection
Step 3.1: Amide Coupling
The two key intermediates are coupled using a peptide coupling reagent.
-
Rationale: Amide bond formation is efficiently achieved using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[10][11][12][13][14] These reagents activate the carboxylic acid for nucleophilic attack by the amine.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0°C.
-
In a separate flask, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add the solution of Intermediate 2 to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-(benzyloxy)-2,3-dihydrobenzo[b][8][10]dioxin-2-yl)methanone .
Step 3.2: Deprotection of the Benzyl Ether
The final step is the removal of the benzyl protecting group to yield this compound.
-
Rationale: Catalytic hydrogenolysis is a mild and efficient method for the deprotection of benzyl ethers and is compatible with the other functional groups present in the molecule.[15][16][17][18]
Protocol:
-
Dissolve the protected Doxazosin derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by preparative HPLC or recrystallization.
Data Presentation
| Step | Starting Material | Reagents and Solvents | Product | Expected Yield (%) |
| 1.1 | 1,2,4-Benzenetriol | Benzyl bromide, K₂CO₃, DMF | 4-Benzyloxybenzene-1,2-diol | 70-80 |
| 1.2 | 4-Benzyloxybenzene-1,2-diol | Methyl 2,3-dibromopropionate, K₂CO₃, DMF | Methyl 6-benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate | 60-70 |
| 1.3 | Methyl 6-benzyloxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate | NaOH, Methanol, Water | Intermediate 1 | 90-95 |
| 2 | 4-amino-2-chloro-6,7-dimethoxyquinazoline | Piperazine, 2-Methoxyethanol | Intermediate 2 | 60-70 |
| 3.1 | Intermediate 1 and Intermediate 2 | EDC, HOBt, DMF | Protected this compound | 65-75 |
| 3.2 | Protected this compound | H₂, 10% Pd/C, Ethanol | This compound | 85-95 |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound. The spectra should be compared with reported data for Doxazosin, with expected shifts due to the presence of the hydroxyl group on the benzodioxan ring.[20][21][22]
Visualizations
Overall Synthetic Scheme
Caption: Step-by-step experimental workflow for the synthesis.
References
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Application Notes and Protocols for the Use of 6-Hydroxy Doxazosin as a Reference Standard
Prepared by: Senior Application Scientist
Introduction: The Critical Role of Metabolite Reference Standards in Pharmaceutical Analysis
Doxazosin is a well-established α1-adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Upon administration, it is extensively metabolized by the liver, primarily through O-demethylation and C-hydroxylation pathways, before excretion.[3][4][5] One of its major C-hydroxylated metabolites is 6-Hydroxy Doxazosin.[4][5][6]
In the landscape of drug development and clinical pharmacokinetics, the parent drug is only part of the story. Understanding the formation, concentration, and clearance of major metabolites is paramount for building a complete pharmacokinetic profile, assessing drug safety, and investigating potential drug-drug interactions.[1][3][7] This is where high-purity, well-characterized analytical reference standards become indispensable.
A reference standard serves as the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and reproducibility of analytical data.[8][9] The use of a certified this compound reference standard is essential for any laboratory seeking to:
-
Accurately quantify the metabolite in biological matrices such as plasma or urine.
-
Develop and validate bioanalytical methods for pharmacokinetic and bioequivalence studies.
-
Identify and quantify this compound as a potential impurity or degradation product in Doxazosin drug substance or finished product.[10]
This document provides a detailed guide for researchers, analytical scientists, and drug development professionals on the proper handling and application of this compound as a reference standard. It outlines field-proven protocols for its use in modern analytical techniques, emphasizing the scientific rationale behind each step to ensure robust and reliable results.
Physicochemical Characteristics and Handling
The integrity of any analysis begins with the proper characterization and handling of the reference standard. All reference materials should be accompanied by a Certificate of Analysis (CoA) detailing their identity, purity, and recommended storage conditions.[9][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | [12] |
| CAS Number | 102932-26-3 | [13] |
| Molecular Formula | C₂₃H₂₅N₅O₆ | [12] |
| Molecular Weight | 467.47 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | Supplier Dependent |
| Solubility | Soluble in DMSO and Methanol | General Knowledge |
| Storage Conditions | 2°C - 8°C, protected from light and moisture | [14] |
Preparation of Stock Solutions
The accuracy of subsequent dilutions and calibrations depends entirely on the correct preparation of the primary stock solution.
-
Equilibration: Before opening, allow the vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh a suitable amount of the standard (e.g., 5 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a Class A volumetric flask. Add a small amount of a suitable solvent (e.g., HPLC-grade Methanol or DMSO) to dissolve the solid completely, then dilute to the final volume to achieve a target concentration, typically 1.0 mg/mL.
-
Storage: Store the stock solution in an amber vial at -20°C or below. The stability of the stock solution under these conditions should be verified over time.[11]
Application I: Pharmacokinetic Analysis in Biological Matrices
The simultaneous quantification of Doxazosin and its metabolites is crucial for pharmacokinetic modeling. The high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the gold standard for this application.[15][16][17]
Metabolic Pathway of Doxazosin
Doxazosin undergoes extensive hepatic metabolism, with hydroxylation being a key pathway. The diagram below illustrates the generation of this compound from the parent compound.
Protocol: LC-MS/MS Quantification in Human Plasma
This protocol describes a robust method for quantifying this compound using a protein precipitation extraction followed by LC-MS/MS analysis.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the 1.0 mg/mL stock solution with 50:50 (v/v) Methanol:Water.
-
Calibration Curve (CC): Spike blank, drug-free human plasma with the working solutions to create a calibration curve ranging from approximately 0.5 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.
This technique is fast, efficient, and suitable for high-throughput analysis.[15][16][17]
-
Aliquot 100 µL of each sample (CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL Prazosin or a stable isotope-labeled this compound). The use of a stable isotope-labeled IS is highly recommended for optimal accuracy.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 2mM Ammonium Acetate).
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
Table 2: Example LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase, e.g., XTerra MS C18, 2.1 x 50 mm, 3.5 µm | Provides excellent retention and separation for compounds of this polarity.[15][16] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | Volatile buffer ideal for MS, promotes ionization.[16][18] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS.[15][17] |
| Gradient | 10% B to 90% B over 5 min, hold 1 min, re-equilibrate | Ensures elution of both parent and metabolite with good peak shape. |
| Injection Vol. | 10 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Doxazosin and its metabolites contain basic nitrogen atoms that readily protonate.[15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |
| MRM Transition (Doxazosin) | Q1: 452.3 m/z → Q3: 344.4 m/z | Represents the transition from the protonated molecule to a stable product ion.[16] |
| MRM Transition (6-OH Doxazosin) | Q1: 468.3 m/z → Q3: 344.4 m/z (or other optimized fragment) | The precursor ion [M+H]⁺ is 16 Da higher than Doxazosin. Fragmentation patterns are often similar. |
| MRM Transition (IS - Prazosin) | Q1: 384.3 m/z → Q3: 247.2 m/z | Example transition for a common internal standard.[16] |
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
-
Apply a weighted (1/x² or 1/x) linear regression to the calibration curve.
-
Quantify unknown samples by interpolating their peak area ratios from the regression line.
-
The analysis is considered valid if QC sample concentrations are within ±15% (±20% for the Lower Limit of Quantification) of their nominal values.
Analytical Workflow Diagram
Application II: Impurity Profiling and Stability-Indicating Assays
Regulatory agencies require that impurities in drug substances and products be monitored and controlled.[19] this compound could potentially be a process-related impurity or a degradation product formed during storage. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can resolve the main active pharmaceutical ingredient (API) from its impurities.
Protocol: HPLC-UV Method for Impurity Detection
This method is designed to identify and quantify this compound in a Doxazosin bulk sample.
-
Doxazosin Standard: Prepare a solution of USP Doxazosin Mesylate RS at 0.1 mg/mL in diluent.
-
This compound Standard: Prepare a solution of this compound RS at 0.1 mg/mL in diluent.
-
Sample Solution: Prepare the Doxazosin bulk drug sample at a high concentration (e.g., 1.0 mg/mL) to facilitate the detection of low-level impurities.
-
Diluent: A mixture of water and acetonitrile (e.g., 9:1 v/v) is a suitable starting point.[10]
Table 3: Example HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase, e.g., LiChrospher RP-18, 4.6 x 250 mm, 5 µm | A standard analytical column providing good resolving power.[20][21] |
| Mobile Phase A | 10 mM Sodium Dihydrogen Phosphate, pH 3.0 | Buffered aqueous phase controls ionization and improves peak shape.[20] |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[22][23] |
| Gradient | 30% B to 70% B over 20 min | A shallow gradient is necessary to resolve closely eluting impurities from the main API peak. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times.[10] |
| Detection | UV Absorbance at 251 nm | A wavelength where both Doxazosin and its hydroxylated metabolite exhibit strong absorbance.[22][23] |
-
System Suitability: Inject the Doxazosin standard solution multiple times to ensure system precision (RSD < 2.0%).
-
Retention Time Identification: Inject the this compound standard solution to determine its precise retention time under the specified conditions.
-
Sample Analysis: Inject the Doxazosin bulk drug sample solution.
-
Impurity Identification: Examine the resulting chromatogram for any peak that matches the retention time of the this compound standard.
-
Quantification: If an impurity peak is identified, its amount can be calculated using the principle of relative response factor or against a calibration curve of the this compound standard.
This method forms the basis for forced degradation studies, where the Doxazosin sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to see if this compound is formed as a degradant.[24]
Conclusion
The this compound reference standard is a vital tool for any laboratory involved in the research and development of Doxazosin. Its correct use is fundamental to the generation of accurate pharmacokinetic data, ensuring the quality and safety of the drug product through rigorous impurity profiling, and meeting global regulatory standards. The protocols outlined in this guide provide a robust framework for these applications, grounded in established scientific principles and best practices for analytical chemistry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128217, 6'-Hydroxy Doxazosin. Available: [Link]
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Pistos, C., Koutsouba, P., Panderi, I., & Papageorgiou, A. (2007). A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. Journal of Liquid Chromatography & Related Technologies. Available: [Link]
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Pistos, C., Koutsouba, P., Panderi, I., & Papageorgiou, A. (2007). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of liquid chromatography & related technologies, 30(1), 17-32. Available: [Link]
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Pistos, C., Koutsouba, P., Panderi, I., & Papageorgiou, A. (2006). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of pharmaceutical and biomedical analysis, 42(5), 624-630. Available: [Link]
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Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2006). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Journal of pharmaceutical and biomedical analysis, 42(5), 578-582. Available: [Link]
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Elliott, H. L., Meredith, P. A., & Reid, J. L. (1987). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 59(12), G78-G81. Available: [Link]
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ResearchGate. (n.d.). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Available: [Link]
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World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available: [Link]
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Islam, R., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 15(4), 1078–1086. Available: [Link]
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USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets. Available: [Link]
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Carlson, J. E., et al. (1990). The pharmacokinetics of doxazosin in patients with hypertension and renal impairment. British journal of clinical pharmacology, 29(5), 531–535. Available: [Link]
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Drugs.com. (n.d.). Doxazosin: Package Insert / Prescribing Information / MOA. Available: [Link]
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Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21 Suppl 1(Suppl 1), 19S–25S. Available: [Link]
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Medscape. (n.d.). Cardura, Cardura XL (doxazosin) dosing, indications, interactions, adverse effects, and more. Available: [Link]
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Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21(Suppl 1), 19S–25S. Available: [Link]
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DailyMed. (n.d.). DOXAZOSIN TABLETS, USP. Available: [Link]
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Scribd. (n.d.). Regulatory Guide On Reference Standard. Available: [Link]
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Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. British journal of clinical pharmacology, 48(5), 678–687. Available: [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available: [Link]
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Mansour, N. M. (2020). Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study. Annales pharmaceutiques francaises, 78(1), 42–48. Available: [Link]
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Bebawy, L. I. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of pharmaceutical and biomedical analysis, 27(5), 737–749. Available: [Link]
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S. Vidyadhara, et al. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 629-632. Available: [Link]
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Al-Ghananeem, A. M., et al. (2024). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Medicina, 60(1), 143. Available: [Link]
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Al-Gareeb, A. I., et al. (2019). Linear pharmacokinetics of doxazosin in healthy subjects. International Journal of Research in Pharmaceutical Sciences, 10(2), 1030-1036. Available: [Link]
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El-Kommos, M. E., et al. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studi. Pharmaceutica Analytica Acta, 3(9). Available: [Link]
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Maslarska, V., & Tsvetkova, D. (2014). DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. CyberLeninka. Available: [Link]
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Reddy, B., & Reddy, K. (2009). Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Indian journal of pharmaceutical sciences, 71(2), 179–181. Available: [Link]
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Patel, B. N., et al. (2014). Determination of doxazosin in different matrices: a review. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 15-22. Available: [Link]
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Ojha, A., et al. (2009). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by LC–ESI-MS–MS. Journal of Liquid Chromatography & Related Technologies, 32(19), 2843-2863. Available: [Link]
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International Journal of Applied Pharmaceutics. (2021). FORMULATION AND EVALUATION OF DOXAZOSIN MESYLATE FAST DISSOLVING ORAL STRIPS. Available: [Link]
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experimental applications of 6-Hydroxy Doxazosin in cell culture
An In-Depth Guide to the Experimental Application of 6-Hydroxy Doxazosin in Cellular Models
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Introduction: From Doxazosin to its Active Metabolite
Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, is widely recognized for its clinical use in treating hypertension and benign prostatic hyperplasia (BPH).[1] However, a significant body of research has unveiled its potent anti-neoplastic properties, including the induction of apoptosis and autophagy in various cancer cell lines, an effect that is often independent of its α1-adrenoceptor blockade.[2][3][4]
Doxazosin is extensively metabolized in the liver, primarily yielding hydroxylated and O-demethylated metabolites.[5] Among these, This compound is a prominent derivative. While the parent compound's anti-cancer mechanisms are increasingly understood, its metabolites have received far less attention. Emerging evidence indicates that this compound is not an inert byproduct; it possesses intrinsic biological activity, notably as a potent antioxidant and free radical scavenger.[6] This raises a critical question for researchers: does this metabolite contribute to or possess its own distinct anti-cancer and cell-modulating effects?
This guide provides the experimental framework to investigate this question, offering detailed protocols to characterize the cellular effects of this compound and compare them to its well-documented parent compound, Doxazosin.
Part 1: Foundational Knowledge and Mechanistic Insights
Known Biological Activity of this compound
The most clearly defined in vitro activity of this compound is its antioxidant capacity. Studies have demonstrated its ability to scavenge free radicals and protect low-density lipoprotein (LDL) from oxidation in cell-free and cell-based assays.[6] This is a crucial starting point, as cellular redox status is intrinsically linked to pathways governing apoptosis, proliferation, and survival.
Hypothesized Cellular Effects Based on the Parent Compound
Given that this compound retains the core quinazoline structure of Doxazosin, it is logical to hypothesize that it may share some of its anti-cancer mechanisms. The research on Doxazosin provides a clear roadmap for investigation. Key reported effects of Doxazosin include:
-
Induction of Apoptosis: Doxazosin triggers programmed cell death in a multitude of cell types, including prostate, bladder, and oral cancer cells, as well as non-cancerous cells like cardiomyocytes.[7][8][9]
-
Death Receptor Pathway Activation: A primary mechanism for Doxazosin-induced apoptosis involves the extrinsic pathway, characterized by the recruitment of Fas-associated death domain (FADD) and the activation of caspase-8.[2][10]
-
Cell Cycle Arrest: Doxazosin has been shown to cause G1 phase arrest in ovarian carcinoma cells, preventing their progression into the DNA synthesis (S) phase.[11]
-
Inhibition of Pro-Survival Signaling: The compound can suppress critical pro-survival pathways, including the VEGFR-2/Akt/mTOR signaling cascade, which is vital for angiogenesis and tumor growth.[12][13]
-
Induction of Autophagy: In some contexts, Doxazosin can trigger autophagy, a cellular recycling process that can lead to cell death.[3][4]
These established mechanisms for Doxazosin form the basis of the experimental protocols provided in this guide, designed to systematically test for similar activities in its 6-Hydroxy metabolite.
Part 2: Experimental Workflows and Protocols
A logical workflow is essential for characterizing the effects of a novel compound. The following diagram outlines a systematic approach, starting with broad screening assays and progressing to more detailed mechanistic studies.
Caption: Experimental workflow for characterizing this compound.
Protocol 1: Assessing Cytotoxicity and Determining IC50
Objective: To quantify the effect of this compound on cell viability and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. This is a foundational experiment to establish effective dose ranges for subsequent mechanistic assays.
Causality: Assays like MTT or Resazurin measure metabolic activity, which is a proxy for cell viability. A reduction in metabolic activity indicates either cell death or a severe inhibition of proliferation. Establishing an IC50 is critical for ensuring that concentrations used in later experiments are both relevant and reproducible.[14]
Methodology: Resazurin Reduction Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM down to 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Remember to include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Positive Control: Cells treated with Doxazosin at a known effective concentration.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
Resazurin Addition: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add 10 µL of this solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The viable cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[15]
-
Analysis:
-
Subtract the average blank reading from all other wells.
-
Calculate percent viability: (Fluorescence_Treated / Fluorescence_Vehicle_Control) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Quantitative Data Summary Table
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | PC-3 (Prostate) | 72 | Experimental Value |
| Doxazosin (Control) | PC-3 (Prostate) | 72 | 25.4 ± 1.4[14] |
| This compound | HT1376 (Bladder) | 72 | Experimental Value |
| Doxazosin (Control) | HT1376 (Bladder) | 72 | ~50-100[9] |
Protocol 2: Distinguishing Apoptosis from Necrosis
Objective: To determine if the cell death observed in the viability assay is due to programmed apoptosis or uncontrolled necrosis.
Causality: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Cells that are in late apoptosis or necrosis will have compromised membranes and will stain positive for PI. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Methodology: Annexin V-FITC & PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and Doxazosin-treated positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to avoid membrane damage, and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
-
Visualizing the Doxazosin-Induced Death Receptor Pathway
The following diagram illustrates the known apoptotic pathway initiated by the parent compound, Doxazosin. A key experimental goal would be to use Western blotting to determine if this compound treatment leads to the cleavage (activation) of Caspase-8 and Caspase-3, which are hallmarks of this pathway.[2][10]
Caption: The Fas-mediated death receptor pathway activated by Doxazosin.
Protocol 3: Cell Cycle Analysis
Objective: To determine if this compound causes cells to arrest at a specific phase of the cell cycle.
Causality: The cell cycle consists of four distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis). The amount of DNA in a cell doubles during the S phase. By staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them with flow cytometry, we can quantify the percentage of cells in each phase based on their DNA content (2N for G1, between 2N and 4N for S, and 4N for G2/M).[16] An accumulation of cells in one phase suggests a drug-induced cell cycle arrest.
Methodology: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate. Treat with this compound at sub-lethal concentrations (e.g., IC50/2 and IC50/4) for 24 hours. Higher concentrations may simply cause widespread apoptosis, obscuring specific cycle effects.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. This permeabilizes the membrane for staining. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA signal.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, collecting the fluorescence signal on a linear scale. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of this compound in cell culture. The provided protocols, grounded in the extensive research on the parent compound Doxazosin, will allow researchers to determine if this key metabolite possesses cytotoxic, pro-apoptotic, or cell cycle-modulating properties.
Positive results from these initial screens should lead to more advanced studies, including Western blot analysis to probe specific signaling pathways (e.g., Akt, mTOR, caspases), gene expression analysis to identify regulated targets, and in vivo studies to determine if the in vitro effects translate to a preclinical setting. By methodically exploring the biological activities of Doxazosin's metabolites, the scientific community can build a more complete picture of its therapeutic potential and mechanism of action.
References
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Hu, Z., et al. (2010). Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade. PubMed. Available at: [Link]
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Garrison, J. B., & Kyprianou, N. (2006). Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway. Cancer Research. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Doxazosin induces cancer cell death and inhibits cancer cell growth... ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. Available at: [Link]
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Tandiono, N., et al. (2023). Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers. Available at: [Link]
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Garrison, J. B., & Kyprianou, N. (2006). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. PubMed. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Cytotoxic efficacy of doxazosin: A oral cancer kb cells, B normal Vero cells... ResearchGate. Available at: [Link]
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Arencibia, J. M., et al. (2005). Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation. PubMed. Available at: [Link]
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Niavarani, A., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available at: [Link]
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Kyprianou, N., et al. (1998). Induction of prostate apoptosis by doxazosin in benign prostatic hyperplasia. PubMed. Available at: [Link]
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Garrison, J. B., & Kyprianou, N. (2006). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. Mount Sinai Scholars Portal. Available at: [Link]
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Suzuki, K., et al. (2020). Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing. PubMed Central. Available at: [Link]
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Vilamaior, P. S., et al. (2008). Doxazosin reduces cell proliferation and increases collagen fibers in rat prostatic lobes. Cell and Tissue Research. Available at: [Link]
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Lee, H. N., et al. (2016). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Genes & Cancer. Available at: [Link]
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Persad, S. (2018). The Role of Doxazosin in Prostate and Bladder Cancers. UCL Discovery. Available at: [Link]
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Gonzalez-Juanatey, J. R., et al. (2007). Doxazosin Induces Apoptosis in Cardiomyocytes Cultured In Vitro by a Mechanism That Is Independent of α1-Adrenergic Blockade. Circulation. Available at: [Link]
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Application Notes and Protocols for In Vivo Animal Studies with 6-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for conducting in vivo animal studies with 6-Hydroxy Doxazosin, an active metabolite of the alpha-1 adrenergic antagonist, Doxazosin. These application notes and protocols are designed to ensure scientific integrity, promote ethical research practices, and provide a detailed framework for experimental design and execution.
Scientific Background and Rationale
This compound is a principal active metabolite of Doxazosin, a quinazoline compound widely used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Doxazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3][4][5] The parent drug, Doxazosin, is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, giving rise to several metabolites, including this compound.[6][7][8]
While the pharmacological activity of Doxazosin is well-established, understanding the contribution of its active metabolites is crucial for a complete picture of its efficacy and potential side effects. Although present in lower plasma concentrations than the parent drug, this compound has been identified as a potent contributor to the overall therapeutic effect.[6][9][10] In vitro studies have also suggested that 6- and 7-hydroxy metabolites of doxazosin possess antioxidant properties.[11] Therefore, in vivo studies specifically investigating this compound are essential to delineate its unique pharmacokinetic and pharmacodynamic profile.
Mechanism of Action: The Alpha-1 Adrenergic Blockade
This compound, like its parent compound, functions as a competitive antagonist at alpha-1 adrenergic receptors. These receptors are integral to the sympathetic nervous system's control of vascular tone and smooth muscle contraction. By blocking these receptors, this compound leads to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][3]
Caption: Signaling pathway of this compound's mechanism of action.
Pre-clinical In Vivo Study Design
A well-designed in vivo study is paramount for obtaining reliable and reproducible data. The following sections outline key considerations for designing studies with this compound.
Animal Model Selection
The choice of animal model is critical and should be guided by the specific research question.
-
Benign Prostatic Hyperplasia (BPH) Models: Testosterone-induced BPH in rats or dogs can be used to model the lower urinary tract symptoms associated with this condition.[15]
-
Normotensive Models: For initial pharmacokinetic and pharmacodynamic profiling, normotensive strains such as Sprague-Dawley or Wistar rats are suitable.[16][17]
Ethical Considerations
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.
-
Approval: Obtain approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before initiating any procedures.[18]
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement.[18][19]
-
Housing and Care: Animals must be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They should have free access to food and water.[18]
-
Minimizing Distress: Procedures should be designed to minimize pain and distress. Appropriate anesthesia and analgesia must be used for any invasive procedures.[20][21][22]
Dosing Solution Preparation
The formulation of the dosing solution is critical for accurate and consistent administration.
Table 1: Example Dosing Solution Preparation
| Component | Purpose | Example Vehicle |
| This compound | Active Pharmaceutical Ingredient | - |
| Vehicle | Solubilizing and delivery medium | Saline (0.9% NaCl), Phosphate Buffered Saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80 (final concentration should be validated for safety in the chosen animal model). |
Protocol for Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Dissolve the compound in a small amount of the chosen vehicle. Sonication or gentle warming may be used to aid dissolution, but stability under these conditions should be verified.
-
Bring the solution to the final volume with the vehicle and mix thoroughly.
-
Filter sterilize the solution using a 0.22 µm syringe filter if administering via a parenteral route.
-
Store the solution appropriately (e.g., protected from light, at 4°C) and determine its stability over the intended period of use.
In Vivo Administration Protocols
The route of administration will depend on the study's objectives, including the desired pharmacokinetic profile.
Dosage Calculation
Dosage should be calculated based on the body weight of each animal.
-
Formula: Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)
-
Volume to Administer: Volume (mL) = Dose (mg) / Concentration of Dosing Solution (mg/mL)
Routes of Administration
-
Oral Gavage (p.o.): Suitable for assessing oral bioavailability and for chronic dosing studies.[17]
-
Intravenous (i.v.): Used for determining absolute bioavailability and for studies requiring rapid achievement of target plasma concentrations.
-
Subcutaneous (s.c.): Can provide a slower, more sustained release compared to i.v. administration.[16]
-
Intraperitoneal (i.p.): A common route for parenteral administration in rodents.
Table 2: Recommended Starting Doses for this compound in Rats (based on Doxazosin literature)
| Route | Dose Range (mg/kg) | Rationale/Reference |
| p.o. | 1 - 10 | Based on effective oral doses of Doxazosin in rat studies.[17] |
| i.v. | 0.5 - 5 | Typically lower than oral doses due to 100% bioavailability. |
| s.c. | 2 - 4 | Based on subcutaneous administration protocols for Doxazosin in rats.[16] |
Note: These are starting dose ranges and should be optimized in pilot studies to determine the optimal dose for the desired pharmacological effect and to assess for any potential toxicity.
Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol for Serial Blood Sampling in Rats:
-
Anesthetize the animal (if required by the sampling site and institutional guidelines).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).
-
Process the blood samples to obtain plasma or serum by centrifugation.
-
Store the samples at -80°C until analysis.
Bioanalytical Methods
Accurate quantification of this compound in biological matrices is crucial.
-
High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS) are sensitive and specific methods for the analysis of Doxazosin and its metabolites.[23][24][25]
-
Method validation should be performed to ensure accuracy, precision, linearity, and stability.[24]
Pharmacodynamic (PD) Assessments
PD assessments measure the physiological effects of this compound.
-
Blood Pressure Measurement: In hypertensive models, blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or arterial cannulation for continuous monitoring.[17]
-
Urodynamic Studies: In BPH models, urodynamic parameters such as micturition frequency and voided volume can be assessed.[15]
-
Tissue Analysis: At the end of the study, tissues of interest (e.g., prostate, aorta, heart) can be harvested for analysis of receptor expression or other relevant biomarkers.[16][26]
Caption: A generalized workflow for in vivo studies with this compound.
Data Analysis and Interpretation
-
Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Pharmacodynamic Effects: Analyze the changes in physiological parameters (e.g., blood pressure, heart rate) over time and in response to different doses of this compound.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.
Conclusion
These application notes provide a comprehensive framework for designing and conducting in vivo animal studies with this compound. By adhering to these protocols and maintaining the highest standards of scientific and ethical integrity, researchers can generate robust and reliable data to elucidate the pharmacological profile of this important active metabolite.
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A Robust, Stability-Indicating HPLC Method for the Analysis of Doxazosin and Its Impurities
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of doxazosin and its associated impurities. Doxazosin, a quinazoline derivative, is a selective α1-adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia.[1] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount for patient safety and regulatory compliance. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction: The Imperative for Impurity Profiling
Doxazosin's therapeutic efficacy is intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients, can potentially impact the safety and efficacy of the final drug product.[1][4] Regulatory bodies globally mandate rigorous control of these impurities. Therefore, a well-developed and validated analytical method that can separate and accurately quantify doxazosin from its potential process-related and degradation impurities is a critical component of the drug's quality control strategy.
This guide is designed for researchers, analytical scientists, and quality control professionals. It offers a field-proven, step-by-step protocol for a stability-indicating HPLC method, complemented by insights into method validation according to the latest ICH Q2(R2) guidelines.[5][6]
Understanding Doxazosin and Its Impurity Landscape
Effective method development begins with a thorough understanding of the analyte and its potential impurities. Doxazosin's structure contains several functional groups susceptible to chemical transformation.
-
Process-Related Impurities: These are byproducts or unreacted starting materials from the synthetic route. The United States Pharmacopeia (USP) lists several related compounds (RC), such as Doxazosin RC-A, RC-B, RC-C, and RC-D, which must be monitored.[7][8]
-
Degradation Products: Doxazosin can degrade under stress conditions like exposure to acid, base, oxidation, heat, or light.[9] Hydrolysis and oxidation are common degradation pathways for such molecules.[10] For instance, studies have shown that doxazosin is a photolabile compound, particularly in aqueous environments.[10]
The structures of doxazosin and some of its key impurities are shown below.
Caption: Chemical structures of Doxazosin and two common process-related impurities.
Strategic Approach to Method Development
The goal is to develop a single, robust HPLC method capable of quantifying doxazosin (assay) and detecting all relevant impurities. A logical, systematic approach is crucial for efficiency and success.
Caption: Logical workflow for analytical method development and validation.
Rationale for Experimental Choices
-
Technique Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this type of analysis due to its high resolving power, sensitivity, and robustness.[11] Coupling with a Photodiode Array (PDA) detector is essential for assessing peak purity and specificity. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[12][13]
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like doxazosin and its impurities. Its hydrophobic nature provides excellent retention and resolution. A column with a 5 µm particle size is a good starting point, offering a balance between efficiency and backpressure.[7]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is used.
-
Buffer: An ammonium acetate or phosphate buffer is used to control the pH.[12][14] The pH is a critical parameter as it affects the ionization state of the analytes, thereby influencing their retention time and peak shape. A pH around 4.0-5.0 is often a good starting point for doxazosin.[12][15]
-
Organic Modifier: Acetonitrile is frequently chosen over methanol as it often provides better peak shape and lower UV cutoff.[7]
-
-
Elution Mode: A gradient elution is necessary to resolve early-eluting polar impurities from the main doxazosin peak and also elute late-eluting non-polar impurities within a reasonable run time.[7][12]
-
Detection: Doxazosin has UV absorbance maxima around 246-251 nm.[10][14][15] Monitoring at a specific wavelength (e.g., 251 nm) provides good sensitivity for the parent drug and its related substances. A PDA detector allows for scanning across a range (e.g., 190-400 nm) to ensure no co-eluting peaks are missed.[7]
Detailed Protocol: Stability-Indicating HPLC Method
This protocol is a robust starting point and should be validated for its intended use.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with PDA Detector (e.g., Waters Alliance, Agilent 1260)[7] |
| Column | LiChrospher 60 RP-Select B, 4.0 mm x 25.0 cm, 5 µm (or equivalent C18 column)[7] |
| Mobile Phase A | 10mM Ammonium Acetate, pH adjusted to 4.0 with Acetic Acid[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 1.0 mL/min[12][15] |
| Column Temp. | 35 °C[7] |
| Injection Vol. | 10 µL |
| Detection | PDA Detector, Monitoring Wavelength: 251 nm, Spectral Range: 190-400 nm[7][15] |
| Autosampler Temp. | 10 °C[7] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 67 | 33 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 67 | 33 |
| 30.0 | 67 | 33 |
Note: This gradient is a representative example based on published methods and may require optimization.[12]
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (90:10 v/v).
-
Standard Solution (0.06 mg/mL): Accurately weigh and dissolve an appropriate amount of USP Doxazosin Mesylate Reference Standard (RS) in the diluent.[7]
-
Sample Solution (0.2 mg/mL): Prepare a solution of the doxazosin drug substance or product in the diluent to achieve the target concentration.
-
System Suitability Solution (SSS): Prepare a solution of doxazosin (e.g., 0.2 mg/mL) spiked with known impurities (e.g., at the 0.1% level) to verify the system's resolving power.[7]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the SSS five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (for Doxazosin) | ≤ 2.0 |
| Theoretical Plates (for Doxazosin) | ≥ 2000 |
| Resolution | ≥ 1.5 between doxazosin and the closest eluting impurity |
| %RSD (Peak Area, n=5) | ≤ 2.0% |
Method Validation Protocol (as per ICH Q2(R2))
The developed analytical method must be validated to demonstrate its fitness for purpose.[6][16]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
Protocol: Expose doxazosin solution (e.g., 1 mg/mL) to the following stress conditions:[9]
-
Acid Hydrolysis: 1M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1M NaOH at 80°C for 1 hour.
-
Oxidation: 10% H₂O₂ at room temperature for 4 hours.
-
Thermal: Solid drug substance at 105°C for 24 hours.
-
Photolytic: Solution exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate resolution between the doxazosin peak and all degradation product peaks. The peak purity of doxazosin in the stressed samples must pass, confirming no co-elution.
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Linearity | Analyze a series of solutions over a concentration range (e.g., LOQ to 150% of the impurity specification and 80-120% for assay).[15] | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations demonstrated to have suitable precision, accuracy, and linearity.[6] | Established from linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of impurities and API at three concentration levels (e.g., 50%, 100%, 150%).[9] | Recovery between 98.0% and 102.0% for assay; 80.0% to 120.0% for impurities. |
| Precision (%RSD) | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.[9] | %RSD ≤ 2.0% for assay; %RSD ≤ 10.0% for impurities at the specification limit. |
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
-
Determination: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.[7]
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.
Conclusion
This application note details a systematic approach to developing and validating a stability-indicating HPLC method for doxazosin and its impurities. The provided protocol, based on established scientific literature and regulatory guidelines, serves as a robust foundation for quality control laboratories.[7][9][12] Adherence to this structured methodology, including rigorous system suitability checks and comprehensive validation, ensures the generation of reliable and accurate data, ultimately safeguarding product quality and patient health.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- MDPI. (n.d.).
- ICH. (2023).
- Veeprho. (n.d.).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Journal of Chromatographic Science. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors.
- Daicel Pharma Standards. (n.d.). Doxazosin Impurities Manufacturers & Suppliers.
- ResearchGate. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors.
- Pharmaffili
- NIH. (n.d.).
- IJPSR. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS.
- Hilaris Publisher. (2012).
- NIH. (n.d.).
Sources
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. veeprho.com [veeprho.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy Doxazosin
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the synthesis of 6-Hydroxy Doxazosin, a primary metabolite of Doxazosin. Our goal is to help you improve reaction yields, enhance product purity, and streamline your synthetic workflow.
Core Synthetic Challenge: Regioselective Hydroxylation
The principal difficulty in synthesizing this compound lies in achieving regioselective hydroxylation of the Doxazosin core. The electron-rich 6,7-dimethoxyquinazoline ring is activated towards electrophilic substitution, but controlling the reaction to favor hydroxylation at the C6 position over the C7 position is non-trivial.[1][2] The formation of the 7-hydroxy isomer is a common and competitive side reaction that significantly impacts the yield and complicates purification. Furthermore, the methoxy groups themselves can be susceptible to O-demethylation under certain conditions, leading to additional impurities. This guide is designed to address these specific challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem that can stem from several stages of the synthesis. A systematic approach is crucial.
-
Incomplete Reaction: The hydroxylation of the electron-rich aromatic ring can be sluggish without optimal conditions. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you observe a significant amount of unreacted Doxazosin, consider increasing the reaction time, temperature, or the stoichiometry of the hydroxylating agent. However, be aware that harsher conditions can promote side reactions.
-
Side Product Formation: The primary cause of low yield is often the formation of undesired isomers and byproducts. The most common side product is the 7-Hydroxy Doxazosin isomer.[1][3] O-demethylation at either the 6- or 7-position is also a known metabolic pathway and can occur chemically.[4][5] You must analyze your crude product by HPLC and Mass Spectrometry to identify these byproducts and then tailor your reaction conditions to minimize their formation (see Question 2).
-
Product Degradation: The hydroxylated product may be sensitive to the workup or purification conditions. Ensure your workup procedure is optimized to be as mild as possible. Avoid prolonged exposure to strong acids or bases.
-
Purification Losses: this compound is a polar molecule, and its structural similarity to the 7-hydroxy isomer makes purification by column chromatography challenging. Significant material can be lost at this stage. See Question 5 for optimized purification strategies.
Below is a decision tree to guide your troubleshooting process for low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I am getting a mixture of 6-hydroxy and 7-hydroxy isomers. How can I improve the regioselectivity for the 6-position?
Answer: This is the central challenge. The electronic effects of the existing substituents on the quinazoline ring do not overwhelmingly favor one position over the other. Therefore, you must leverage more subtle steric and kinetic effects.
-
Choice of Hydroxylating Agent: The size and mechanism of the hydroxylating agent are critical.
-
Bulky Reagents: Employing a sterically hindered electrophilic hydroxylating agent may favor substitution at the C6 position, which is generally less sterically encumbered than the C7 position (flanked by the methoxy group and the fused ring system). Consider reagents like N-sulfonyloxaziridines (e.g., Davis oxaziridines).
-
Metal-Catalyzed Hydroxylation: Certain transition-metal catalysts can offer unique regioselectivity based on their coordination with the substrate. Research into directed C-H activation/hydroxylation using palladium, rhodium, or copper catalysts on quinazoline or similar heterocyclic systems may provide a viable route.[6]
-
-
Solvent Effects: The reaction solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from non-polar (e.g., dichloromethane, toluene) to polar aprotic (e.g., acetonitrile, DMF). Hydrogen-bonding solvents may solvate the substrate or reagent in a way that favors one isomer.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures often increase selectivity by favoring the product with the lower activation energy, which may be the desired 6-hydroxy isomer under specific conditions.
The diagram below illustrates the competitive nature of the hydroxylation reaction.
Caption: Competing Hydroxylation and Side Reactions.
Question 3: I'm observing significant starting material (Doxazosin) recovery. How can I drive the hydroxylation reaction to completion?
Answer: If you have confirmed that side product formation is minimal, then the issue is likely with reaction kinetics or equilibrium.
-
Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of your hydroxylating agent. Start with 1.1 equivalents and increase to 1.5 or 2.0. Monitor the reaction closely, as excess reagent can lead to over-oxidation or other side reactions.
-
Optimize Temperature: While low temperatures favor selectivity, you may need to gently heat the reaction to achieve full conversion. A temperature screen from room temperature up to 50-60°C (depending on solvent) is recommended. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times for quinazoline derivatives.[7]
-
Use of Additives/Catalysts: Depending on the hydroxylation method, an acid or base catalyst may be required to activate either the substrate or the reagent. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
Question 4: I'm seeing byproduct formation that appears to be from O-demethylation. How can I prevent this?
Answer: O-demethylation is a common side reaction when using reagents that have Lewis acidic properties or when reaction conditions are too harsh.
-
Select Milder Reagents: Avoid strongly acidic conditions. If your hydroxylating agent requires an acid promoter, use the mildest acid possible that achieves the desired reactivity.
-
Lower Reaction Temperature: Demethylation reactions typically have a higher activation energy than C-H hydroxylation. Running the reaction at a lower temperature should significantly reduce the rate of this side reaction relative to your desired hydroxylation.
-
Protecting Groups: While this adds steps to the synthesis, it is a classic strategy. If O-demethylation is a persistent and major issue, you could theoretically start with a precursor that has protecting groups on the methoxy positions (e.g., benzyl groups), perform the hydroxylation, and then deprotect. This is generally considered a last resort due to the increase in step count.
Question 5: The purification of the final product is difficult due to its high polarity and similarity to byproducts. What purification strategies do you recommend?
Answer: Purifying polar compounds, especially when mixed with closely related isomers, requires a specialized approach.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective. If separation is still poor, consider using a diol-bonded or amino-bonded silica phase, which can offer different selectivity for polar, hydrogen-bond-donating compounds.
-
Mobile Phase: A gradient elution is almost certainly necessary. A common system for such polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[8] Adding a small amount of a modifier like triethylamine (0.1-1%) can improve peak shape and prevent streaking if your compound is basic. Conversely, a small amount of acetic or formic acid can help with acidic compounds.
-
-
Recrystallization: This can be a highly effective method for removing small amounts of impurities if you can find a suitable solvent system. Try highly polar solvents or solvent mixtures (e.g., methanol/acetonitrile, ethanol/water).[8]
-
Preparative HPLC: For obtaining highly pure material, especially at a smaller scale, reverse-phase preparative HPLC is the gold standard. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is a typical starting point.
Frequently Asked Questions (FAQs)
Q1: Is it better to hydroxylate Doxazosin directly or to build the quinazoline ring with the hydroxyl group already in place?
This is an excellent question of synthetic strategy. Direct hydroxylation (a late-stage functionalization) is attractive due to its shorter route. However, it suffers from the regioselectivity issues discussed above. A linear synthesis, where you start with a suitably substituted anthranilic acid or aminobenzonitrile to build the 6-hydroxy-7-methoxy-quinazoline core first, offers complete control over regioselectivity. While this route is longer, it may ultimately provide a higher and more reliable overall yield of the pure desired product. The synthesis of the quinazolin-4-one core is a well-established process.[9]
Q2: What are the most common analytical techniques to monitor the progress of the this compound synthesis?
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. A reverse-phase C18 column with a photodiode array (PDA) detector is ideal. It allows you to quantify the consumption of starting material and the formation of the 6-hydroxy product, the 7-hydroxy isomer, and other byproducts in a single run.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks in your chromatogram. The mass-to-charge ratio will confirm the molecular weight of your product and help you identify side products like the 7-hydroxy isomer (same mass) or demethylated products (different mass).
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative sense of reaction progress. Use a mobile phase that gives good separation between your starting material and product (e.g., 5-10% Methanol in DCM).
Q3: Are there any modern synthetic methods, like flow chemistry or enzymatic synthesis, that could be applied?
Yes, both are promising avenues.
-
Flow Chemistry: Performing the hydroxylation in a continuous flow reactor could improve yield and selectivity. The precise control over temperature, pressure, and reaction time, along with the high surface-area-to-volume ratio, can minimize side reactions and improve safety when working with potent oxidizing agents.
-
Enzymatic Synthesis: As this compound is a metabolite, using the enzymes responsible for its formation in vivo (Cytochrome P450 enzymes like CYP3A4) is a possibility.[11][12] This would offer unparalleled regioselectivity. While technically challenging to implement on a preparatory scale (requiring enzyme isolation/immobilization and cofactor recycling), it represents a cutting-edge, green chemistry approach.
Data & Protocols
Table 1: Comparison of Hypothetical Hydroxylation Conditions
| Condition ID | Hydroxylating Agent (equiv.) | Solvent | Temp (°C) | Expected Outcome |
| A | m-CPBA (1.2) | Dichloromethane | 25 | Low conversion, poor regioselectivity. |
| B | Davis Oxaziridine (1.1) | Acetonitrile | 0 | Moderate conversion, potentially improved 6-OH:7-OH ratio due to steric bulk. |
| C | H₂O₂ / Methyltrioxorhenium (cat.) | Acetic Acid | 40 | High conversion, but risk of O-demethylation and poor regioselectivity. |
| D | Selectfluor™ (1.5) | Acetonitrile/Water | 25 | Electrophilic fluorination followed by hydrolysis; may offer unique selectivity. |
| E | O₂ / Pd(OAc)₂ (cat.) / Additive | Toluene | 80 | C-H activation approach; requires significant optimization but could be highly selective. |
Protocol 1: General Procedure for Direct Hydroxylation of Doxazosin
Disclaimer: This is a representative protocol and must be optimized for your specific hydroxylating agent and laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Doxazosin (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Acetonitrile, 0.1 M concentration).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Dissolve the hydroxylating agent (e.g., a Davis oxaziridine derivative, 1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred Doxazosin solution over 20-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress every hour by TLC and/or HPLC. Analyze for the disappearance of starting material and the appearance of new spots corresponding to the hydroxylated products.
-
Quenching: Once the reaction has reached completion (or optimal conversion), quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for oxidizing agents).
-
Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane). Combine fractions containing the pure desired product, identified by TLC/HPLC analysis.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Representative HPLC Method for In-Process Control
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: this compound (most polar), 7-Hydroxy Doxazosin, Doxazosin (least polar).
References
-
PubChem. Doxazosin. National Center for Biotechnology Information. [Link]
-
ResearchGate. Doxazosin. [Link]
-
Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(22), 2983-2989. [Link]
-
DailyMed. Doxazosin Tablets, USP. U.S. National Library of Medicine. [Link]
-
Vincent, J., et al. (1986). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 58(8), 29-34. [Link]
-
Jönsson-Rylander, A. C., et al. (2000). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Journal of hypertension, 18(1), 67-74. [Link]
-
Verma, A., & Joshi, S. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 73. [Link]
-
Drugs.com. Doxazosin: Package Insert / Prescribing Information / MOA. [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(9), 2977. [Link]
-
Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21 Suppl 1(Suppl 1), 19S-25S. [Link]
-
PMC. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Center for Biotechnology Information. [Link]
-
StatPearls. (2023). Doxazosin. National Center for Biotechnology Information. [Link]
-
Cleveland Clinic. (n.d.). Doxazosin Tablets. [Link]
-
Wikipedia. Doxazosin. [Link]
-
Healthline. Doxazosin: Side Effects, Dosage, Uses, and More. [Link]
-
Urology Textbook. Doxazosin: Mechanism, Adverse Effects and Dosage. [Link]
-
Alentris Research Pvt. Ltd. this compound. [Link]
- Google Patents. (1998).
- Google Patents. (2010).
-
Rao, B. M., et al. (2007). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by LC–PDA and LC–ESI-MS–MS. Journal of Liquid Chromatography & Related Technologies, 30(19), 2823-2842. [Link]
- Google Patents. (2017).
-
ResearchGate. (2011). A complete study of Doxazosin characterization. [Link]
- Google Patents. (2002).
-
International Journal of Applied Pharmaceutics. (2021). FORMULATION AND EVALUATION OF DOXAZOSIN MESYLATE FAST DISSOLVING ORAL STRIPS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOXAZOSIN TABLETS, USP [dailymed.nlm.nih.gov]
- 5. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
challenges in the purification of 6-Hydroxy Doxazosin
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 6-Hydroxy Doxazosin. As a major metabolite of the drug Doxazosin, its isolation and purification are critical for metabolic, toxicological, and pharmacokinetic studies.[1] However, its chemical structure presents unique challenges that can complicate purification efforts.
This compound is an inherently polar molecule, a characteristic amplified by the addition of a hydroxyl group to the doxazosin scaffold.[2] This polarity, combined with the presence of multiple basic nitrogen atoms within its quinazoline and piperazine rings, dictates its chromatographic behavior and potential for instability.[2][3] This guide is structured to address the most common issues encountered during its purification, providing not just solutions, but the underlying scientific principles to empower researchers to make informed decisions.
Troubleshooting Purification Challenges
This section directly addresses specific experimental problems in a question-and-answer format, offering probable causes and actionable solutions.
Issue 1: Poor Retention in Reversed-Phase HPLC
Q: My this compound is eluting at or near the solvent front on my C18 column, showing little to no retention. How can I resolve this?
A: This is a classic challenge for polar analytes in reversed-phase (RP) chromatography. The molecule has a higher affinity for the polar mobile phase than the non-polar stationary phase.[3][4]
Probable Causes & Solutions:
-
Excessive Mobile Phase Strength: The organic component of your mobile phase (e.g., acetonitrile, methanol) may be too high, preventing the analyte from interacting with the C18 stationary phase.
-
Protocol 1: Gradient and Isocratic Adjustment:
-
Begin with a scouting gradient of 5-95% acetonitrile (or methanol) in water over 20-30 minutes to determine the approximate elution concentration.[4]
-
Based on the scouting run, design a shallower gradient around the observed elution point to improve resolution.
-
If isocratic elution is desired, significantly decrease the organic content. It is not uncommon for highly polar compounds to require mobile phases with less than 10% organic solvent.[3]
-
Caution: Some older C18 columns suffer from "phase collapse" in highly aqueous mobile phases (>95% water). Use a modern, aqueous-stable column (e.g., with embedded polar groups) if you need to work in this range.[3]
-
-
-
Ionization of the Analyte: this compound has several basic nitrogens. At neutral or acidic pH, these will be protonated, increasing the molecule's polarity and reducing retention on a C18 column.
-
Protocol 2: Mobile Phase pH Modification:
-
Increase the mobile phase pH to suppress the ionization of the basic functional groups. A pH above 8 is often required for basic compounds.[4]
-
Use a pH-stable column (e.g., a hybrid-silica or polymer-based column) when working at high pH, as traditional silica-based columns can dissolve above pH 8.[4]
-
A study on doxazosin metabolites successfully used a mobile phase containing 0.2% ammonia solution, demonstrating the efficacy of basic conditions.[5][6]
-
-
-
Insufficient Hydrophobic Interaction: The inherent polarity of the molecule may simply be too high for effective retention on a standard C18 phase.
-
Protocol 3: Alternative Chromatographic Modes:
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., sodium heptane sulfonate) into the mobile phase.[7] This reagent has a charged head that pairs with the protonated analyte and a non-polar tail that interacts strongly with the C18 phase, significantly increasing retention.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a bonded diol) and a mobile phase with a high concentration of organic solvent. Water acts as the strong, eluting solvent.[3][8]
-
-
Issue 2: Significant Peak Tailing in Chromatography (HPLC & Flash)
Q: My purified fractions of this compound show significant peak tailing. What is causing this and how can I achieve a more symmetrical peak shape?
A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload. For a basic compound like this compound, the primary culprits are interactions with acidic silanol groups on the silica surface.
Probable Causes & Solutions:
-
Silanol Interactions (Normal and Reversed-Phase): Free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic nitrogens on your molecule. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
-
Protocol 4: Suppressing Silanol Activity:
-
Mobile Phase Modifier (Normal Phase): Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (e.g., 0.1-1%).[9][10] These modifiers will preferentially bind to the active silanol sites, masking them from your analyte. A published TLC method for doxazosin successfully used a developing system containing ethyl acetate, methanol, and triethylamine.[10]
-
Mobile Phase Modifier (Reversed Phase): Use a low pH mobile phase (e.g., pH 2.5-3 with formic acid, TFA, or phosphate buffer).[4] At low pH, the silanol groups are protonated and less active. Concurrently, an acidic buffer can ensure consistent protonation of the analyte.
-
Use End-Capped Columns: For RP-HPLC, select a high-quality, end-capped column. End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanol groups.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Protocol 5: Optimizing Sample Load:
-
Systematically reduce the mass of the sample loaded onto the column by half until the peak shape improves.
-
If solubility is an issue, you may be injecting too large a volume of a dilute sample. Try to dissolve the sample in the initial mobile phase at a higher concentration and inject a smaller volume.[11] For flash chromatography, consider dry loading the sample to avoid issues with strong sample solvents.[9][11]
-
-
Troubleshooting Logic Diagram
The following diagram illustrates a systematic approach to diagnosing and solving common purification issues with this compound.
Caption: A workflow for diagnosing and solving common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for purifying this compound via flash chromatography?
For normal-phase flash chromatography on silica gel, a good starting point is a solvent system containing a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[9] Given the polarity of this compound, you will likely need a significant percentage of methanol. Crucially, add 0.5-1% triethylamine or ammonium hydroxide to the eluent to prevent peak tailing.[3][9] Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for optimal separation on a column.[3]
Q2: My compound seems to be degrading on the silica gel column. How can I confirm this and what can I do?
Compound instability on silica is a known issue, especially for sensitive molecules.[9] To confirm, spot your sample on a TLC plate, and after running it in one direction, turn the plate 90 degrees and run it in a second solvent system (2D TLC).[11] If you see spots that are not on the diagonal, it indicates degradation. To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a high concentration of a modifier like triethylamine before loading your sample.[3] Alternatively, consider using a less acidic stationary phase like alumina or switching to reversed-phase chromatography.[9]
Q3: What analytical method is best for assessing the purity of my final fractions?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for purity assessment.[12][13] An LC-MS method is particularly powerful as it can help identify any co-eluting impurities by their mass-to-charge ratio.[5][6] A typical HPLC method for doxazosin and its related substances would use a C18 column with a gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[12]
Typical HPLC Purity Assessment Parameters
| Parameter | Typical Value / Condition | Rationale | Source |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. | [7] |
| Mobile Phase A | 10mM Ammonium Acetate, pH 4.0 | Buffering agent to control ionization and improve peak shape. | [12] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. | [12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. | [12] |
| Detection | UV at 246 nm or 265 nm | Doxazosin and its derivatives have strong UV absorbance at these wavelengths. | [12][14] |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. | [6][14] |
Q4: How should I prepare and store this compound to ensure its stability?
Given that the parent drug, Doxazosin, shows degradation under acidic, alkaline, and oxidative conditions, it is prudent to handle this compound with care.[15][16]
-
Preparation: Dissolve samples in a neutral, high-purity solvent (like DMSO for long-term stock, or the initial mobile phase for immediate analysis) just before use.
-
Storage: Store the solid compound in a cool, dark, and dry place (e.g., a desiccator at -20°C). For solutions, flash-freeze aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light, as photodegradation can also occur.[17][18]
Purification Workflow Diagram
This diagram outlines a general workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. Chromatography Online. Retrieved from [Link]
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SynZeal. (n.d.). 6'-Hydroxy Doxazosin. Retrieved from [Link]
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Kong, F., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology, 13, 843621. Retrieved from [Link]
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Kong, F., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology, 13. Retrieved from [Link]
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St-Gelais, D. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
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Reddit r/chemistry. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Retrieved from [Link]
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Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Doxazosin-impurities. Retrieved from [Link]
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Bebawy, L. I., et al. (2017). Validated Derivative Spectrophotometric and Chromatographic Methods for the Determination of Doxazosin Mesylate in Presence of its Degradation Product and/or Related Impurity. ResearchGate. Retrieved from [Link]
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Veeprho. (n.d.). Doxazosin Impurities and Related Compound. Retrieved from [Link]
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Reddy, G. S., et al. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by LC–PDA and LC–ESI-MS–MS. LCGC North America. Retrieved from [Link]
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Shrivastava, A., & Gupta, V. B. (2012). Determination of doxazosin in different matrices: a review. Pharmaceutica Analytica Acta. Retrieved from [Link]
- Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
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Bebawy, L. I., Moustafa, A. A., & Abo-Talib, N. F. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 779-793. Retrieved from [Link]
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Piech, R., et al. (2019). Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes. Molecules, 24(23), 4358. Retrieved from [Link]
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Park, J. H., et al. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets. Biomedical Chromatography, 20(8), 729-735. Retrieved from [Link]
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Li, F., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 989352. Retrieved from [Link]
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Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
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Sripalakit, P., et al. (2005). Chromatograms for the analysis of doxazosin in drug-free human plasma. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6'-Hydroxy Doxazosin. Retrieved from [Link]
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Puspita, D., Chandra, B., & Rivai, H. (2021). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. Retrieved from [Link]
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Sravani, G., et al. (2021). FORMULATION AND EVALUATION OF DOXAZOSIN MESYLATE FAST DISSOLVING ORAL STRIPS. Indo American Journal of Pharmaceutical Sciences, 8(8). Retrieved from [Link]
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Khan, A., et al. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studi. Chemical Sciences Journal. Retrieved from [Link]
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The Japanese Pharmacopoeia. (n.d.). Doxazosin Mesilate Tablets. Retrieved from [Link]
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Technical Support Center: Solubility Enhancement of 6-Hydroxy Doxazosin
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 6-Hydroxy Doxazosin. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a key metabolite of Doxazosin, understanding its physicochemical properties is crucial for successful experimentation.[1][2] This guide is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound expected to be poorly soluble in neutral aqueous solutions?
A: this compound is a metabolite of Doxazosin.[3] The parent compound, Doxazosin, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[4] Doxazosin free-base is practically insoluble in aqueous solutions at a neutral or slightly acidic pH.[4][5] Like its parent compound, this compound is a complex organic molecule with a relatively large, hydrophobic structure.[6] Such molecules have a thermodynamic tendency to self-associate and resist dissolution in water, which is a highly polar solvent with a strong hydrogen-bonding network. The addition of a hydroxyl group may slightly increase polarity, but the overall hydrophobic character of the molecule remains dominant, leading to poor aqueous solubility.
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
A: For creating a concentrated stock solution, organic solvents are necessary. Based on data from the parent compound, Doxazosin Mesylate, Dimethyl sulfoxide (DMSO) is an excellent choice, as Doxazosin Mesylate is freely soluble in it.[7][8] Dimethylformamide (DMF) is another viable option.[8][9] We recommend preparing a stock solution at a high concentration (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted for your experiments.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture media or buffer. What is happening and how can I fix it?
A: This common issue is known as "solvent-shifting" or "precipitation upon dilution." The compound is soluble in the high-polarity organic solvent (DMSO), but when this concentrated stock is introduced into a predominantly aqueous environment, the final concentration of the organic solvent is too low to maintain solubility. The drug molecules crash out of the solution.
Troubleshooting Steps:
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
Increase Mixing Energy: When diluting, vortex or stir the aqueous solution vigorously while adding the DMSO stock dropwise. This rapid dispersion can sometimes prevent localized over-saturation and precipitation.
-
Use an Intermediate Dilution Step: First, dilute the DMSO stock into a small volume of your buffer that contains a solubilizing agent (like a co-solvent or cyclodextrin, discussed below), and then add this intermediate solution to your final experimental volume.
-
Explore Alternative Solubilization Methods: If simple dilution fails, you must employ a formal solubility enhancement technique as detailed in Part 2.
Q4: What are the primary strategies for increasing the aqueous solubility of this compound for experiments?
A: There are several established techniques. The most common and accessible for laboratory settings are:
-
pH Adjustment: Leveraging the basic nature of the molecule to increase solubility in acidic conditions.[10]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[11][12]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug within a cyclodextrin molecule to present a hydrophilic exterior to the water.[][14]
More advanced methods, typically used for final formulation development, include solid dispersions, nanosuspensions, and liposomal encapsulation.[15][16][]
Part 2: Troubleshooting and In-Depth Protocol Guides
This section provides detailed protocols and the scientific principles for the most effective solubility enhancement techniques.
Technique 1: pH Adjustment
Scientific Principle: Doxazosin is a weak base.[18] Its molecular structure contains basic nitrogen atoms that can be protonated. In an acidic environment (low pH), these nitrogens accept a proton (H+), forming a positively charged, ionized salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral, unionized form which predominates at higher pH. A study on Doxazosin free-base and its mesylate salt confirmed that solubility is highest in acidic media (e.g., 0.01 M HCl) and dramatically decreases in buffers with pH 5.8 and 7.2.[4][5]
Caption: pH-dependent equilibrium of a basic drug.
Experimental Protocol: pH-Adjusted Buffer Preparation
-
Determine Target pH: Identify the lowest pH compatible with your experimental system. For biochemical assays, a pH of 4-5 may be acceptable. For cell-based assays, you must be cautious, as drastic pH changes can affect cell viability; a pH closer to 6.5-7.0 might be the lowest tolerable limit.
-
Prepare Acidic Buffer: Create a buffer at your target pH. A 50 mM citrate buffer is a good starting point for the pH 4-6 range.
-
Dissolution: Weigh the this compound powder and add it directly to the acidic buffer.
-
Facilitate Dissolution: Use a vortex mixer and a sonicating water bath to aid dissolution. Gentle warming (37°C) can also be applied, but monitor for any signs of degradation.
-
Final pH Adjustment (Optional): If necessary for your experiment, you can slowly adjust the pH of the final solution upwards with a dilute base (e.g., 0.1 M NaOH) while stirring vigorously. Be aware that the compound may precipitate if you cross its pKa threshold.
Troubleshooting Guide: pH Adjustment
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Compound still won't dissolve | The required pH for full dissolution is too low for the experimental system. | Combine pH adjustment with another technique. Try dissolving the compound in a pH 4-5 buffer that also contains a co-solvent like 5-10% ethanol. |
| Compound precipitates over time | The solution is supersaturated or the buffer capacity is insufficient to maintain the low pH. | Prepare the solution fresh before each experiment. Ensure your buffer concentration is adequate (e.g., 50-100 mM). |
| Observed toxicity in cell culture | The low pH of the vehicle is harming the cells. | Prepare a more concentrated stock in an acidic buffer and use a very small volume for dosing, allowing the media's buffering capacity to neutralize the vehicle. Always run a vehicle-only control. |
Technique 2: Co-solvency
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network and reduce the overall polarity of the solvent system.[19] This "less polar" environment lowers the energy penalty required to dissolve a hydrophobic solute, thereby increasing its solubility.[20] This is a simple and effective method for many poorly soluble drugs.[11][12]
Experimental Protocol: Co-solvent Stock Preparation
-
Select a Co-solvent: Choose a co-solvent based on your experimental system's tolerance (see table below). DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common choices.[12]
-
Prepare Stock Solution: Dissolve the this compound in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 20 mM in DMSO).
-
Prepare Working Solution: Create an intermediate stock by diluting the primary stock into your aqueous buffer. For example, a 1:10 dilution into PBS. This intermediate solution now contains 10% co-solvent.
-
Final Dosing: Add a small aliquot of the intermediate stock to your final experimental system. For instance, adding 10 µL of a 2 mM intermediate stock (in 10% DMSO) to 1 mL of cell culture media results in a final drug concentration of 20 µM and a final DMSO concentration of only 0.1%.
Data Table: Comparison of Common Co-solvents
| Co-solvent | Typical Final Conc. | Pros | Cons |
|---|---|---|---|
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can be toxic to some cell types; may affect enzymatic reactions. |
| Ethanol | < 1% | Less toxic than DMSO for many cells; volatile. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| PEG 400 | 1-10% | Low toxicity; often used in in vivo formulations.[19] | Can be viscous; may interfere with some assays. |
| Propylene Glycol | 1-10% | Good safety profile; commonly used.[12] | May have a slight antimicrobial effect that could influence microbiology experiments. |
Technique 3: Cyclodextrin-Mediated Solubilization
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. The exterior is hydrophilic, while the central cavity is hydrophobic (lipophilic).[21] They can encapsulate a poorly soluble "guest" molecule, like this compound, into their central cavity, forming a water-soluble "inclusion complex."[14] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.
Caption: Encapsulation by a cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., PBS). A 10-20% (w/v) solution is a robust starting point.
-
Add the Drug: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or vortex the mixture. Sonication in a water bath for 15-30 minutes is highly effective. The solution should clarify as the inclusion complex forms.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility for cell culture use.
-
Determine Concentration (Optional but Recommended): Use UV-Vis spectrophotometry or HPLC to accurately measure the concentration of the solubilized drug in your final preparation.
Troubleshooting Guide: Cyclodextrins
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Solution remains cloudy | The cyclodextrin concentration is too low for the amount of drug added (saturation has been reached). | Increase the concentration of the cyclodextrin solution (e.g., from 10% to 30% w/v). Alternatively, reduce the target concentration of the drug. |
| Cell toxicity or altered phenotype | Cyclodextrins can extract cholesterol from cell membranes at high concentrations, which can be toxic. | Keep the final cyclodextrin concentration in your assay as low as possible. Always run a vehicle control with the same concentration of cyclodextrin but no drug. |
Part 3: Summary and Recommended Workflow
Choosing the right method depends on your specific experimental constraints.
Summary Table: Comparison of Solubilization Methods
| Method | Ease of Use | Max Achievable Conc. | Cell Culture Compatibility | In Vivo Potential | Key Consideration |
|---|---|---|---|---|---|
| pH Adjustment | Moderate | Moderate | Use with caution; pH must be near physiological | Low (due to buffering in vivo) | Only suitable for weak acids/bases; risk of pH-induced artifacts. |
| Co-solvency | High | High (in stock) | Good (at low final conc. <0.5%) | Good (with non-toxic co-solvents like PEG 400) | Potential for solvent toxicity/interference. |
| Cyclodextrins | Moderate | Moderate-High | Excellent | Excellent | Potential for membrane cholesterol extraction at high concentrations. |
Decision-Making Workflow
Caption: Recommended workflow for selecting a solubility method.
References
-
PubChem. (n.d.). Doxazosin Mesylate. National Center for Biotechnology Information. Retrieved from [Link]
- Jadhav, P., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs.
- Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Gothoskar, A. V. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Kumar, S., & Singh, A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Pharmaceutical Networking. (2015).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.
- International Journal of Pharmaceutical Sciences and Research. (2024).
- Yustisia, A., et al. (2021).
- Pharmatutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- Pharmatutor. (n.d.). Nanosuspension-an effective approach for solubility enhancement.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Mishra, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
- Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
- Journal of Pharmaceutical Negative Results. (n.d.).
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
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PubChem. (n.d.). 6'-Hydroxy Doxazosin. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.).
- Crystal Growth & Design. (2019).
- Al-khedr, A. A., et al. (2020). Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems. Journal of Drug Delivery Science and Technology.
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DailyMed. (n.d.). DOXAZOSIN TABLETS, USP. U.S. National Library of Medicine. Retrieved from [Link]
- ResearchGate. (2016). How to determine drug substance solubility class?.
- PubMed. (2010).
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SynZeal. (n.d.). 6'-Hydroxy Doxazosin. Retrieved from [Link]
- ResearchGate. (n.d.).
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- Japanese Pharmacopoeia. (n.d.).
- Cancer Chemotherapy and Pharmacology. (1993).
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Technical Support Center: Stability of 6-Hydroxy Doxazosin in Solution
Welcome to the technical support guide for 6-Hydroxy Doxazosin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in experimental settings. As a critical metabolite of Doxazosin, understanding its behavior in solution is paramount for generating reliable and reproducible data. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that drive the instability of this compound in solution?
A1: The stability of this compound, like its parent drug Doxazosin, is primarily influenced by three factors: pH, light, and oxidation . The molecule's quinazoline nucleus and the added hydroxyl group on the benzodioxan moiety make it susceptible to specific degradation pathways.
-
pH: Doxazosin shows increased degradation in basic (alkaline) conditions, a characteristic likely shared by its hydroxylated metabolite.[1][2] Acidic conditions can also promote hydrolysis, though to a different extent.[2][3]
-
Light (Photodegradation): Doxazosin is a photolabile compound, meaning it degrades upon exposure to light, particularly UV radiation.[1][4] This susceptibility is due to the molecule's ability to absorb light energy, leading to chemical decomposition. Experiments should be conducted with protection from light.
-
Oxidation: The presence of the hydroxyl group makes this compound particularly susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[2] This can lead to the formation of colored degradation products.
Q2: What are the visual or analytical indicators that my this compound solution has degraded?
A2: Degradation can manifest in several ways:
-
Visual Indication: A common sign of oxidative degradation is a change in the solution's color, often turning a faint yellow or brown. This is due to the formation of conjugated systems, such as quinone-type structures.
-
Analytical Indication (Chromatography): When analyzing your solution by HPLC or UPLC, degradation is indicated by a decrease in the peak area of the main this compound peak over time. Concurrently, you will observe the appearance of new peaks, which represent the degradation products.[3] A well-developed, stability-indicating method will show clear separation between the parent peak and these new degradant peaks.[5]
Q3: What are the general recommendations for preparing and storing stock solutions of this compound?
A3: To ensure the integrity of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For initial stock solutions, DMSO or methanol are common choices. For aqueous working solutions, use purified water (e.g., Milli-Q) and a buffer system appropriate for your experiment's pH, ideally slightly acidic to neutral for better stability.
-
Preparation: Prepare solutions fresh whenever possible. If using buffers, ensure they are free of microbial contamination and metal ions.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]
-
Atmosphere: For long-term storage of highly concentrated stocks, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
-
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Scenario 1: Inconsistent Bioassay Results
Q: My IC50 values for this compound are drifting between experiments, often getting weaker (higher IC50) with older solutions. What's the likely cause?
A: This is a classic symptom of compound degradation. The "older" solutions likely contain a lower concentration of the active this compound than you assume, leading to a perceived decrease in potency (a higher IC50 value). The degradation products are unlikely to have the same biological activity as the parent compound.
Causality: Over time, especially if stored improperly at room temperature or in the light on a lab bench, the compound degrades. Each time you use the solution, you are effectively testing a different, lower concentration of the active molecule.
Troubleshooting Steps:
-
Confirm Degradation: If you have access to an HPLC, inject an aliquot of your suspect "old" solution and compare it to a freshly prepared standard. A significant decrease in the main peak area and the presence of new peaks will confirm degradation.
-
Implement Strict Solution Handling:
-
Prepare Fresh: For the most sensitive and critical experiments, always prepare fresh working solutions from a frozen, protected stock on the day of the experiment.
-
Protect from Light: During your experiment, keep solutions in amber tubes or cover the plate/tube rack with foil.[6]
-
Control Temperature: Do not leave working solutions at room temperature for extended periods. Keep them on ice or at 4°C when not in immediate use. A stability study on Doxazosin solutions found they were stable for up to 40-48 hours when kept at 10°C.[6]
-
Scenario 2: Analytical Chromatography Issues
Q: My primary peak for this compound is decreasing, and new peaks are appearing in my HPLC analysis of a stability sample. How do I investigate this?
A: The appearance of new peaks alongside a decrease in the parent peak is the definitive sign of degradation. The goal is to understand the conditions causing this and ensure your analytical method is capable of resolving and quantifying these changes. This is known as a "stability-indicating" method.
Causality: The molecule is breaking down under the stress conditions of your experiment (e.g., pH, temperature, light). The new peaks are the chemical byproducts of this breakdown. Forced degradation studies on Doxazosin have shown it degrades under acidic, basic, and oxidative conditions.[2][7]
Troubleshooting Workflow:
-
Perform a Forced Degradation Study: This is a systematic way to identify potential degradation products and confirm your method's specificity. See Protocol 3.1 for a detailed guide. This involves intentionally exposing the compound to harsh conditions:
-
Evaluate Method Specificity: Analyze the samples from the forced degradation study. A robust, stability-indicating method will show that the degradation product peaks are well-resolved from the main this compound peak (resolution > 1.5).[7] If peaks co-elute, the method must be re-developed (e.g., by changing the mobile phase gradient, column chemistry, or pH).
-
Identify Degradants (If Necessary): For advanced applications, such as pharmaceutical development, identifying the structure of these new peaks using mass spectrometry (LC-MS) is crucial. Studies on Doxazosin have identified products resulting from hydroxylation and cleavage of the dioxane cycle.[8]
Scenario 3: Observation of Color Change
Q: My this compound solution, especially in a neutral or slightly basic buffer, is turning yellow. Why is this happening and is the compound still usable?
A: The yellowing is a strong indicator of oxidative degradation. The phenolic hydroxyl group on this compound is susceptible to oxidation, which can form a quinone or quinone-imine type structure. These structures are often highly colored due to their extended conjugated pi-electron systems.
Causality: The presence of dissolved oxygen in your buffer, potentially catalyzed by trace metal ions or light, is oxidizing the hydroxyl group. This process is often faster at neutral to basic pH.
Preventative Measures:
-
De-gas Buffers: Before adding your compound, sparge your aqueous buffers with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your buffer.
-
Incorporate a Chelating Agent: To sequester catalytic metal ions, add a small amount of EDTA (e.g., 0.1 mM) to your aqueous solutions.
-
Strict Light Protection: As mentioned previously, light can provide the energy to initiate and accelerate oxidative reactions. Keep solutions covered at all times.
Is the compound usable? No. A visible color change indicates significant degradation has already occurred. The solution should be discarded, and a fresh batch should be prepared using the preventative measures above.
Section 3: Protocols & Methodologies
Protocol 3.1: Step-by-Step Guide for a Rapid Forced Degradation Study
This protocol is designed to quickly assess the stability profile of this compound and test the specificity of an analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Sample Preparation (in quintuplicate): For each condition below, mix 1 mL of the stock solution with 9 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of a 50:50 methanol:water solution.
-
Acid: 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base: 0.1 M NaOH. Keep at room temperature for 2 hours.[7]
-
Oxidative: 3% H₂O₂. Keep at room temperature for 6 hours.[7]
-
Photolytic: Use the control solution and expose it to direct sunlight or a photostability chamber for 24 hours. Keep a second, foil-wrapped control vial alongside it in the dark.
-
Thermal: Use the control solution. Heat at 60°C for 24 hours in the dark.[7]
-
-
Neutralization & Dilution: Before analysis, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples (including controls) to a final target concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by your HPLC-UV method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Confirm a decrease in the main peak area for the stressed samples.
-
Ensure any new degradation peaks are well-resolved from the main peak. The peak purity or peak homogeneity function of your chromatography software should be used to confirm the main peak is not co-eluting with any degradants.[6]
-
Protocol 3.2: Recommended HPLC-UV Method for Stability Indicating Analysis
This is a general-purpose starting method based on common methods for Doxazosin and its related substances.[2] Optimization will be required for your specific instrument and compound purity.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Section 4: Data & Diagrams
Table 1: Summary of Stability of this compound under Various Stress Conditions (Inferred from Doxazosin data)
| Stress Condition | Reagent/Parameter | Time/Temp | Expected Outcome | Primary Degradation Type | Reference |
| Acidic Hydrolysis | 0.1 - 1 M HCl | 60-80°C | Significant Degradation | Hydrolysis | [2][7] |
| Alkaline Hydrolysis | 0.1 - 1 M NaOH | Room Temp - 80°C | Rapid Degradation | Hydrolysis | [1][2][7] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Significant Degradation | Oxidation | [2][7] |
| Photolysis | UV Light / Sunlight | Ambient | Significant Degradation | Photodegradation | [1][4][7] |
| Thermal | 60°C - 80°C | >24 hours | Minor to Moderate Degradation | Thermal Decomposition | [2][3][7] |
Figure 1: Postulated Oxidative Degradation Pathway of this compound
Caption: Postulated pathway for the oxidative degradation of this compound.
Figure 2: Workflow for Troubleshooting Inconsistent Experimental Results
Caption: Logical workflow for diagnosing and solving inconsistent bioassay results.
Section 5: References
-
Gerkowicz, G., et al. (2019). Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes. Water, 11(5), 1001. [Link]
-
Malinowska, P., et al. (2020). Photolytic and photocatalytic degradation of doxazosin in aqueous solution. Science of The Total Environment, 740, 140131. [Link]
-
Bebawy, L. I., et al. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 779-793. [Link]
-
Reddy, B. et al. (2015). Stability Indicating UPLC Method for Determination of Related Substances in Doxazosin mesylate. Asian Journal of Research in Chemistry, 8(5), 335. [Link]
-
Rao, K.S., et al. (2012). Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studies. Chemical Sciences Journal, 3. [Link]
-
Malinowska, P., et al. (2020). Photolytic and photocatalytic degradation of doxazosin in aqueous solution. Science of the Total Environment, 740, 140131. [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results [Table]. ResearchGate. [Link]
-
Jain, D., et al. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. ISRN Chromatography. [Link]
-
Jain, D. K., et al. (2014). Determination of doxazosin in different matrices: a review. Journal of Applied Pharmaceutical Science, 4(1), 122-128. [Link]
-
ResearchGate. (n.d.). Some Physicochemical Properties of Doxazosin Mesylate Polymorphic Forms and its Amorphous State. Request PDF. [Link]
-
Kumar, A., et al. (2021). FORMULATION AND EVALUATION OF DOXAZOSIN MESYLATE FAST DISSOLVING ORAL STRIPS. World Journal of Pharmaceutical and Medical Research, 7(10), 198-208. [Link]
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Technical Support Center: Overcoming Matrix Effects in 6-Hydroxy Doxazosin Bioanalysis
Welcome to the technical support center for the bioanalysis of 6-Hydroxy Doxazosin. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in quantitative bioanalysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and robustness of your analytical methods.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] For this compound, a metabolite of the drug Doxazosin, the biological matrix is typically plasma or urine. These matrices are complex mixtures of endogenous substances like phospholipids, proteins, salts, and other metabolites.[1]
Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[2][3] Phospholipids are a primary culprit in causing matrix effects in plasma and serum samples.[1][4][5][6]
The U.S. Food and Drug Administration (FDA) mandates the assessment and mitigation of matrix effects during bioanalytical method validation to ensure data integrity for regulatory submissions.[7][8][9][10]
Troubleshooting Guide: Identifying and Mitigating Matrix Effects
This section provides a structured approach to diagnosing and resolving matrix effect issues during the bioanalysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in quality control (QC) sample results.
-
Inconsistent peak areas for the analyte across different sample lots.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Root Cause Analysis: These symptoms are classic indicators of unaddressed matrix effects. The variability arises from differences in the composition of the biological matrix between individual samples, leading to inconsistent ion suppression or enhancement.[2]
Solutions:
Step 1: Quantify the Matrix Effect
The first step is to determine the extent of the matrix effect. The most common method is the post-extraction spike method .[3][11]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte (this compound) and Internal Standard (IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Overall efficiency of the method, combining extraction recovery and matrix effects. |
Step 2: Implement an Effective Sample Preparation Strategy
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[12]
Workflow for Optimizing Sample Preparation
Caption: Workflow for selecting an appropriate sample preparation technique.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in insufficient cleanup, leaving phospholipids in the extract that can cause significant ion suppression.[4][6] It is a common starting point, but for sensitive assays, it is often inadequate.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[13] For doxazosin and its metabolites, a common approach involves alkalinizing the plasma sample and extracting with a solvent mixture like n-hexane and tert-butyl methyl ether.[14][15]
Experimental Protocol: Liquid-Liquid Extraction
-
To 500 µL of plasma, add the internal standard.
-
Alkalinize the sample with 1M NaOH.
-
Add 3 mL of an organic solvent mixture (e.g., 30% dichloromethane in hexane).[16]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE by utilizing specific interactions between the analyte and a solid sorbent.[13][17][18] For this compound, a C18 reversed-phase SPE cartridge is a suitable choice.[17]
Experimental Protocol: Solid-Phase Extraction
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the C18 cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
-
Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized plates are highly effective at removing phospholipids, a major source of matrix effects in plasma.[4][5][6][19] The technology combines protein precipitation with phospholipid removal in a single device.[4] This is particularly useful when simpler methods fail to eliminate ion suppression.[4][6]
Step 3: Optimize Chromatographic Conditions
If sample preparation alone does not resolve the issue, modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution program to enhance the separation of the analyte from early-eluting, polar interferences and late-eluting, non-polar components like phospholipids.[16][20]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run, preventing highly polar and non-polar matrix components from entering the mass spectrometer.[12]
Issue 2: Inconsistent Internal Standard Response
Symptom:
-
The peak area of the internal standard (IS) varies significantly across the analytical run, especially between calibration standards and study samples.
Root Cause Analysis: This indicates that the IS is also affected by the matrix, and the effect is not consistent across all samples. An ideal IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby compensating for the variability.
Solutions:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS (e.g., this compound-d8) is the gold standard. It has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it experiences the same matrix effects.[21] This provides the most effective compensation.
-
Use a Structural Analog: If a SIL IS is not available, a close structural analog can be used. For doxazosin analysis, prazosin has been successfully employed as an internal standard.[16][20][22] However, it is crucial to verify that it co-elutes and responds similarly to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effects in this compound bioanalysis?
A1: The primary sources are endogenous components from the biological matrix, such as phospholipids, proteins, and salts.[1] Exogenous sources can also contribute, including anticoagulants (e.g., heparin), dosing vehicles, and even materials leaching from plastic labware.[23]
Q2: How can I qualitatively assess matrix effects during method development?
A2: The post-column infusion technique is an excellent qualitative tool.[3][24] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[24] This helps in adjusting the chromatography to move the analyte's retention time away from these interference zones.
Q3: My method shows significant ion suppression. Which sample preparation technique should I try first?
A3: If you are starting with protein precipitation, the next logical step is to try Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) . Both offer significantly better cleanup.[2] If you suspect phospholipids are the main issue, which is common in plasma, specialized phospholipid depletion plates are highly effective and can be a more direct solution.[4][6]
Q4: Can changing the ionization source on my mass spectrometer help reduce matrix effects?
A4: Yes, switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects. APCI is generally considered less susceptible to matrix effects than ESI for certain compounds.[21] However, this is not a universal rule and is dependent on the analyte and the specific matrix components.[23] It is an option to explore if other strategies are not successful.[21]
Q5: What are the FDA's expectations regarding matrix effects for bioanalytical method validation?
A5: The FDA guidance on Bioanalytical Method Validation requires that matrix effects be investigated to ensure they do not compromise the accuracy, precision, and sensitivity of the assay.[7][8] The matrix effect should be assessed using at least six different lots of the biological matrix.[7] The precision of the analyte/IS peak area ratio in the presence of matrix from these different lots should be within acceptable limits (typically ≤15% CV).
References
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Xing, J., & LaCreta, F. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 437-451. Retrieved from [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Liquid Chromatography & Related Technologies, 26(13), 2175-2192. Retrieved from [Link]
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]
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Patel, D. N., Desai, T. R., & Shrivastav, P. S. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 99-106. Retrieved from [Link]
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Fakhari, A. R., & Bahrami, G. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Journal of the Iranian Chemical Society, 18(10), 2447-2465. Retrieved from [Link]
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Acquaviva, A., & Di-Donna, L. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(24), 7546. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
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PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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Waters Corporation. (n.d.). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Retrieved from [Link]
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Ma, Y., Liu, Y., Zhang, Y., & Liu, X. (2005). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 591-595. Retrieved from [Link]
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Pistos, C., Panderi, I., & Parissi-Poulou, M. (2005). A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. Journal of Liquid Chromatography & Related Technologies, 28(19), 3059-3074. Retrieved from [Link]
-
Pistos, C., Panderi, I., & Parissi-Poulou, M. (2005). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Liquid Chromatography & Related Technologies, 28(19), 3059-3074. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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Ma, Y., Liu, Y., Zhang, Y., & Liu, X. (2005). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. ResearchGate. Retrieved from [Link]
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USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets. Retrieved from [Link]
-
Pistos, C., Panderi, I., & Parissi-Poulou, M. (2005). A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. ResearchGate. Retrieved from [Link]
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Shrivastav, P. S., et al. (2015). Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). UPLC-MS/MS determination of doxazosine in human plasma. Retrieved from [Link]
-
Sripalakit, P., Neamhom, P., & Saraphanchornvej, O. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets. Journal of Chromatography B, 843(2), 237-242. Retrieved from [Link]
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Puspita, D., et al. (2021). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. Retrieved from [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Sahu, P. K., et al. (2008). Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 368-370. Retrieved from [Link]
-
Jackman, G. (1987). Validation of a Solid-Phase Extraction High-Performance Liquid Chromatographic Assay for Doxazosin. Journal of Chromatographic Science, 25(8), 359-361. Retrieved from [Link]
-
Mei, H., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(18), 1745-1752. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Doxazosin Mesylate in Tablets. Retrieved from [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Li, W., & Tse, F. L. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2259-2262. Retrieved from [Link]
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Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. British Journal of Clinical Pharmacology, 48(5), 678-687. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Doxazosin Mesilate Tablets. Retrieved from [Link]
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Hughes, N. C., Bajaj, N., & Wong, E. Y. K. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Semantic Scholar. Retrieved from [Link]
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Jackman, G. (1987). Validation of a solid-phase extraction high-performance liquid chromatographic assay for doxazosin. Semantic Scholar. Retrieved from [Link]
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SciSpace. (n.d.). Determination of doxazosin in different matrices: a review. Retrieved from [Link]
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Reddy, G. S., et al. (2006). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by LC-PDA and LC-ESI-MS-MS. Journal of Liquid Chromatography & Related Technologies, 29(14), 2027-2041. Retrieved from [Link]
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Aydogmus, Z. (2009). Spectrophotometric determination of doxazosin mesylate in tablets by ion-pair and charge-transfer complexation reactions. Journal of AOAC International, 92(2), 436-443. Retrieved from [Link]
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degradation pathways of 6-Hydroxy Doxazosin under stress conditions
Document ID: TSC-6HDX-DS-2601
Version: 1.0
Introduction
Welcome to the technical support guide for investigating the degradation pathways of 6-Hydroxy Doxazosin. As the primary active metabolite of Doxazosin, understanding its stability is critical for drug development, formulation, and ensuring therapeutic safety and efficacy[1]. Forced degradation, or stress testing, is a cornerstone of this process, mandated by regulatory bodies like the ICH to reveal the intrinsic stability of a drug substance and validate the stability-indicating power of analytical methods[2][3].
This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental design and troubleshooting. We will explore the degradation of this compound under various stress conditions and equip you with the knowledge to anticipate challenges, interpret complex results, and resolve common issues encountered in the lab.
Section 1: Degradation Pathways Under Stress Conditions
Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products[4][5]. The goal is typically to achieve 5-20% degradation, which is sufficient to detect and characterize impurities without generating secondary products that wouldn't form under normal storage conditions[4]. While specific data on the 6-hydroxy metabolite is limited, its degradation pathways are predicted to be largely analogous to the parent drug, Doxazosin Mesylate (DXM), which is known to degrade under hydrolytic and oxidative conditions while being more stable to heat and light[6][7].
Acidic & Basic Hydrolysis
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water[3]. For molecules like this compound, which contains amide and ether linkages, this is a primary vulnerability.
Causality & Mechanism: Doxazosin has been shown to be labile in both acidic and alkaline media[6][7].
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., 0.1M - 1M HCl), the primary target is often the amide bond linking the piperazine ring to the benzodioxan moiety. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic conditions (e.g., 0.1M - 1M NaOH), the amide bond is again the most likely point of cleavage[8]. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Studies on Doxazosin show it follows first-order degradation kinetics in alkaline solutions[6]. The quinazoline and benzodioxan rings themselves may also be susceptible to opening under harsh basic conditions.
Expected Degradants: The primary degradation products from hydrolysis would be the cleaved quinazoline-piperazine portion and the benzodioxan carboxylic acid moiety.
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Technical Support Center: Refining Dosage and Administration for In Vivo 6-Hydroxy Doxazosin Studies
Welcome to the technical support resource for researchers working with 6-Hydroxy Doxazosin. This guide is designed to provide practical, experience-driven insights and troubleshooting strategies for developing robust in vivo experimental protocols. As a primary metabolite of the well-characterized alpha-1 adrenergic antagonist Doxazosin, this compound presents unique opportunities and challenges in preclinical research. This document moves beyond standard protocols to explain the scientific rationale behind critical experimental decisions, ensuring your studies are built on a foundation of scientific integrity.
Core Principles: Understanding this compound
Doxazosin, the parent compound, exerts its primary effects by selectively blocking alpha-1 adrenergic receptors, leading to vasodilation and smooth muscle relaxation in the prostate and bladder neck.[1][2][3] It is extensively metabolized in the liver, primarily via CYP3A4-mediated O-demethylation and hydroxylation, producing several metabolites, including this compound.[4][5][6]
Crucially, while being a major metabolite, this compound is understood to contribute minimally to the overall antihypertensive effect of the parent drug due to its low plasma concentrations relative to Doxazosin itself.[7][8][9] However, in vitro studies have revealed that it possesses significant antioxidant properties at concentrations around 5 µM.[10][11][12] This distinction is fundamental: researchers investigating this compound are often exploring mechanisms beyond alpha-1 blockade, such as its potential role in mitigating oxidative stress. Therefore, experimental design, particularly dosage, cannot be simply extrapolated from established Doxazosin protocols.
Mechanism of Action: Alpha-1 Adrenergic Blockade
To understand the potential on-target effects, it is essential to visualize the pathway of the parent compound.
Caption: Signaling pathway of Alpha-1 Adrenergic Blockade.
Frequently Asked Questions (FAQs)
Q1: Since this compound is a metabolite of Doxazosin, can I adapt existing in vivo Doxazosin dosage regimens for my study?
A1: No, this is strongly discouraged. The pharmacokinetic and pharmacodynamic profiles of a parent drug and its metabolite can be vastly different. The oral bioavailability of Doxazosin in rats is approximately 50%, with a short half-life of 1.2 hours, which is significantly different from the 22-hour half-life in humans.[13] The pharmacokinetics of exogenously administered this compound are not well-characterized. Furthermore, as its primary known activity is antioxidant rather than antihypertensive, the effective dose for your experimental endpoint is likely unrelated to the hemodynamically active dose of Doxazosin. A full dose-finding study is required.
Q2: What are the primary challenges I should anticipate when working with this compound in vivo?
A2: The three main challenges are:
-
Poor Aqueous Solubility: Like many quinazoline derivatives, this compound is expected to have low water solubility, making vehicle selection critical.[14]
-
Lack of Established Dosage: There is no widely published dosage for in vivo studies. You will need to perform dose-escalation studies to determine a safe and effective range.
-
Potential for Hypotension: Although considered less potent than Doxazosin in this regard, it may still retain some alpha-1 blocking activity.[8] Therefore, at higher doses, hypotension and reflex tachycardia are potential side effects that must be monitored.[2][15]
Q3: What is a reasonable starting point for a dose-finding study?
A3: A logical starting point is to extrapolate from its effective in vitro concentration. The antioxidant properties were demonstrated at 5 µM.[10][11][12] You can use this concentration to calculate a low starting dose in mg/kg for your animal model, considering factors like plasma volume and estimated distribution. This dose should be the lowest in a series of escalating doses and should be administered in a pilot study to assess for any adverse effects before proceeding to efficacy studies.
Troubleshooting and Experimental Guides
This section provides solutions and structured workflows for common problems encountered during protocol development.
Issue 1: Vehicle Selection for Poorly Soluble Compound
Poor solubility is a frequent barrier to achieving accurate and reproducible dosing.[16] The goal is to find a vehicle that safely solubilizes the compound without causing adverse effects or interfering with the experiment. A tiered approach is recommended.
Workflow: Systematic Vehicle Screening
-
Tier 1 (Aqueous Solutions):
-
Attempt to dissolve this compound in sterile saline or Phosphate-Buffered Saline (PBS).
-
If solubility is insufficient, try adding a solubilizing agent like cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HPβCD) at varying concentrations (e.g., 10-40%).
-
-
Tier 2 (Aqueous Co-Solvent Systems):
-
If aqueous solutions fail, test co-solvent systems. Common options include mixtures of:
-
Saline/PBS with Polyethylene Glycol (PEG-400)
-
Saline/PBS with Propylene Glycol
-
Saline/PBS with a small percentage of DMSO (typically <10% of final volume to avoid toxicity).
-
-
Self-Validation Check: Always administer the final vehicle formulation (without the compound) to a control group of animals to ensure it does not produce any physiological or behavioral effects.
-
-
Tier 3 (Suspensions):
-
For oral administration, if solubility cannot be achieved, creating a homogenous suspension is a viable option.
-
Use suspending agents like 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in purified water.
-
Critical Step: Ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.
-
Table 1: Comparison of Common In Vivo Vehicles
| Vehicle Type | Composition Example | Common Routes | Advantages | Disadvantages & Considerations |
| Aqueous | Saline, PBS | IV, IP, SC, PO | Physiologically compatible, low toxicity. | Limited use for hydrophobic compounds. |
| Aqueous + Cyclodextrin | 40% HPβCD in Water | IV, IP, SC, PO | Enhances solubility of lipophilic drugs. | Can be viscous; potential for nephrotoxicity at high doses. |
| Co-Solvent | 10% DMSO, 40% PEG-400, 50% Saline | IP, SC, PO | Greatly enhances solubility. | Potential for local irritation (IP/SC) or systemic toxicity (DMSO).[16] |
| Suspension | 0.5% CMC in Water | PO | Useful for insoluble compounds. | Non-uniform dosing if not mixed well; not suitable for IV/IP.[16] |
| Oil-Based | Corn Oil, Sesame Oil | SC, PO | Effective for highly lipophilic compounds. | Slow absorption; potential for local inflammation. |
Issue 2: Dosage Refinement and Administration
Without established data, a systematic and cautious approach to dose selection is paramount. The following workflow outlines a strategy for determining a safe and effective dose range.
Caption: Workflow for In Vivo Dose Refinement of this compound.
Administration Route Considerations:
The choice of administration route impacts bioavailability and pharmacokinetics.
-
Intravenous (IV): Ensures 100% bioavailability, providing a direct correlation between dose and plasma concentration. However, it can be technically challenging and may cause rapid peak concentrations, increasing the risk of acute side effects like hypotension.
-
Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption that largely bypasses first-pass metabolism. It is less technically demanding than IV.
-
Subcutaneous (SC): Generally results in slower, more sustained absorption compared to IP or IV, which can be advantageous for maintaining steady-state concentrations.
-
Oral (PO): Subject to first-pass metabolism in the liver, which significantly alters the amount of active compound reaching systemic circulation.[6] Given that this compound is a product of liver metabolism, direct oral administration may lead to further metabolism before systemic absorption.
Table 2: Pharmacokinetic Comparison of Doxazosin (Parent Compound)
| Parameter | Human | Rat | Implication for In Vivo Studies |
| Oral Bioavailability | ~65%[4] | ~50% | A significant portion of an oral dose will not reach circulation. |
| Terminal Half-Life | ~22 hours[4] | ~1.2 hours[13] | Critical: Once-daily dosing used in humans is not appropriate for rats. More frequent administration (e.g., twice daily) or a continuous delivery method (e.g., osmotic pump) may be needed to maintain exposure. |
| Protein Binding | ~98%[4] | ~95%[13] | High protein binding is consistent across species. |
| Metabolism | Extensive (liver)[6] | Extensive (liver) | The metabolic pathways are similar.[13] |
Issue 3: Monitoring for On-Target Adverse Effects
Even if the primary endpoint is unrelated to blood pressure, the potential for alpha-1 blockade necessitates hemodynamic monitoring, especially during dose-finding studies.
Protocol: Basic Hemodynamic Monitoring in Rodents
-
Acclimatization: Ensure animals are fully acclimatized to handling and the measurement procedure to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Using a non-invasive tail-cuff system, measure baseline systolic blood pressure and heart rate for several days prior to the study to establish a stable baseline for each animal.
-
Post-Dose Monitoring: After administration of this compound (or vehicle), measure blood pressure and heart rate at key time points. Based on Doxazosin's profile, peak effects are often seen 2-6 hours post-dose.[1][7] A suggested schedule would be: 30 min, 1, 2, 4, 6, and 24 hours post-dose.
-
Data Interpretation: A significant drop in blood pressure (>20 mmHg) accompanied by a reflex increase in heart rate is a clear indicator of a systemic alpha-1 adrenergic blockade effect. This information is crucial for determining the Maximum Tolerated Dose (MTD).
By systematically addressing these core areas—formulation, dosage, and safety monitoring—researchers can confidently develop a robust and reproducible in vivo protocol for investigating the novel biological functions of this compound.
References
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Doxazosin: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
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Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]
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Patel, P. & Tadi, P. (2023). Doxazosin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Retrieved from [Link]
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What is the mechanism of Doxazosin Mesylate? (2024). Patsnap Synapse. Retrieved from [Link]
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DOXAZOSIN - DailyMed. (n.d.). U.S. National Library of Medicine. Retrieved from [Link]
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Elliott, H. L. (1988). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 61(13), 35J-40J. Retrieved from [Link]
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Doxazosin. (n.d.). ResearchGate. Retrieved from [Link]
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Doxazosin Full Prescribing Information. (2024). DailyMed. Retrieved from [Link]
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Kaye, B., Cussans, N. J., Faulkner, J. K., Stopher, D. A., & Reid, J. L. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21 Suppl 1, 19S–25S. Retrieved from [Link]
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DOXAZOSIN TABLETS, USP - DailyMed. (n.d.). U.S. National Library of Medicine. Retrieved from [Link]
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Al-Majnoon, A., et al. (2022). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Pharmaceuticals, 15(9), 1129. Retrieved from [Link]
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Doxazosin 4 mg Tablets - Summary of Product Characteristics (SmPC). (n.d.). (emc). Retrieved from [Link]
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Doxazosin Prescribing Information. (n.d.). DailyMed. Retrieved from [Link]
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Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. PubMed. Retrieved from [Link]
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CARDURA®XL (doxazosin mesylate extended release tablets) Label. (2005). accessdata.fda.gov. Retrieved from [Link]
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Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. Clinical Pharmacokinetics, 37(Suppl 1), 1-16. Retrieved from [Link]
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Doxazosin Dosing, Indications, Interactions, Adverse Effects, and More. (n.d.). Medscape Reference. Retrieved from [Link]
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Doxazosin Prescribing Information. (n.d.). DailyMed. Retrieved from [Link]
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Side effects of doxazosin. (n.d.). NHS. Retrieved from [Link]
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González-Blasco, I., et al. (2008). In vivo administration of doxazosin in rats highly decreases serum circulating levels of testosterone through a mechanism involving the testicular renin-angiotensin system. International journal of andrology, 31(3), 364–370. Retrieved from [Link]
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Alpha 1 Adrenergic Receptor Antagonists. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
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Doxazosin Tablets Product Information. (n.d.). Medsafe. Retrieved from [Link]
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Blue, D. R., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British journal of pharmacology, 118(5), 1219–1226. Retrieved from [Link]
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Piascik, M. T., et al. (1995). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British journal of pharmacology, 114(1), 229–234. Retrieved from [Link]
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Vyssoulis, G. P., et al. (1996). Evidence of an antiplatelet aggregation action of doxazosin in patients with hypertension: an ex vivo study. Journal of human hypertension, 10(10), 689–694. Retrieved from [Link]
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Al-khamis, A., et al. (2020). Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems. Research in Pharmaceutical Sciences, 15(1), 1-10. Retrieved from [Link]
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Doxazosin (oral route) - Side effects & dosage. (2025). Mayo Clinic. Retrieved from [Link]
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Doxazosin: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com. Retrieved from [Link]
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Jürgens, G., et al. (1998). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Journal of cardiovascular pharmacology, 32(5), 729–737. Retrieved from [Link]
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Taylor, S. H. (1987). Clinical pharmacotherapeutics of doxazosin. The American journal of cardiology, 59(13), 74G-80G. Retrieved from [Link]
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Sica, D. A. (2004). Alpha 1 Adrenergic Blockers: Current Usage Considerations. ResearchGate. Retrieved from [Link]
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Au, G., et al. (2012). Novel anti-inflammatory effects of doxazosin in rodent models of inflammation. International archives of allergy and immunology, 159(3), 267–273. Retrieved from [Link]
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Wehber, M., et al. (2020). Designing an In Vivo Preclinical Research Study. Methods and protocols, 3(2), 34. Retrieved from [Link]
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Elliott, H. L., et al. (1985). Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man. British journal of clinical pharmacology, 19(5), 589P–590P. Retrieved from [Link]
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Doxazosin Label. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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minimizing side products in 6-Hydroxy Doxazosin chemical synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Hydroxy Doxazosin. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, with a primary focus on minimizing the formation of critical side products. The information herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is a primary O-demethylated metabolite of Doxazosin, a widely used α1-adrenergic blocker for treating hypertension and benign prostatic hyperplasia (BPH).[1] Synthesizing this and other metabolites is crucial for pharmacological studies, impurity profiling, and the development of reference standards for analytical testing.
Q2: What is the principal synthetic strategy for this compound?
-
Synthesis of the Doxazosin precursor: This involves the condensation of key intermediates, which must be optimized to ensure high purity of the starting material.[2]
-
Selective O-demethylation: The key—and most challenging—step is the selective removal of the methyl group at the 6-position of the quinazoline ring of Doxazosin, without affecting the methoxy group at the 7-position.
Q3: What are the two main classes of side products to be concerned with?
There are two primary points in the synthesis where impurities can derail the outcome:
-
During Doxazosin Precursor Synthesis: The most significant side product is a bis-amide impurity , formed when two molecules of the activated benzodioxan intermediate react with both nitrogens of the piperazine ring.[3]
-
During the O-Demethylation Step: The lack of selectivity can lead to the formation of the isomeric 7-Hydroxy Doxazosin and the 6,7-Dihydroxy Doxazosin (di-demethylated) species.
Troubleshooting Guide: Side Product Minimization
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Purity of Doxazosin Precursor due to High Molecular Weight Impurity
Question: My initial Doxazosin synthesis shows a significant impurity with a mass corresponding to a "dimeric" or "bis-amide" species. How can I prevent this?
Answer:
This is a classic problem in syntheses involving piperazine. The bis-amide impurity arises from the di-acylation of the piperazine ring.
Causality: The root cause is a stoichiometric imbalance at the microscopic level. If the activated benzodioxan carboxylic acid derivative is present in high concentration relative to the piperazine intermediate, it can react a second time with the already-acylated piperazine product before another piperazine molecule is available.
Solutions & Optimization:
-
Reverse Addition & Stoichiometry Control: The most effective strategy is to maintain an excess of the piperazine intermediate throughout the reaction. This is achieved by slowly adding the activated benzodioxan derivative (e.g., the acid chloride or a solution containing a coupling agent) to a solution of the piperazine intermediate, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. This ensures the activated species is immediately consumed by a large excess of the desired nucleophile.
-
Employ Modern Coupling Agents: Instead of converting the carboxylic acid to a highly reactive acid chloride, use a milder, in-situ activating agent. This provides a more controlled rate of reaction.
| Coupling/Activating Agent | Rationale & Advantages |
| DCC/DCMAP | A classic carbodiimide coupling. Effective but can lead to urea byproducts that are difficult to remove. |
| EDC/HOBt | Water-soluble carbodiimide. Byproducts are easily removed with aqueous workup, simplifying purification. |
| CDI (N,N'-Carbonyldiimidazole) | Forms a reactive acylimidazolide intermediate. This method is known to significantly reduce the formation of the bis-amide impurity to as low as 0.01%.[3] The reaction is clean, and the byproducts are gaseous (CO2) and water-soluble (imidazole). |
Issue 2: Poor Selectivity During O-Demethylation Step
Question: My demethylation reaction on Doxazosin is producing a mixture of 6-Hydroxy, 7-Hydroxy, and di-demethylated products. How can I improve the selectivity for the 6-position?
Answer:
This is the central challenge of this synthesis. The electronic environments of the 6- and 7-methoxy groups are very similar, making selective cleavage difficult. Success depends on exploiting subtle differences in steric hindrance and carefully controlling reaction conditions.
Causality: Strong, non-selective Lewis acids or Brønsted acids will readily cleave both methyl ethers. The key is to use a reagent and conditions that favor interaction with the slightly less sterically hindered 6-position and to stop the reaction before it proceeds further.
Troubleshooting Flowchart & Strategy:
Caption: Troubleshooting flowchart for O-demethylation.
Comparison of Demethylating Agents:
| Reagent | Typical Conditions | Pros | Cons / Common Side Products | Citation |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to 0°C | Highly effective, works at low temperatures. | Low selectivity. Easily forms 7-OH and 6,7-diOH products if stoichiometry or temperature is not strictly controlled. Reacts violently with water. | [4] |
| 47% Hydrobromic Acid (HBr) | Reflux (~120-130°C) | Inexpensive, simple procedure. | Very low selectivity. High temperatures often lead to significant di-demethylation and potential degradation of other functional groups (e.g., amide bond). | [4] |
| Alkyl Thiols + Base | EtSH/NaOH or Dodecanethiol/NaH in NMP, 130-180°C | Nucleophilic mechanism can offer better selectivity for sterically accessible positions. | Requires high temperatures. Odor of low-molecular-weight thiols is a major issue. | [4] |
| L-Selectride® | THF, Reflux | A bulky nucleophilic hydride reagent. Its steric bulk may provide enhanced selectivity for the less-hindered 6-position. | Requires anhydrous conditions. May potentially reduce other functional groups if not controlled. | N/A |
Optimized & Proposed Experimental Protocols
Protocol 1: Synthesis of High-Purity Doxazosin Precursor
This protocol utilizes an activating agent to minimize bis-amide formation.[3]
Step-by-Step Methodology:
-
Activation: In a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, suspend 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g).
-
Cool the suspension to 0°C in an ice bath.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution of the acylimidazolide intermediate is formed.
-
Condensation: In a separate flask, dissolve 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1.1 eq) in anhydrous THF.
-
Slowly add the activated acylimidazolide solution from Step 4 to the amine solution via an addition funnel over 1 hour at room temperature.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (e.g., Mobile Phase: 95:5 DCM:MeOH). The reaction is typically complete after stirring for 4-6 hours at room temperature.
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Doxazosin base.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to achieve >99% purity before proceeding.
-
Protocol 2: Proposed Method for Selective 6-O-Demethylation
This is a developmental protocol based on established chemical principles for achieving selectivity. It requires careful optimization.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask under a strict N₂ atmosphere, dissolve high-purity Doxazosin base (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 20 mL/g).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add a 1M solution of Boron Tribromide (BBr₃) in CH₂Cl₂ (0.9 eq) dropwise via a syringe pump over 1-2 hours. Crucially, maintain the internal temperature below -70°C during the addition.
-
Reaction & Monitoring:
-
After addition is complete, allow the reaction to stir at -78°C.
-
In-Process Control (IPC): This is the most critical part. Every 30-60 minutes, carefully withdraw a small aliquot, quench it immediately in a vial containing a cold saturated NaHCO₃/MeOH mixture, extract with ethyl acetate, and analyze by LC-MS.
-
Monitor the ratio of starting material (Doxazosin), desired product (this compound), and side products (7-Hydroxy and 6,7-Dihydroxy).
-
-
Quenching: Once the IPC shows an optimal conversion (e.g., ~70-80% consumption of starting material with minimal formation of the di-demethylated product), quench the reaction by slowly adding it to a vigorously stirred, cold (0°C) saturated solution of NaHCO₃.
-
Workup & Isolation:
-
Allow the quenched mixture to warm to room temperature.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The resulting crude material will be a mixture. It must be purified using preparative HPLC or column chromatography on silica gel with a suitable gradient elution (e.g., a gradient of methanol in dichloromethane) to separate the desired this compound from the 7-Hydroxy isomer and unreacted starting material.
Visualizing Synthetic Pathways and Side Products
Caption: Key reaction pathways and side product formation.
Analytical Methods for In-Process Control
Effective troubleshooting requires robust analytical monitoring. A validated HPLC or UPLC-MS method is essential.
Hypothetical HPLC Separation Data:
| Compound | Expected Retention Time (min) | Key Diagnostic m/z [M+H]⁺ | Notes |
| 6,7-Dihydroxy Doxazosin | 4.2 | 424.1 | Most polar; elutes first. |
| This compound | 5.5 | 438.2 | Target Product. |
| 7-Hydroxy Doxazosin | 5.8 | 438.2 | Isomeric with the target; requires good chromatographic resolution to separate. |
| Doxazosin (Starting Material) | 7.0 | 452.2 | Least polar; elutes last. |
Note: Retention times are hypothetical and will depend on the specific column, mobile phase, and gradient used. The key is to develop a method that provides baseline separation between the two isomeric hydroxy-species.
References
-
PubChem. (n.d.). Doxazosin mesylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2002). CN1083451C - Process for synthesizing doxazosin mesylate.
-
Elliott, H. L. (1988). Pharmacokinetic overview of doxazosin. PubMed. Retrieved from [Link]
-
Tsyskovskaia, I., et al. (2007). Synthesis of a New Doxazosin‐Related Compound. ResearchGate. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2014). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
-
Bebawy, L. I. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. PubMed. Retrieved from [Link]
- Google Patents. (2010). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
-
Relling, M. V., et al. (1995). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. PubMed. Retrieved from [Link]
-
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central. Retrieved from [Link]
-
Gonçalves, I. L., et al. (2017). A complete study of Doxazosin characterization. ResearchGate. Retrieved from [Link]
-
Barbosa, E. G., et al. (2014). (A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... ResearchGate. Retrieved from [Link]
-
Mairinger, S., et al. (2012). O-[11C]methyl derivative of 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Alkylation of a 6,7-Dihydroxyquinazoline. Retrieved from [Link]
-
Winum, J. Y., et al. (2015). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science. Retrieved from [Link]
-
Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PubMed Central. Retrieved from [Link]
-
Gonçalves, I. L., et al. (2017). View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Drug Analytical Research. Retrieved from [Link]
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Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
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- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 6-Hydroxy Doxazosin
Doxazosin undergoes extensive metabolism in the body, with this compound being one of its major metabolites. The accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as it provides a fuller understanding of the drug's disposition and potential for drug-drug interactions. This guide will navigate the critical aspects of validating robust and reliable analytical methods for this compound in biological matrices, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While numerous validated methods exist for the parent drug, Doxazosin, this guide will extrapolate from that knowledge and adhere to stringent regulatory guidelines to present a framework for the validation of methods specifically tailored for this compound.[1][2]
Regulatory Framework: The Foundation of Method Validation
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies worldwide to ensure the reliability and integrity of data submitted in support of drug applications. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of any validation protocol.[3]
Key Regulatory Guidances:
-
ICH M10 Bioanalytical Method Validation: This guideline provides recommendations for the validation of bioanalytical assays for chemical and biological drug quantification in biological samples.
-
FDA Guidance for Industry: Bioanalytical Method Validation: This document outlines the procedures for validating bioanalytical methods used in human clinical pharmacology, bioavailability, and bioequivalence studies.
-
EMA Guideline on Bioanalytical Method Validation: This guideline details the requirements for the validation of bioanalytical methods used in pre-clinical and clinical trials.
These guidelines collectively emphasize the need to demonstrate specificity, accuracy, precision, linearity, range, and stability of the analytical method.
Physicochemical Properties of this compound: A Rationale for Method Design
Understanding the physicochemical properties of this compound is paramount in developing a selective and sensitive analytical method.
| Property | Value | Implication for Analytical Method |
| Molecular Formula | C₂₃H₂₅N₅O₆ | Influences the choice of mass spectrometric parameters. |
| Molecular Weight | 467.48 g/mol | Determines the mass-to-charge ratio (m/z) in mass spectrometry. |
| Structure | Contains a quinazoline nucleus, a piperazine ring, and a hydroxylated benzodioxan moiety. | The presence of ionizable groups makes it suitable for reverse-phase chromatography and electrospray ionization. The hydroxyl group increases its polarity compared to Doxazosin. |
The increased polarity of this compound compared to its parent drug suggests that it will have a shorter retention time in reverse-phase HPLC under identical conditions. This is a critical consideration for achieving chromatographic separation from Doxazosin and other metabolites.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC with UV or fluorescence detection is a widely used technique for the analysis of pharmaceuticals.[4][5][6][7][8][9]
-
Principle: Separation is achieved based on the analyte's affinity for the stationary and mobile phases. Detection is based on the analyte's ability to absorb UV light or fluoresce at a specific wavelength.
-
Advantages: Robust, cost-effective, and widely available instrumentation.
-
Limitations: Lower sensitivity and selectivity compared to LC-MS/MS, which can be a significant drawback when analyzing low concentrations of metabolites in complex biological matrices like plasma. Potential for interference from endogenous components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[2][10][11][12][13]
-
Principle: Combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.
-
Advantages: High sensitivity (sub-ng/mL levels), exceptional selectivity, and the ability to analyze complex mixtures with minimal sample cleanup.
-
Limitations: Higher initial instrument cost and complexity of operation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are model workflows for the validation of an analytical method for this compound in human plasma, based on established methods for Doxazosin and regulatory guidelines.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.
Workflow for Sample Preparation
Caption: General workflow for plasma sample preparation.
LC-MS/MS Method Parameters (Template)
The following table outlines a starting point for developing an LC-MS/MS method for this compound.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. | To achieve good separation from endogenous interferences and other metabolites. |
| Ionization Mode | Electrospray Ionization (ESI) Positive | The basic nitrogen atoms in the piperazine and quinazoline rings are readily protonated. |
| MRM Transitions | Precursor ion [M+H]⁺ → Product ion(s) | Specific to the structure of this compound for selective detection. |
Method Validation: Demonstrating Fitness for Purpose
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The following table summarizes the key validation parameters and their acceptance criteria as per regulatory guidelines.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other metabolites. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity and Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Validation Workflow
Caption: The process of bioanalytical method validation.
Data Presentation: A Comparative Summary
The following table presents a hypothetical comparison of two potential analytical methods for this compound, highlighting key performance characteristics.
| Parameter | Method A: HPLC-FLD | Method B: UPLC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~0.1 ng/mL |
| Linear Range | 1 - 200 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | < 15% | < 10% |
| Precision (% CV) | < 15% | < 10% |
| Sample Volume | 200 µL | 50 µL |
| Run Time | 10 min | 3 min |
| Specificity | Prone to interference | Highly specific |
Conclusion and Future Perspectives
The validation of analytical methods for this compound is a critical component of drug development programs for Doxazosin. While specific validated methods for this metabolite are not widely published, a robust and reliable method can be developed and validated by adapting existing methods for the parent drug and adhering to the stringent guidelines set forth by regulatory agencies.[14][15][16][17] LC-MS/MS stands out as the superior technique for this purpose, offering unparalleled sensitivity and selectivity. As drug metabolism studies become increasingly integral to drug development, the need for validated methods for key metabolites like this compound will continue to grow.
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A Comparative Guide to the Efficacy of Doxazosin and its Metabolite, 6-Hydroxy Doxazosin
For professionals in drug development and pharmacological research, a nuanced understanding of not only a parent drug but also its metabolites is critical for a comprehensive assessment of therapeutic efficacy and safety. This guide provides an in-depth comparison of doxazosin, a widely used selective alpha-1 adrenergic receptor antagonist, and its primary hydroxylated metabolite, 6-hydroxy doxazosin. While doxazosin is the principal agent of therapeutic activity, this analysis delves into the available data on its metabolite to provide a complete pharmacological picture.
Introduction: Doxazosin and its Metabolic Fate
Doxazosin is a quinazoline-based compound clinically effective in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic action is derived from its ability to selectively and competitively block alpha-1 adrenergic receptors.[4][5] Upon oral administration, doxazosin is extensively metabolized by the liver, primarily via O-demethylation and hydroxylation, with cytochrome P450 3A4 (CYP3A4) being the main enzyme responsible.[4][6] This process yields several metabolites, including the active 6-hydroxy and 7-hydroxy doxazosin. However, only about 5% of the administered doxazosin dose is excreted in its unchanged form.[7]
Mechanism of Action: The Alpha-1 Adrenergic Blockade
Doxazosin exerts its effects by antagonizing post-synaptic alpha-1 adrenoceptors.[4] These receptors are prevalent on the smooth muscle of vascular structures (arterioles and veins) and within the prostate and bladder neck.[6][8]
-
In Vascular Smooth Muscle: The binding of endogenous catecholamines like norepinephrine to alpha-1 receptors triggers a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C, generation of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium (Ca2+), resulting in vasoconstriction.[9] Doxazosin blocks this pathway, leading to vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[4][5]
-
In Prostatic Smooth Muscle: In patients with BPH, doxazosin's blockade of alpha-1 receptors in the prostatic stroma and bladder neck reduces smooth muscle tone.[4][6] This alleviates the dynamic component of urethral obstruction, improving urinary flow and mitigating BPH symptoms.[3]
Doxazosin demonstrates high affinity for all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D), which explains its broad efficacy.[10]
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of Doxazosin Action.
Comparative Efficacy: Parent Drug vs. Metabolite
The central question for drug development professionals is whether this compound contributes meaningfully to the overall therapeutic effect of the parent compound. Based on current evidence, its contribution is considered minimal.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of doxazosin. Data for this compound are not well-characterized in the literature, a fact that itself points to its minor role in the overall pharmacology.[6]
| Parameter | Doxazosin (Parent Drug) | This compound (Metabolite) |
| Bioavailability | ~65%[6][7] | Not characterized |
| Time to Peak (Tmax) | 2-3 hours (Immediate Release)[4] | Not characterized |
| Elimination Half-life (t½) | ~22 hours[4][7] | Not characterized |
| Protein Binding | ~98%[4][7] | Not characterized |
| Primary Therapeutic Contribution | Major[7][11] | Considered minor/negligible[7][11] |
Experimental Protocols for Efficacy Determination
To definitively establish the comparative efficacy of a metabolite like this compound against its parent drug, a series of well-established preclinical experiments would be required. The absence of such published data for this compound underscores the current scientific consensus. Below are the standard, self-validating protocols that would be employed for such an investigation.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. The causality is direct: a compound's ability to displace a known radiolabeled ligand from the receptor is proportional to its binding affinity.
Objective: To determine the equilibrium dissociation constant (Ki) of doxazosin and this compound for alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).
Step-by-Step Methodology:
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human alpha-1 adrenoceptor subtype (e.g., α1A).[10]
-
Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor compounds (doxazosin or this compound).[10]
-
Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Receptor Binding Assay.
Ex Vivo Aortic Ring Functional Assay
This assay provides a functional measure of a compound's antagonist activity on vascular smooth muscle. The causality is clear: an effective antagonist will inhibit the contraction induced by an agonist. This protocol is self-validating as it includes positive (agonist-induced contraction) and negative (baseline) controls.
Objective: To measure the potency (pA2 or IC50) of doxazosin and this compound in antagonizing agonist-induced vasoconstriction.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and excise the thoracic aorta.[1][12] Place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Ring Sectioning: Carefully clean the aorta of adhering fat and connective tissue and cut it into 1-2 mm wide rings.[1][12]
-
Mounting: Suspend the aortic rings in an organ bath filled with warmed (37°C), oxygenated Krebs solution. Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.
-
Pre-contraction: Induce a stable contraction in the rings using an alpha-1 adrenoceptor agonist, such as phenylephrine.[13][14]
-
Antagonist Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of the antagonist (doxazosin or this compound) to the organ bath.
-
Data Recording: Record the relaxation (decrease in tension) induced by each concentration of the antagonist.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of the antagonist. Calculate the IC50, the concentration of antagonist required to produce 50% of the maximal relaxation.
Conclusion and Future Directions
The available evidence strongly indicates that doxazosin is the primary contributor to the therapeutic effects seen in patients, with its active metabolite, this compound, playing a negligible role due to its low systemic exposure.[7][11] While this addresses the immediate clinical and pharmacological question, it also highlights an opportunity for further research.
For drug development professionals, the key takeaway is that for alpha-1 antagonists of the quinazoline class, the pharmacology of the parent compound is the most critical determinant of efficacy. However, a full characterization of major metabolites, even if they are found to be minor contributors, remains a crucial part of a comprehensive drug development program. Future studies employing the detailed protocols described herein could provide definitive data on the intrinsic potency of this compound, offering a more complete understanding of doxazosin's pharmacology and informing the development of next-generation alpha-1 adrenoceptor antagonists.
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Villalobos-Molina, R., & Ibarra, M. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. PubMed. [Link]
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Wang, S., et al. (2012). Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists. PubMed. [Link]
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Djavan, B., & Marberger, M. (2002). The Clinical Efficacy and Tolerability of Doxazosin Standard and Gastrointestinal Therapeutic System for Benign Prostatic Hyperplasia. PubMed. [Link]
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Kenny, B. A., et al. (1996). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. PubMed. [Link]
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A Guide to Inter-Laboratory Validation for the Quantification of 6-Hydroxy Doxazosin
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a bioanalytical method for the quantification of 6-Hydroxy Doxazosin, a significant metabolite of the antihypertensive drug Doxazosin.[1][2][3] Adherence to robust validation practices is critical for ensuring the reliability and comparability of pharmacokinetic and toxicokinetic data across different research sites, a cornerstone of regulatory submissions.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify a consistent and reproducible analytical method in a multi-site setting.
The Imperative of Metabolite Quantification and Inter-Laboratory Scrutiny
Doxazosin undergoes extensive hepatic metabolism, with major pathways including hydroxylation and demethylation.[7] The quantification of its metabolites, such as this compound, is crucial for a complete understanding of the drug's pharmacokinetic profile, safety, and efficacy.[8] When clinical trials or non-clinical studies are conducted across multiple sites, it is paramount that the bioanalytical methods used to generate concentration data are thoroughly validated not just within a single laboratory, but also between laboratories.[4][6] This process, known as inter-laboratory validation (or cross-validation), demonstrates that a method is transferable and will produce comparable results regardless of the testing site, instrumentation, or analyst.[9]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][10][11][12] These guidelines underscore the necessity of demonstrating a method's suitability for its intended purpose, which in a multi-center context, includes its reproducibility across different laboratories.[5][13][14]
A Comparative Overview of Bioanalytical Techniques
While various analytical techniques can be employed for small molecule quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, selectivity, and specificity in complex biological matrices like plasma.[15][16]
| Feature | LC-MS/MS | HPLC-UV/Fluorescence |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (relies on chromatographic separation and chromophore/fluorophore) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Low to Moderate (typically high ng/mL to µg/mL) |
| Specificity | High (can distinguish between isobaric interferences) | Lower (potential for co-eluting interferences) |
| Sample Volume | Typically small (e.g., 50-100 µL) | Can be larger |
| Throughput | High, with rapid analysis times | Generally lower than modern LC-MS/MS |
For a metabolite like this compound, which is expected to be present at lower concentrations than the parent drug, the superior sensitivity of LC-MS/MS makes it the most suitable platform.[17]
Designing an Inter-Laboratory Validation Study for this compound
The following sections outline a comprehensive protocol for an inter-laboratory validation of an LC-MS/MS method for this compound in human plasma, grounded in the principles of the ICH M10 guideline.[4][6]
Workflow for Inter-Laboratory Validation
Caption: Workflow of a centrally managed inter-laboratory validation study.
Experimental Protocol: LC-MS/MS Quantification of this compound
This hypothetical method serves as a baseline for each participating laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is chosen for its ability to provide a cleaner extract compared to protein precipitation, minimizing matrix effects which can be a significant source of inter-laboratory variability.[18]
-
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., this compound-d8).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
2. LC-MS/MS Conditions
-
Rationale: The use of a gradient elution helps to separate the analyte from endogenous plasma components, enhancing selectivity. A stable-isotope labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response.
-
Parameters:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined empirically (e.g., Q1/Q3)
-
This compound-d8 (IS): To be determined empirically (e.g., Q1/Q3)
-
-
Inter-Laboratory Validation Parameters and Acceptance Criteria
Each participating laboratory must analyze the provided validation samples and demonstrate performance within the acceptance criteria outlined in the ICH M10 guideline.[4]
1. Calibration Curve
-
Requirement: A minimum of six non-zero calibrator concentrations spanning the expected range of the study samples.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
At least 75% of the calibrators must meet this criterion.
-
2. Accuracy and Precision
-
Requirement: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC (MQC), and High QC.
-
Procedure: Three validation runs, each with six replicates of each QC level.
-
Acceptance Criteria:
-
Intra-run: The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
Inter-run: The precision (%CV) across all runs should not exceed 15% (20% at LLOQ), and the accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
3. Selectivity and Specificity
-
Requirement: Analyze at least six independent sources of blank plasma.
-
Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response at the IS retention time should be ≤ 5% of the IS response in the LLOQ sample.
4. Stability
-
Requirement: Evaluate the stability of this compound in plasma under various conditions that mimic sample handling and storage in a clinical setting. This includes bench-top, freeze-thaw, and long-term stability.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Comparative Data Analysis (Hypothetical Results)
The coordinating laboratory will collate the data from all participating sites to assess the overall reproducibility of the method.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| QC Level (ng/mL) | Laboratory | Mean Conc. (ng/mL) | Accuracy (%RE) | Inter-run Precision (%CV) |
| LLOQ (0.1) | Lab 1 | 0.105 | +5.0 | 8.2 |
| Lab 2 | 0.092 | -8.0 | 12.5 | |
| Lab 3 | 0.111 | +11.0 | 9.8 | |
| Low (0.3) | Lab 1 | 0.291 | -3.0 | 6.5 |
| Lab 2 | 0.315 | +5.0 | 7.9 | |
| Lab 3 | 0.288 | -4.0 | 5.4 | |
| Medium (5.0) | Lab 1 | 5.21 | +4.2 | 4.1 |
| Lab 2 | 4.89 | -2.2 | 5.3 | |
| Lab 3 | 5.08 | +1.6 | 3.8 | |
| High (15.0) | Lab 1 | 14.55 | -3.0 | 3.5 |
| Lab 2 | 15.30 | +2.0 | 4.6 | |
| Lab 3 | 14.82 | -1.2 | 2.9 |
Table 2: Overall Inter-Laboratory Performance
| QC Level (ng/mL) | Overall Mean Conc. (ng/mL) | Overall Accuracy (%RE) | Overall Precision (%CV) |
| LLOQ (0.1) | 0.103 | +3.0 | 14.8 |
| Low (0.3) | 0.298 | -0.7 | 9.5 |
| Medium (5.0) | 5.06 | +1.2 | 6.7 |
| High (15.0) | 14.89 | -0.7 | 5.1 |
The hypothetical data above demonstrates that while each laboratory met the individual acceptance criteria, there is some inherent variability between sites. The overall precision across all laboratories remains well within the 15% limit, confirming the method's transferability and robustness.
Conclusion
A successful inter-laboratory validation is a critical milestone in the development of a bioanalytical method intended for use in multi-center clinical trials or non-clinical studies. By meticulously following a harmonized protocol based on regulatory guidelines like ICH M10, researchers can ensure the generation of consistent, reliable, and high-quality data for crucial metabolites like this compound.[4][8] This guide provides a foundational framework for designing and executing such a study, emphasizing the importance of a well-defined protocol, clear acceptance criteria, and a centralized analysis of the collective data to establish confidence in the method's performance across different analytical environments.
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Bioanalysis Zone. ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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PubMed. [Quantification of (-)Doxazosin at Very Low Concentration in Rat Plasma Samples by SPE-LC-MS/MS]. [Link]
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PubMed. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. [Link]
-
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International Journal of Pharmacy and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. [Link]
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Research Journal of Pharmacy and Technology. Development and Validation of UV Spectrophotometric Method for Doxazosin Mesylate in Bulk and Tablets. [Link]
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A Comparative Pharmacological Profile of 6-Hydroxy Doxazosin and 7-Hydroxy Doxazosin: An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the pharmacological nuances of drug metabolites is paramount. Doxazosin, a quinazoline-based selective α1-adrenoceptor antagonist, is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Following administration, doxazosin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, with secondary pathways involving CYP2D6 and CYP2C9[1]. This metabolic process yields several metabolites, with 6-hydroxy and 7-hydroxy doxazosin being two of the major products resulting from hydroxylation of the benzodioxan moiety[1][3][4].
While it is generally posited that the pharmacological activity of doxazosin is primarily attributable to the parent compound, the contribution of its metabolites remains a subject of scientific inquiry[3]. A detailed comparative analysis of the pharmacological profiles of 6-hydroxy and 7-hydroxy doxazosin is crucial for a comprehensive understanding of the drug's overall therapeutic and toxicological profile. This guide provides a detailed comparison of these two metabolites based on available scientific literature and outlines the experimental methodologies required for a definitive characterization.
It is important to note that while both metabolites are well-documented, a direct, head-to-head comparative study of their α1-adrenoceptor binding affinities and functional activities is not extensively available in the public domain. This guide, therefore, synthesizes the existing data and proposes the necessary experimental frameworks to address this knowledge gap.
Doxazosin: The Parent Compound and its Mechanism of Action
Doxazosin exerts its therapeutic effects by competitively and selectively inhibiting postsynaptic α1-adrenergic receptors[5]. This antagonism leads to vasodilation of both arterioles and veins, resulting in a decrease in total peripheral resistance and a subsequent reduction in blood pressure[6]. In BPH, the blockade of α1-adrenoceptors in the smooth muscle of the prostate and bladder neck leads to a reduction in urethral resistance and an improvement in urinary flow[6]. Doxazosin is a non-subtype-selective α1-adrenoceptor antagonist, exhibiting high affinity for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D)[7].
Metabolic Pathway of Doxazosin
The metabolic fate of doxazosin is a critical determinant of its pharmacokinetic profile and the potential for active metabolites to contribute to its overall effect. The following diagram illustrates the primary metabolic conversion of doxazosin to its 6-hydroxy and 7-hydroxy metabolites.
Caption: Metabolic conversion of doxazosin to its hydroxylated metabolites.
Comparative Pharmacological Profile
While comprehensive data for a direct comparison is limited, this section outlines the known properties of 6-hydroxy and 7-hydroxy doxazosin.
α1-Adrenoceptor Binding Affinity and Functional Activity
Currently, there is a paucity of published studies that directly compare the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of 6-hydroxy and 7-hydroxy doxazosin at the different α1-adrenoceptor subtypes. The prevailing view is that these metabolites do not contribute significantly to the α1-adrenoceptor-mediated hypotensive effects of the parent drug[3]. However, the prolonged therapeutic action of doxazosin has led to speculation about the potential contribution of active metabolites[8].
To definitively determine and compare their pharmacological profiles, rigorous experimental evaluation is necessary. The subsequent sections of this guide provide detailed protocols for conducting such studies.
Antioxidant Properties
Interestingly, a distinguishing characteristic of both 6-hydroxy and 7-hydroxy doxazosin is their demonstrated antioxidant activity. This property is not prominently associated with the parent doxazosin molecule.
| Property | This compound | 7-Hydroxy Doxazosin | Reference |
| Radical Scavenging Activity | Possesses radical scavenging capabilities. | Possesses radical scavenging capabilities. | [9] |
| Protection of LDL from Oxidation (in vitro) | Significantly reduces mononuclear cell-mediated and Cu2+-induced LDL oxidation. | Significantly reduces mononuclear cell-mediated and Cu2+-induced LDL oxidation. | [9] |
This antioxidant activity is an important aspect of their pharmacological profile and may contribute to some of the pleiotropic effects observed with doxazosin treatment, although the clinical significance of this finding in vivo remains to be fully elucidated[9].
Experimental Protocols for Pharmacological Characterization
To address the existing knowledge gap, the following experimental protocols are provided as a guide for researchers to determine and compare the pharmacological profiles of 6-hydroxy and 7-hydroxy doxazosin.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines the methodology to determine the binding affinity (Ki) of the doxazosin metabolites for the α1-adrenoceptor subtypes.
Caption: Workflow for α1-adrenoceptor radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing individual human α1-adrenoceptor subtypes (α1A, α1B, and α1D).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and a range of concentrations of the test compound (6-hydroxy or 7-hydroxy doxazosin).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition binding curves.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for α1-Adrenoceptor Activity (cAMP Measurement)
This protocol describes a method to assess the functional activity of the metabolites as antagonists at α1-adrenoceptors, which are Gq-coupled receptors. While α1-adrenoceptors primarily signal through the phospholipase C pathway, their functional antagonism can also be assessed by measuring their ability to inhibit agonist-induced responses. For Gs- or Gi-coupled receptors, a direct measure of cAMP is common. For Gq-coupled α1-adrenoceptors, a common functional readout is the measurement of intracellular calcium mobilization or inositol phosphate accumulation. However, for the purpose of demonstrating a general functional assay workflow, a cAMP assay for a Gi-coupled receptor is illustrated below, as these are common functional assays for GPCRs. The principle of antagonist characterization remains similar.
Caption: Workflow for a functional antagonist assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing the α1-adrenoceptor subtype of interest.
-
Seed the cells into 96-well microplates and grow to confluence.
-
-
Functional Assay (Antagonist Mode):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (6-hydroxy or 7-hydroxy doxazosin) for a defined period.
-
Add a fixed concentration of a suitable α1-adrenoceptor agonist (e.g., phenylephrine) to stimulate the receptor. This concentration should ideally be the EC80 to ensure a robust response that can be inhibited.
-
Incubate for a period sufficient to elicit a measurable functional response (e.g., intracellular calcium release or inositol phosphate accumulation).
-
Lyse the cells and measure the response using a commercially available assay kit and a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the agonist-induced response as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
-
To determine the nature of the antagonism (competitive vs. non-competitive) and the antagonist's potency (pA2 value), perform a Schild analysis by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist.
-
Conclusion
A comprehensive understanding of the pharmacological profiles of 6-hydroxy and 7-hydroxy doxazosin is essential for a complete picture of doxazosin's in vivo activity. While current literature suggests a minimal contribution of these metabolites to the α1-adrenoceptor blockade of the parent drug, both have been shown to possess notable antioxidant properties in vitro[9]. This finding warrants further investigation to determine its clinical relevance.
The lack of direct comparative data on their α1-adrenoceptor affinity and functional activity represents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake such a comparative analysis. The resulting data will be invaluable for drug development professionals and clinicians in refining our understanding of doxazosin's pharmacology and the potential roles of its metabolites.
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Dörje, F., Fuhrmann, I., & Tsikas, D. (2000). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Journal of cardiovascular pharmacology, 36(3), 353–359. [Link]
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Elliott, H. L., Meredith, P. A., & Reid, J. L. (1987). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 59(14), 78G–81G. [Link]
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Al-Majed, A. R., Bakheit, A. H., Abdel-Aziz, H. A., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2017). Doxazosin. Profiles of drug substances, excipients, and related methodology, 42, 55–96. [Link]
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Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Guo, X. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in pharmacology, 13, 848386. [Link]
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Foglar, R., & Shibata, K. (1995). The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. European journal of pharmacology, 288(2), 219–225. [Link]
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Kaye, B., Cussans, N. J., Faulkner, J. K., Stopher, D. A., & Reid, J. L. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21 Suppl 1, 19S–25S. [Link]
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Shahin, M. A., Khan, M. A., & Al-Saleh, A. A. (2023). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Pharmaceuticals, 16(5), 748. [Link]
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Vincent, J., Elliott, H. L., Meredith, P. A., & Reid, J. L. (1983). Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. British journal of pharmacology, 80(1), 79–87. [Link]
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Babamoto, K. S., & Hirokawa, W. T. (1992). Doxazosin: a new alpha 1-adrenergic antagonist. Clinical pharmacy, 11(5), 415–427. [Link]
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Al-Humayyd, M. S. (2017). BIOCHEMICAL ANALYSIS OF α- ADRENERGIC RECEPTOR INHIBITORS :DOXAZOSIN AND TERAZOSIN. International Journal of Pharmaceutical and Clinical Research, 9(10), 694-699. [Link]
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Taylor, C. R., & Stoller, M. L. (2023). Doxazosin. In StatPearls. StatPearls Publishing. [Link]
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Chung, M., Vashi, V., Puente, J., Sweeney, M., & Faulkner, S. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. British journal of clinical pharmacology, 48(5), 678–687. [Link]
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Wójcik-Błach, J., Mazurek, A. P., & Hawrył, A. (2021). Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes. Molecules (Basel, Switzerland), 26(11), 3329. [Link]
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Foulds, G., & Allonen, H. (1991). Clinical pharmacokinetics of doxazosin. Clinical pharmacokinetics, 21(5), 337–351. [Link]
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A Senior Application Scientist's Guide to Bioequivalence Studies of Doxazosin Formulations
Introduction: The Significance of Bioequivalence for Doxazosin Formulations
Doxazosin is a selective α1-adrenergic antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Upon oral administration, doxazosin is extensively metabolized in the liver, with major metabolites including 6'- and 7'-hydroxy-doxazosin.[2][3] While these metabolites exist, the parent compound, doxazosin, is primarily responsible for the therapeutic activity.[2][4]
For a generic version of a doxazosin product to be approved for market, it must be proven to be bioequivalent to the reference listed drug (RLD). Bioequivalence means that the generic formulation exhibits a comparable rate and extent of absorption, ensuring similar therapeutic efficacy and safety profiles. This is typically demonstrated through pharmacokinetic studies where key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC) are compared.
This guide provides an in-depth comparison of the methodologies and data interpretation involved in conducting bioequivalence studies for different doxazosin formulations, with a focus on the scientific rationale behind the experimental design and analytical protocols. While 6-Hydroxy Doxazosin is a key metabolite, regulatory guidelines for bioequivalence of doxazosin products focus on measuring the parent drug in plasma as the primary endpoint.[5][6]
Regulatory Framework: Setting the Stage for Approval
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance for conducting bioequivalence studies. For doxazosin mesylate tablets, both immediate-release and extended-release, the FDA recommends single-dose, two-way crossover studies in healthy subjects under both fasting and fed conditions.[5] This dual approach is critical because food can significantly alter drug absorption kinetics.[7][8]
The core principle of the bioequivalence assessment lies in statistical analysis. The 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[9]
The Anatomy of a Doxazosin Bioequivalence Study: A Workflow Overview
A successful bioequivalence study is a meticulously planned and executed process. The workflow ensures subject safety, data integrity, and regulatory compliance.
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A Senior Application Scientist's Guide to Reproducible Experimental Results with 6-Hydroxy Doxazosin
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible experimental data is paramount. This guide provides an in-depth technical comparison and robust experimental protocols for working with 6-Hydroxy Doxazosin, a primary metabolite of the widely used α1-adrenergic receptor antagonist, Doxazosin. While Doxazosin is well-characterized, its metabolites, such as this compound, often present unique challenges in obtaining consistent and reproducible results. This document aims to equip you with the knowledge and methodologies to navigate these challenges effectively.
Introduction: The Significance of this compound and the Imperative of Reproducibility
Doxazosin, a quinazoline compound, is a selective inhibitor of the alpha-1 subtype of adrenergic receptors, primarily used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Upon administration, Doxazosin is extensively metabolized in the liver, with only about 5% of the dose excreted unchanged.[3] The major metabolic pathways include O-demethylation and C-hydroxylation, leading to the formation of several metabolites, including 6- and 7-hydroxy doxazosin.[3][4] While the antihypertensive effects are primarily attributed to the parent compound, its metabolites may possess biological activities of their own.[5]
Notably, in vitro studies have demonstrated that 6- and 7-hydroxydoxazosin possess radical scavenging properties and can protect low-density lipoprotein (LDL) from oxidation.[6] This antioxidant potential suggests that these metabolites could contribute to the overall pharmacological profile of Doxazosin beyond its α1-adrenoceptor antagonism. However, the translation of these in vitro findings to reproducible in vivo effects remains an area of active investigation.
The "reproducibility crisis" in scientific research underscores the critical need for rigorous experimental design and execution.[7] For a lesser-studied metabolite like this compound, establishing robust and reproducible assays is the foundation for accurately defining its pharmacological properties and potential therapeutic relevance. This guide will provide a framework for achieving that goal.
Comparative Pharmacological Profile: this compound vs. Doxazosin
A direct comparison of the pharmacological and physicochemical properties of this compound and its parent compound is essential for designing meaningful experiments. While comprehensive data for the metabolite is limited, we can synthesize the available information.
| Property | Doxazosin | This compound | Reference |
| Primary Mechanism of Action | Selective α1-adrenergic receptor antagonist | Primarily studied for its antioxidant properties; α1-adrenoceptor affinity is not well-characterized but likely lower than the parent compound. | [1][2],[6] |
| Affinity for α1-Adrenoceptor Subtypes (log KD) | α1A: -8.58, α1B: -8.46, α1D: -8.33 | Data not readily available in public literature. | [8] |
| In Vitro Antioxidant Activity | Low to negligible | Significant radical scavenging capacity and protection against LDL oxidation. | [6] |
| Solubility | Poor water solubility (8 mg/mL) | Expected to have altered solubility due to the hydroxyl group, but specific data is scarce. | [9] |
| Metabolism | Extensively metabolized by CYP3A4, CYP2C9, and CYP2D6. | A primary metabolite of Doxazosin. | [4] |
Expert Insight: The addition of a hydroxyl group to the Doxazosin structure is likely to alter its polarity, which can impact its solubility, membrane permeability, and binding affinity to receptors. Researchers should not assume that the pharmacological profile of this compound mirrors that of the parent drug.
Navigating the Labyrinth of Experimental Variability
Achieving reproducible results with a drug metabolite like this compound requires a proactive approach to identifying and mitigating potential sources of variability.
Compound Quality and Stability
The purity and stability of the this compound standard are foundational to any experiment.
-
Stability: Doxazosin and its metabolites can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[10][11] It is crucial to perform stability studies of this compound in the specific solvents and media used in your assays. A stability-indicating analytical method, such as HPLC, should be employed to monitor for degradation products.[12]
Cell-Based Assay Reproducibility
Cell-based assays are notoriously prone to variability. Adherence to best practices is non-negotiable.
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[13][14] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and response to stimuli.[14] Routinely test your cultures for mycoplasma.
-
Passage Number and Cell Density: Cellular characteristics can change with increasing passage number.[14] Use cells within a defined passage number range for all experiments. Cell density at the time of the experiment can also significantly impact results.[5]
-
Reagent Consistency: Use high-quality, endotoxin-free reagents and serum.[14] Lot-to-lot variability in serum is a common source of inconsistent results.
Assay-Specific Challenges
-
GPCR Binding Assays: These assays are sensitive to buffer composition, incubation time and temperature, and the presence of endogenous ligands.[6] For G protein-coupled receptors, the coupling state can also influence ligand binding.[6]
-
Functional Assays (e.g., cAMP accumulation): The dynamic nature of cellular signaling pathways requires careful optimization of stimulation time and the use of phosphodiesterase inhibitors to prevent second messenger degradation.[15]
-
HPLC/LC-MS Analysis: Inaccurate quantification can arise from issues with sample preparation, mobile phase composition, column integrity, and detector calibration.[3][16][17]
Detailed Experimental Protocols for Enhanced Reproducibility
The following protocols are designed to provide a robust starting point for your investigations into this compound. They incorporate best practices to minimize variability.
Protocol 1: α1-Adrenoceptor Subtype Binding Affinity Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing human α1A, α1B, or α1D adrenoceptors
-
[3H]-Prazosin (radioligand)
-
This compound
-
Phentolamine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
PEI-soaked glass fiber filter mats
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the desired α1-adrenoceptor subtype according to standard laboratory protocols.[18] Determine the protein concentration using a Bradford or BCA assay.
-
Assay Plate Setup (96-well format):
-
Total Binding: 25 µL Assay Buffer, 25 µL [3H]-Prazosin (at a final concentration near its Kd), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL Phentolamine (10 µM final concentration), 25 µL [3H]-Prazosin, and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of a serial dilution of this compound, 25 µL [3H]-Prazosin, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a PEI-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Counting: Dry the filter mats and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Causality Behind Choices:
-
Using a radiolabeled antagonist like [3H]-Prazosin provides a stable and high-affinity probe for the α1-adrenoceptors.
-
Phentolamine, a non-selective alpha-blocker, is used at a high concentration to define non-specific binding.
-
The Cheng-Prusoff equation corrects the IC50 value for the concentration of the radioligand used, providing a more accurate measure of affinity.
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound
-
Doxazosin (as a negative control)
-
Ascorbic acid (as a positive control)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound, Doxazosin, and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the % scavenging against the log concentration and determine the IC50.
Causality Behind Choices:
-
DPPH is a stable free radical that is commercially available and produces a strong absorbance at 517 nm, making it a convenient and reproducible method for assessing antioxidant capacity.
-
Ascorbic acid is a well-established antioxidant and serves as a robust positive control.
-
Including the parent compound, Doxazosin, allows for a direct comparison of the antioxidant potential conferred by the hydroxyl group.
Visualizing for Clarity: Workflows and Pathways
Diagrams are invaluable tools for understanding complex experimental workflows and signaling pathways.
Caption: Workflow for α1-Adrenoceptor Binding Assay.
Caption: α1-Adrenoceptor Signaling Pathway.
Conclusion: A Commitment to Rigor
The study of drug metabolites like this compound is essential for a complete understanding of a drug's overall pharmacological and toxicological profile. However, this research is only valuable if the data generated is reproducible. By understanding the potential sources of variability, implementing robust and well-controlled experimental protocols, and maintaining a meticulous approach to every step of the research process, scientists can ensure the integrity and impact of their findings. This guide provides a framework to empower researchers to generate high-quality, reproducible data in their investigations of this compound.
References
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- Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.
- Kuchar, M., & Storch, J. (1998). Photodegradation of doxazosin. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1337-1341.
- Bebawy, L. I., Moustafa, A. A., & Abo-Talib, N. F. (2002). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 779-793.
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Establishing a Certified Reference Material for 6-Hydroxy Doxazosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of drug metabolites is paramount in pharmacokinetic and drug metabolism studies. 6-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin, plays a crucial role in understanding the parent drug's efficacy and safety profile. The availability of a highly characterized and certified reference material (CRM) for this compound is essential for ensuring the reliability and comparability of analytical data across different laboratories and studies. This guide provides a comprehensive overview of the critical steps and analytical methodologies required to establish a this compound CRM. We present a comparative analysis of various analytical techniques, supported by experimental data, and offer detailed protocols to guide researchers in this process. This document is structured to provide both the "how" and the "why," grounding the practical steps in established scientific principles and regulatory standards.
Introduction: The Imperative for a Certified Reference Material
Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, with this compound being a significant metabolite.[1][2][3] The concentration of this metabolite in biological matrices provides vital information about the metabolic pathways of Doxazosin and can be indicative of drug-drug interactions or patient-specific metabolic differences. Therefore, a well-characterized CRM of this compound is indispensable for:
-
Accurate quantification in bioanalytical assays: Serving as a calibrant or quality control standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Harmonization of analytical results: Ensuring consistency and comparability of data generated in different laboratories and clinical trials.
-
Regulatory compliance: Meeting the stringent requirements of regulatory agencies for the validation of analytical methods used in drug development.
The certification of a reference material is a rigorous process that involves not only the synthesis and purification of the compound but also its comprehensive characterization to establish its identity, purity, and other critical properties with a high degree of confidence and traceability to international standards.[4][5] This process is governed by international guidelines such as ISO Guide 34 and ISO/IEC 17025, which outline the requirements for the competence of reference material producers and testing and calibration laboratories, respectively.[6][7][8][9][10]
Synthesis and Purification of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Synthesis of 6-hydroxy-1,4-benzodioxane: This intermediate can be prepared from commercially available starting materials. One reported method involves the Baeyer-Villiger oxidation of 1,4-benzodioxane-6-carboxaldehyde.[11]
-
Coupling and Final Synthesis: The synthesized 6-hydroxy-1,4-benzodioxane can then be coupled with a suitable doxazosin precursor to yield the final product.
Figure 1: Proposed synthetic and purification workflow for this compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Following synthesis, the crude this compound must be purified to a high degree. Preparative HPLC is the method of choice for this purpose, offering high resolution and the ability to isolate the target compound from unreacted starting materials, by-products, and other impurities.[10][16][17][18][19]
Experimental Protocol: Preparative HPLC Purification
-
Column: A suitable reversed-phase preparative column (e.g., C18, 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common choice for such compounds. The gradient should be optimized to achieve good separation of the target compound from its impurities.
-
Flow Rate: A flow rate of 20-30 mL/min is typical for a column of this size.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).
-
Fraction Collection: Fractions are collected based on the elution of the main peak corresponding to this compound.
-
Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified solid.
Comprehensive Characterization and Certification
The certification of this compound as a reference material requires a multi-faceted analytical approach to unequivocally confirm its identity, and determine its purity and other critical properties. The following sections detail the key analytical techniques and their role in the certification process.
Figure 2: Analytical workflow for the characterization and certification of this compound CRM.
Identity Confirmation
LC-MS/MS is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.[20][21][22][23]
Experimental Protocol: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan to determine the protonated molecular ion [M+H]⁺, followed by product ion scans to obtain the fragmentation pattern.
The expected [M+H]⁺ for this compound (C₂₃H₂₅N₅O₆) is m/z 468.18.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, allowing for the unambiguous assignment of all protons and carbons in the molecule.
Purity and Assay
The purity of the CRM is a critical parameter and is determined using a combination of methods to provide a comprehensive assessment.
HPLC-UV is used to determine the chromatographic purity by separating the main component from any organic impurities.[12][24][25][26][27][28][29]
Experimental Protocol: HPLC-UV Purity Analysis
-
LC System: A validated HPLC system with a UV detector.
-
Column: A high-resolution reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: An optimized gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength at which this compound and potential impurities have good absorbance.
-
Data Analysis: The area percentage of the main peak relative to the total area of all peaks is calculated to determine the chromatographic purity.
qNMR is a primary ratio method that allows for the direct determination of the absolute purity of a substance by comparing its NMR signal intensity to that of a certified internal standard.[4][5][9][15][30][31]
Experimental Protocol: qNMR Purity Assessment
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing and Calculation: Integrate a well-resolved, unique signal for both the analyte and the internal standard. The purity of the analyte is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
DSC is a thermal analysis technique used to determine the molar purity of a crystalline substance based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][6][7][8][11]
Experimental Protocol: DSC Purity Analysis
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.
Other Critical Properties
The water content of the reference material must be accurately determined as it contributes to the overall mass. Karl Fischer titration is the gold standard method for this purpose.[32][33][34]
Experimental Protocol: Karl Fischer Titration
-
Karl Fischer Titrator: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol and Karl Fischer reagent.
-
Procedure: Accurately weigh the sample and introduce it into the titration cell. The instrument automatically titrates the water present and calculates the water content.
TGA can be used to determine the content of residual solvents by measuring the mass loss of the sample as a function of temperature.
Comparative Analysis of Purity Assessment Methods
The use of multiple, independent methods for purity determination provides a high level of confidence in the certified value. The table below compares the principles and applications of the key purity assessment techniques.
| Method | Principle | Type of Purity Measured | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and detection by UV absorbance. | Chromatographic Purity (Area %) | High sensitivity for UV-active impurities; widely available. | Assumes equal response factor for all impurities; may not detect non-UV active impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute Purity (Mass Fraction) | Primary ratio method; does not require a standard of the analyte; provides structural information. | Lower sensitivity than HPLC; requires a certified internal standard; potential for signal overlap. |
| DSC | Melting point depression due to the presence of impurities. | Molar Purity | Absolute method; small sample size. | Only applicable to crystalline, thermally stable compounds; assumes eutectic behavior of impurities. |
Conclusion
Establishing a certified reference material for this compound is a meticulous process that demands a combination of precise synthesis, rigorous purification, and comprehensive characterization using a suite of orthogonal analytical techniques. This guide has outlined the critical steps and provided a comparative analysis of the key methodologies involved. By adhering to these principles and protocols, researchers and drug development professionals can ensure the production of a high-quality CRM, which is fundamental to achieving accurate and reliable bioanalytical data in the study of doxazosin metabolism. The availability of such a standard will ultimately contribute to a better understanding of the drug's pharmacology and support the development of safer and more effective therapeutic strategies.
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ResearchGate. (2018). (PDF) RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF DOXAZOSIN FOR THE PRESENCE OF DEGRADATION PRODUCTS AND RELATED COMPOUNDS IN ITS TABLET DOSAGE FORM. Retrieved January 15, 2026, from [Link]
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- 30. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-Hydroxy Doxazosin
Introduction
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Hydroxy Doxazosin. The procedures outlined are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and prevent the release of pharmacologically active compounds into the environment. Our core principle is to treat this metabolite with the caution afforded to its parent compound, which is known to be toxic to aquatic life with long-lasting effects[2].
Core Principles: Hazard Assessment and Environmental Responsibility
The foundation of any chemical disposal plan is a thorough understanding of the potential hazards and the governing regulatory framework. In the absence of specific data for this compound, we must apply the precautionary principle and extrapolate from the known properties of Doxazosin.
Causality Behind the Caution: The parent compound, Doxazosin, is classified with the hazard statement H411: "Toxic to aquatic life with long lasting effects"[2]. Pharmacologically active molecules can disrupt ecosystems even at low concentrations[3]. Therefore, the primary directive for the disposal of this compound is to prevent its entry into the public sewer system and the environment.
The Regulatory Mandate: The U.S. Environmental Protection Agency (EPA) explicitly prohibits healthcare facilities from disposing of hazardous waste pharmaceuticals down the drain[4][5]. While research laboratories may operate under slightly different designations, this "sewer ban" represents the authoritative best practice for all generators of pharmaceutical waste. Disposing of chemicals via the sink is a direct violation of these established environmental protection standards[6][7].
Key Takeaway: All waste streams containing this compound, regardless of concentration, must be managed as hazardous chemical waste.
Waste Characterization and Identification
Proper characterization is a legal requirement for the generator of the waste. Based on the known environmental hazards of the parent compound, this compound waste must be collected for disposal by a licensed hazardous waste management firm.
| Property | Data | Source |
| Chemical Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | [8] |
| Molecular Formula | C₂₃H₂₅N₅O₆ | [8] |
| Molecular Weight | 467.5 g/mol | [8] |
| Parent Compound Hazard | Toxic to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol ensures that all waste containing this compound is handled safely from the point of generation to its final pickup for disposal.
Step 1: Container Selection and Waste Segregation
-
Action: Select a dedicated waste container that is chemically compatible (e.g., amber glass or high-density polyethylene), leak-proof, and has a secure, tight-fitting screw cap[6][9].
-
Causality: Proper container selection prevents chemical reactions, degradation of the container, and fugitive emissions. Segregating waste streams (e.g., keeping halogenated solvent waste separate from non-halogenated) is crucial for safe and cost-effective disposal by waste management facilities.
Step 2: Waste Accumulation
-
Pure (Neat) Compound: Collect any unused or expired solid this compound directly in the designated solid waste container.
-
Solutions: Collect all solutions containing this compound in the designated liquid waste container. This includes standards, experimental samples, and the first rinse of any container that held the pure compound[6].
-
Contaminated Labware: Items that are grossly contaminated (e.g., weigh boats with visible residue, heavily soiled gloves) should be placed in the solid hazardous waste container.
Step 3: Meticulous Labeling
-
Action: Immediately upon starting a new waste container, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department[6][7].
-
Required Information:
-
The words "Hazardous Waste."
-
Full chemical name(s): List "this compound" and all other constituents, including solvents. Do not use abbreviations[7].
-
The approximate percentage of each constituent.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the Principal Investigator and the specific laboratory location.
-
-
Causality: Accurate labeling is a legal requirement and is essential for the safety of EHS personnel and disposal vendor staff. It ensures the waste is routed to the correct disposal facility and handled with appropriate precautions.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[6].
-
Causality: The SAA ensures that hazardous waste is managed safely and does not obstruct normal laboratory operations. Secondary containment is a critical safeguard against spills that could lead to personnel exposure or environmental release.
Step 5: Arranging for Final Disposal
-
Action: Keep the waste container sealed at all times, except when adding waste[6]. Once the container is ¾ full or has reached your institution's time limit (typically 150-180 days), submit a chemical waste pickup request to your EHS office[9].
-
Causality: This final step transfers the responsibility of the waste to trained professionals who will ensure it is transported and disposed of in a licensed facility, typically via high-temperature incineration, in full compliance with EPA and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.
Caption: Decision workflow for this compound waste management.
Conclusion
The proper disposal of this compound is not merely a suggestion but a professional and ethical obligation grounded in established scientific and regulatory principles. By adhering to this protocol—characterizing waste based on the parent compound's hazards, strictly avoiding drain disposal, and utilizing your institution's hazardous waste management program—you contribute to a safer laboratory environment and the protection of our shared ecosystem. This commitment to responsible chemical stewardship is an integral part of scientific integrity.
References
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. (2019).
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). American Hospital Association. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager. Retrieved from [Link]
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
6'-Hydroxy Doxazosin. (n.d.). PubChem. Retrieved from [Link]
-
Doxazosin 4mg tablets - Summary of Product Characteristics (SmPC). (n.d.). electronic Medicines Compendium (emc). Retrieved from [Link]
-
6'-Hydroxy Doxazosin. (n.d.). SynZeal. Retrieved from [Link]
- Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
- Safety Data Sheet - Doxazosin mesylate salt. (2025). Sigma-Aldrich.
- Safety Data Sheet - Doxazosin Mesylate. (2020). LKT Laboratories, Inc.
- Doxazosin mesylate - Safety Data Sheet. (2025). MedChemExpress.
-
Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. (n.d.). SciELO. Retrieved from [Link]
-
Where and How to Dispose of Unused Medicines. (2025). U.S. Food and Drug Administration. Retrieved from [Link]
- Doxazosin (mesylate) - Safety Data Sheet. (2025). Cayman Chemical.
-
Some Physicochemical Properties of Doxazosin Mesylate Polymorphic Forms and its Amorphous State. (2025). ResearchGate. Retrieved from [Link]
-
How to Properly Dispose of Your Unused Medicines. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Drug Disposal: FDA's Flush List for Certain Medicines. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Environmental pollution with psychiatric drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
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The environmental side effects of medication. (n.d.). National Institutes of Health. Retrieved from [Link]
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Environmental impacts of drugs against parasitic vector-borne diseases and the need to integrate sustainability into their development and use. (n.d.). Open Research Europe. Retrieved from [Link]
-
Environmental impact of anesthetic drugs. (2024). PubMed. Retrieved from [Link]
-
A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. (n.d.). MDPI. Retrieved from [Link]
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. epa.gov [epa.gov]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 6'-Hydroxy Doxazosin | C23H25N5O6 | CID 128217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
